molecular formula C6H8O4 B125933 3-Methylpent-2-enedioic acid CAS No. 5746-90-7

3-Methylpent-2-enedioic acid

カタログ番号: B125933
CAS番号: 5746-90-7
分子量: 144.12 g/mol
InChIキー: WKRBKYFIJPGYQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methylglutaconic acid (3-MGA) is a branched-chain dicarboxylic acid that serves as a critical intermediate in the mitochondrial catabolism of the amino acid leucine . It is also a definitive biochemical marker for a group of inherited metabolic disorders known as 3-Methylglutaconic Acidurias (3-MGA-urias), which are characterized by mitochondrial dysfunction . In research, elevated urinary levels of 3-MGA are a hallmark for diagnosing these conditions, which are categorized into several types (I-V) . Type I is directly caused by a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, which is involved in leucine metabolism . The other types (II-V), including Barth syndrome (Type II) and Costeff syndrome (Type III), are associated with various mitochondrial defects, and the accumulation of 3-MGA is a key discriminative feature, though its origin is not directly from leucine breakdown . Analytically, 3-Methylglutaconic acid is detected and quantified in biological fluids like urine and plasma using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . This high-purity compound is intended for use as a critical standard in clinical metabolism research, the study of inborn errors of metabolism, and investigations into mitochondrial energy production pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

CAS番号

5746-90-7

分子式

C6H8O4

分子量

144.12 g/mol

IUPAC名

3-methylpent-2-enedioic acid

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChIキー

WKRBKYFIJPGYQC-UHFFFAOYSA-N

異性体SMILES

C/C(=C\C(=O)O)/CC(=O)O

正規SMILES

CC(=CC(=O)O)CC(=O)O

他のCAS番号

5746-90-7

物理的記述

Solid

ピクトグラム

Irritant

同義語

3-Methyl-2-pentenedioic Acid;  3-Methyl-glutaconic Acid;  NSC 249232;  β-Methylglutaconic Acid

製品の起源

United States

Foundational & Exploratory

3-Methylpent-2-enedioic Acid: Chemical Properties, Reactivity, and Analytical Profiling

[1][2]

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-methylglutaconic acid (3-MGA) , is an unsaturated dicarboxylic acid (C₆H₈O₄) that serves as a critical biomarker in mitochondrial medicine.[1][2][3][4] While primarily recognized as a metabolic intermediate in leucine catabolism, its chemical behavior is defined by a complex interplay between geometric isomerism (cis/trans or Z/E) and intramolecular reactivity.[1][2][5]

For drug development professionals and metabolic researchers, understanding 3-MGA extends beyond its presence in urine; it requires mastering its spontaneous isomerization, anhydride formation, and subsequent protein acylation—mechanisms that directly influence assay accuracy and potential pathophysiology.[2] This guide dissects the physicochemical properties, synthetic pathways, and analytical signatures of 3-MGA.[2]

Physicochemical Profile

The structural integrity of 3-MGA is governed by the rigidity of the C2=C3 double bond and the steric influence of the C3-methyl group.

Table 1: Key Chemical & Physical Constants
PropertyValue / DescriptionContext
IUPAC Name 3-Methylpent-2-enedioic acidAlso: (E)-3-methylglutaconic acid
CAS Number 5746-90-7 (Mix), 372-42-9 (E-isomer)Trans (E) is the biological intermediate.[1][2][6][7][8]
Molecular Formula C₆H₈O₄MW: 144.13 g/mol
Physical State Crystalline SolidWhite to off-white powder.[1][2][5]
Melting Point 137–143 °C (E-isomer)Cis isomer or mixtures melt lower (~115 °C).[1][2][5]
Solubility DMSO, Ethanol, MethanolSlightly soluble in water; lipophilic enough for membrane transport.[2][5]
Acidity (pKa) pKa₁ ≈ 3.8, pKa₂ ≈ 5.0 (Est.)Typical for unsaturated dicarboxylic acids (cf.[1][2][5] glutaconic acid).[1][2][5][6][7][9][10]
Stability Thermally labile (Isomerizes)Trans converts to cis upon heating or prolonged storage in solution.[1][2][5]

Structural Dynamics: The Cis vs. Trans Conflict[1][5]

The most critical chemical feature of 3-MGA is its geometric isomerism.[1][2] In biological systems, the enzymatic product is exclusively the (E)-isomer (trans) .[1][2] However, the (Z)-isomer (cis) is thermodynamically more stable by approximately 4 kJ/mol .[1][2][5]

The Anhydride Cycle

This stability difference drives a non-enzymatic conversion that has profound implications for sample handling and toxicity:

  • Isomerization: Trans-3-MGA spontaneously isomerizes to cis-3-MGA.[1][2] This is accelerated by heat (e.g., GC injection ports) and acidic conditions.[1][2][5]

  • Cyclization: The cis configuration brings the two carboxyl groups into proximity, facilitating the formation of cis-3-methylglutaconic anhydride .[1][2]

  • Acylation: This cyclic anhydride is a potent electrophile.[1][2][5] It can react with nucleophiles, such as the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino groups of lysine residues on proteins, leading to protein 3-MGA-ylation .[2][8] This mechanism is hypothesized to contribute to the cellular toxicity observed in 3-MGA-uria.[1][2]
    

MGA_IsomerizationTransMGATrans-3-MGA(Biologically Produced)CisMGACis-3-MGA(Thermodynamically Stable)TransMGA->CisMGA Spontaneous Isomerization(Heat/Time/Acid) AnhydrideCis-3-MGA Anhydride(Reactive Electrophile)CisMGA->Anhydride -H2O (Cyclization) Anhydride->CisMGA +H2O (Hydrolysis) ProteinAdduct3-MGA-ylated Protein(Cellular Toxicity)Anhydride->ProteinAdduct + Protein-Lys-NH2

Figure 1: The non-enzymatic isomerization and activation pathway of 3-MGA.[1][2] The formation of the reactive anhydride is unique to the cis-isomer.

Synthesis Pathways[12][13]

A. Biological Biosynthesis (In Vivo)

In humans, 3-MGA is generated primarily through the catabolism of Leucine.[1][2][5][10][11]

  • Precursor: 3-Methylcrotonyl-CoA.[1][2]

  • Enzyme: 3-Methylcrotonyl-CoA carboxylase (3-MCC) adds a carboxyl group to form trans-3-methylglutaconyl-CoA .[1][2]

  • Fate: Normally hydrated by 3-methylglutaconyl-CoA hydratase (AUH) to HMG-CoA.[1][2]

  • Pathology: If AUH is defective (Primary 3-MGA-uria), the CoA thioester accumulates, hydrolyzes, and releases free 3-MGA.[1][2][11]

B. Chemical Synthesis (In Vitro)

For the production of analytical standards, 3-MGA can be synthesized via Knoevenagel-type condensations.[1][2]

Protocol Summary (Guareschi Synthesis variation):

  • Condensation: Reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base (e.g., piperidine or sodium ethoxide).[1][2][5]

  • Intermediate: Formation of ethyl

    
    -cyano-
    
    
    -methylglutaconate.
  • Hydrolysis & Decarboxylation: Acidic hydrolysis (conc.[1][2][5] HCl) converts the cyano-ester intermediate into the dicarboxylic acid, releasing CO₂ and ammonia.[2]

  • Purification: Recrystallization from ether/benzene yields the crude acid.[1][2][5] Separation of isomers often requires fractional crystallization or preparative HPLC.[1][2][5]

Analytical Characterization

Accurate identification requires distinguishing between the isomers, which often co-elute in rapid chromatography but show distinct spectral signatures.[2][5]

Nuclear Magnetic Resonance (¹H-NMR)

NMR is the gold standard for distinguishing isomers in solution (e.g., urine or D₂O).[1][2]

  • Solvent: D₂O (referenced to 4.80 ppm).[1][2][5]

  • Trans-3-MGA:

    • Methyl group (-CH₃): Singlet at ~2.16 ppm .[1][2][5]

    • Vinylic proton (C2-H): Singlet at ~5.80 ppm .[1][2][5]

  • Cis-3-MGA:

    • Methyl group (-CH₃): Singlet at ~2.02 ppm (Upfield shift due to shielding).[1][2][5]

    • Vinylic proton (C2-H): Singlet at ~5.90 ppm .[1][2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of the acid is not possible due to polarity; it must be derivatized.[1][2]

  • Derivatization: Silylation with BSTFA + 1% TMCS to form the di-TMS ester .[1][2][5]

  • Fragmentation Pattern (Electron Impact, 70 eV):

    • Molecular Ion: Not always visible (MW of di-TMS = 288).[1][2][5]

    • Base Peak: m/z 73 (TMS group, typical for silylated acids).[1][2][5]

    • Diagnostic Ions:

      • m/z 273 ([M-15]⁺, loss of methyl from TMS).[1][2][5]

      • m/z 147 (Rearrangement ion involving two TMS groups).

      • m/z 45 (Carboxyl fragment).[1][2][5]

  • Chromatography: The cis and trans derivatives usually resolve as two distinct peaks.[1][2][5] Note: The high temperature of the injection port (250°C) can induce thermal isomerization, artificially increasing the cis:trans ratio.

Experimental Protocol: Isolation & Derivatization

Objective: Isolation of 3-MGA from biological fluid (urine) for GC-MS profiling.

  • Sample Prep: Acidify 1 mL of urine to pH < 2 using 5M HCl. Add internal standard (e.g., tropic acid or heptadecanoic acid).

  • Extraction: Perform liquid-liquid extraction with 2 x 3 mL Ethyl Acetate . Vortex for 2 mins, centrifuge at 3000 x g.

  • Drying: Collect the organic (upper) layer.[1][2][5] Dry under a stream of Nitrogen (N₂) at 40°C until residue remains.[1][2][5]

  • Derivatization:

    • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2][5]

    • Add 100 µL Pyridine (anhydrous).[1][2][5]

    • Incubate at 60°C for 30 minutes . (Avoid higher temps to minimize thermal isomerization).

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1][2]

    • Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.[1][2]

Biological Context: The "Acetyl-CoA Diversion"[1]

While Type I 3-MGA-uria is a direct leucine pathway defect, Types II-V (including Barth Syndrome) are mitochondrial membrane disorders.[1][2][3] In these cases, 3-MGA is not derived from leucine degradation but from the Acetyl-CoA Diversion Pathway .[1][2]

AcetylCoA_Diversioncluster_pathologySecondary 3-MGA-uria MechanismAcetylCoAAcetyl-CoA(Mitochondrial Accumulation)AcetoacetylCoAAcetoacetyl-CoAAcetylCoA->AcetoacetylCoA Thiolase HMGCoAHMG-CoAAcetoacetylCoA->HMGCoA HMG-CoA Synthase TransMGACoATrans-3-Methylglutaconyl-CoAHMGCoA->TransMGACoA AUH (Reverse Activity)(Dehydration) MGA3-Methylglutaconic Acid(Urine Marker)TransMGACoA->MGA Thioesterase

Figure 2: The Acetyl-CoA Diversion Pathway.[1][2][9] In mitochondrial disorders where the TCA cycle is stalled, accumulated Acetyl-CoA is shunted toward 3-MGA production via the reverse action of AUH.[9]

References

  • Isomerization & Stability: Jones, P. M., et al. "Isomerization of trans-3-methylglutaconic acid."[1][2][5] JIMD Reports, 2021.[1][2][5]

  • Chemical Data: PubChem Compound Summary for CID 1551553, 3-Methylglutaconic acid.[1][2][5][7] [1][2][5]

  • Metabolic Pathway (Acetyl-CoA Diversion): Su, X., & Ryan, M. T.[1][2][5] "Metabolic biology of 3-methylglutaconic acid-uria: a new perspective." Journal of Inherited Metabolic Disease, 2014.[2][5]

  • Analytical Methods (NMR/GC-MS): Engelke, U. F., et al. "NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I." Molecular Genetics and Metabolism, 2006.[1][2][5]

  • Synthesis (Historical Context): Guareschi, I. "Sulla sintesi dei composti piridinici."[1][2][5] Mem. R. Accad.[1][2][5] Sci. Torino, 1896.[2][5] (Referenced in modern organic synthesis reviews for glutaconic acid derivatives).[1][2][5]

Technical Guide: IUPAC Nomenclature and Structural Characterization of 3-Methylpent-2-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpent-2-enedioic acid (commonly known as 3-Methylglutaconic acid or 3-MGA ) is a dicarboxylic acid intermediate critical to mammalian leucine catabolism and the mevalonate shunt. In drug development and metabolic research, accurate nomenclature is paramount; the molecule serves as a primary biomarker for a heterogeneous group of metabolic disorders known collectively as 3-Methylglutaconic Acidurias (3-MGA-uria) .

This guide deconstructs the IUPAC systematic naming conventions for this molecule, delineates the critical stereochemical distinction between its E and Z isomers, and provides a validated protocol for their analytical differentiation—a necessity for researchers investigating mitochondrial dysfunction.

Part 1: Structural Deconstruction & IUPAC Logic

The systematic name 3-Methylpent-2-enedioic acid is derived through a rigorous application of IUPAC priority rules. For researchers annotating chemical libraries or metabolomics databases, understanding this logic is essential to prevent misidentification.

Priority Determination

The molecule contains three functional features:

  • Carboxylic Acid groups (-COOH)

  • Alkene group (C=C)

  • Alkyl substituent (-CH₃)

According to the IUPAC Blue Book (P-44), carboxylic acids hold seniority over alkenes and alkyl groups. Therefore, the parent structure is a dioic acid .

Chain Selection and Numbering[1]
  • Parent Chain: The longest carbon chain containing both principal functional groups (the two carboxyl carbons) consists of 5 carbons. Hence, the root is pent .

  • Numbering Direction: Numbering must minimize the locants of the double bond.

    • Left-to-Right: HOOC(1)–C(2)H=C(3)(CH₃)–C(4)H₂–C(5)OOH. The alkene starts at C2 .

    • Right-to-Left: HOOC(1)–C(2)H₂–C(3)(CH₃)=C(4)H–C(5)OOH. The alkene starts at C3 .

    • Decision: The lower locant (2) is preferred. Thus, it is a pent-2-ene .

Substituent Placement

With the numbering fixed (C1 to C5), the methyl group is located at C3 .

Nomenclature Decision Tree (Visualization)

IUPAC_Logic Start Analyze Structure FuncGroups Identify Functional Groups: -COOH, C=C, -CH3 Start->FuncGroups Priority Determine Priority: -COOH > C=C FuncGroups->Priority Parent Parent Chain: 5 Carbons = 'Pent' Priority->Parent Suffix: -dioic acid Numbering Numbering Direction: Minimize Alkene Locant (C2 vs C3) Parent->Numbering FinalName Final Name: 3-Methylpent-2-enedioic acid Numbering->FinalName Select C2 (Lower)

Figure 1: Logical flow for deriving the systematic name. Note the prioritization of the carboxyl group determining the suffix and directionality.

Part 2: Stereochemical Implications (E vs. Z)

In biological systems, stereochemistry dictates enzymatic recognition. 3-Methylpent-2-enedioic acid exists as two geometric isomers.

Cahn-Ingold-Prelog (CIP) Assignment

To assign E (Entgegen) or Z (Zusammen), we rank substituents on each carbon of the double bond (C2 and C3).

  • At C2: The -COOH group (high priority) vs. -H (low priority).

  • At C3: The -CH₂COOH group (high priority, due to C attached to O) vs. -CH₃ (low priority).

IsomerConfigurationDescriptionBiological Context
(2E)-3-Methylpent-2-enedioic acid TransHigh priority groups are on opposite sides.The primary metabolic intermediate (trans-3-methylglutaconyl-CoA).
(2Z)-3-Methylpent-2-enedioic acid CisHigh priority groups are on the same side.Often an artifact or result of specific enzymatic defects; thermodynamically less stable due to steric strain between carboxyl groups.
Metabolic Context

The E-isomer is the specific substrate for 3-Methylglutaconyl-CoA Hydratase (AUH) . In 3-MGA-uria Type I, a deficiency in this enzyme leads to the accumulation of the substrate, which hydrolyzes to free (E)-3-methylglutaconic acid.[1]

Leucine_Catabolism Leu Leucine IVCoA Isovaleryl-CoA Leu->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA MG_CoA (E)-3-Methylglutaconyl-CoA MC_CoA->MG_CoA Carboxylase HMG_CoA HMG-CoA MG_CoA->HMG_CoA AUH (Hydratase) MGA_Acid (E)-3-Methylpent-2-enedioic acid (Accumulates in Type I 3-MGA-uria) MG_CoA->MGA_Acid Hydrolysis (Pathological)

Figure 2: Partial Leucine Catabolism Pathway. The red node highlights the specific stereoisomer relevant to the nomenclature discussion.

Part 3: Analytical Characterization Protocol

Distinguishing between the E and Z isomers is critical for verifying reference standards used in drug development assays. The following protocol utilizes 1H-NMR spectroscopy, which provides distinct chemical shifts for the methyl and olefinic protons.

Protocol: Isomeric Differentiation via 1H-NMR

Objective: To qualitatively and quantitatively distinguish (E)- and (Z)-3-methylpent-2-enedioic acid in a mixed sample.

Reagents & Equipment:

  • High-Field NMR Spectrometer (minimum 400 MHz, preferably 600 MHz).

  • Solvent: Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).

  • pH Adjustment: NaOD or DCl (for D₂O samples).

Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of D₂O.

    • Critical Step: Adjust pH to >7.0 using NaOD. The chemical shifts of carboxylic acids are highly pH-dependent. Analyzing in the carboxylate (salt) form often yields sharper peaks and more distinct separation between isomers.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): ≥ 5 seconds (to ensure full relaxation of olefinic protons for quantitative integration).

    • Scans: 16–64.

  • Data Analysis (Diagnostic Signals): Compare the observed shifts to the reference values below.

Table 1: Diagnostic 1H-NMR Shifts (in D₂O, pH > 7)

MoietyProton Type(E)-Isomer (Trans)(Z)-Isomer (Cis)Mechanistic Explanation
-CH₃ Methyl Singlet~2.15 ppm~1.95 ppmIn the Z-isomer, the methyl group is shielded by the cis-carboxylate, resulting in an upfield shift.
=CH- Olefinic Singlet~5.80 ppm~5.95 ppmThe olefinic proton in the Z-isomer is deshielded due to the proximity of the carboxyl group on the same side.
-CH₂- Methylene Singlet~3.05 ppm~3.25 ppmMethylene protons show variation based on the magnetic anisotropy of the double bond.

Note: Exact ppm values may vary slightly based on concentration and exact pH, but the relative order (E-methyl > Z-methyl) remains consistent.

Interpretation for Drug Development

When synthesizing 3-MGA derivatives for enzyme inhibition studies (e.g., targeting AUH), the presence of the Z-isomer indicates either:

  • Synthetic impurity: Incomplete stereocontrol during Horner-Wadsworth-Emmons reaction.

  • Isomerization: Acid-catalyzed isomerization during workup.

Validation Criteria: A "Pure" reference standard for biological assays must show <2% integration of the minor isomer peaks.

References

  • IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • PubChem. (n.d.).[1] 3-Methylglutaconic acid (Compound).[1][3][4][5][6][7][8][9][10] National Library of Medicine. Link

  • Wortmann, S. B., et al. (2013).[11] "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease, 36(6), 923-932. Link

  • Engelke, U. F., et al. (2006). "NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I." Molecular Genetics and Metabolism, 87(3), 253-259. Link

  • Su, X., & Ryan, R. O. (2014).[11] "Metabolic origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism." Journal of Inherited Metabolic Disease, 37, 359–365. Link

Sources

Technical Guide: 3-Methylpent-2-enedioic Acid (3-MGA) in Metabolic Flux & Mitochondrial Pathology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, metabolic flux, and analytical characterization of 3-Methylpent-2-enedioic acid (3-Methylglutaconic acid).

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic Acid (3-MGA) , is a dicarboxylic organic acid that serves as a critical diagnostic biomarker for mitochondrial dysfunction.[1][2] Biologically, it exists primarily as a thioester intermediate (3-methylglutaconyl-CoA ) within the mitochondrial matrix.

Its presence in urine (3-methylglutaconic aciduria) indicates one of two distinct metabolic states:[1][2][3]

  • Primary Block: A direct enzymatic failure in leucine catabolism (AUH deficiency).

  • Secondary Shunt: A "reverse flux" phenomenon driven by mitochondrial membrane dysfunction (e.g., Barth syndrome), where stalled TCA cycle kinetics force the synthesis of 3-MGA from the ketone body pool.

This guide analyzes the mechanistic divergence between these two states, provides validated quantification protocols, and outlines experimental models for drug development.

Chemical & Biochemical Foundation

Nomenclature and Structure
  • IUPAC Name: 3-Methylpent-2-enedioic acid

  • Common Name: 3-Methylglutaconic acid (3-MGA)[1][2][3][4][5][6]

  • Molecular Formula: C₆H₈O₄

  • Isomerism:

    • trans- (E-) isomer: The biologically active intermediate generated during leucine catabolism.

    • cis- (Z-) isomer: Often an artifact of chemical instability or specific isomerization events. Analytical protocols must distinguish or account for equilibration between these forms during derivatization.

The Thioester Imperative

In vivo, the acid does not exist freely in the metabolic pathway; it is bound to Coenzyme A. The free acid detected in urine results from the hydrolysis of 3-methylglutaconyl-CoA by mitochondrial thioesterases when the pathway is blocked or overwhelmed.[2]

The Canonical Pathway: Leucine Catabolism (Primary Axis)

In the healthy mitochondrial matrix, 3-methylglutaconyl-CoA is a transient intermediate in the oxidation of Leucine. This pathway is strictly ketogenic.

Step-by-Step Mechanism
  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA.[7]

  • Carboxylation: 3-methylcrotonyl-CoA is carboxylated by 3-Methylcrotonyl-CoA Carboxylase (MCCC) to form 3-methylglutaconyl-CoA .[2][6]

  • Hydration (The Critical Step): The enzyme 3-Methylglutaconyl-CoA Hydratase (AUH) catalyzes the stereospecific hydration of the double bond to form 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) .

  • Lysis: HMG-CoA is cleaved by HMG-CoA Lyase into Acetyl-CoA and Acetoacetate.[2][7][8]

Primary Pathology (Type I 3-MGA-uria)

If the AUH gene is mutated (Type I), the hydratase activity is abolished.[9][10][11][12] 3-methylglutaconyl-CoA accumulates, is hydrolyzed, and excreted as 3-MGA.[1][2][3][4][5] This is a "pure" organic aciduria with high levels of 3-hydroxyisovaleric acid.

Pathway Visualization (Canonical)

LeucineCatabolism Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC BCAT IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MCC 3-Methylcrotonyl-CoA IVCoA->MCC IVD MGCoA 3-Methylglutaconyl-CoA (Target Intermediate) MCC->MGCoA MCCC (Carboxylation) HMGCoA HMG-CoA MGCoA->HMGCoA AUH (Hydratase) MGA_Acid 3-MGA (Acid) (Excreted in Urine) MGCoA->MGA_Acid Hydrolysis (Thioesterase) (In AUH Deficiency) Acetyl Acetyl-CoA + Acetoacetate HMGCoA->Acetyl HMG-CoA Lyase

Figure 1: The canonical leucine catabolism pathway.[2] The dashed red line indicates the formation of free 3-MGA upon enzymatic block at the AUH step.

The Non-Canonical Axis: The "Reverse Flux" Hypothesis

The majority of 3-MGA-uria cases (Types II, III, IV, V) do not involve defects in leucine enzymes. Instead, they are caused by mitochondrial membrane dysfunction (e.g., Barth Syndrome/TAZ mutations).[13]

Mechanism: The Acetyl-CoA Traffic Jam

In disorders like Barth Syndrome (Cardiolipin deficiency), the Electron Transport Chain (ETC) is destabilized (specifically Supercomplex formation). This leads to a stalled Krebs Cycle and an accumulation of intramitochondrial Acetyl-CoA.

The "Reverse Flux" Sequence:

  • Acetyl-CoA Accumulation: High Acetyl-CoA levels drive the ketogenic pathway.

  • HMG-CoA Synthesis: Acetoacetyl-CoA + Acetyl-CoA

    
     HMG-CoA (via HMG-CoA Synthase 2).[2][6]
    
  • The Leak: Instead of being lysed, the excess HMG-CoA is dehydrated backwards by the AUH enzyme (which is reversible) to form 3-methylglutaconyl-CoA .[2][6]

  • Excretion: This "newly synthesized" intermediate is hydrolyzed and excreted as 3-MGA.[2][6]

Implication for Drug Development: In secondary types, 3-MGA is a marker of bioenergetic stagnation, not leucine toxicity. Treating these patients with low-leucine diets is mechanistically unsound and ineffective.

Pathway Visualization (Secondary Shunt)

ReverseFlux MitoDys Mitochondrial Dysfunction (e.g., Barth/TAZ defect) TCA_Block Stalled TCA Cycle MitoDys->TCA_Block ETC Uncoupling AcetylCoA Accumulated Acetyl-CoA TCA_Block->AcetylCoA Substrate Backlog HMGCoA HMG-CoA AcetylCoA->HMGCoA Ketogenesis (HMGCS2) MGCoA 3-Methylglutaconyl-CoA HMGCoA->MGCoA Reverse AUH Activity (Non-Canonical) MGA 3-MGA (Urine) MGCoA->MGA Hydrolysis

Figure 2: The "Reverse Flux" mechanism explaining Secondary 3-MGA-uria. Note the retrograde conversion of HMG-CoA to 3-MG-CoA.[2][6]

Analytical Methodologies

Accurate quantification is essential for distinguishing between Type I (massive elevation) and Secondary types (moderate/variable elevation).

GC-MS Quantification Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its ability to separate organic acid isomers.

Protocol:

  • Sample Prep: Acidify 1 mL urine to pH < 2 with 5M HCl.

  • Internal Standard: Spike with 3-methylglutaconic acid-d3 (isotope dilution is critical for absolute quantitation).

  • Extraction: Liquid-liquid extraction using Ethyl Acetate (2x volume). Dry under nitrogen stream.[14]

  • Derivatization:

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Condition: Incubate at 60°C for 30 minutes.

    • Note: This converts carboxyl groups to TMS esters.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 70°C (2 min)

      
       10°C/min 
      
      
      
      280°C.
  • MS Detection: Monitor ions m/z 247 (Target) and m/z 249 (Internal Standard - d3).

Data Interpretation Table:

ParameterType I (Primary)Type II-V (Secondary)
3-MGA Level High (>500 mmol/mol Cre)Moderate (20-200 mmol/mol Cre)
3-Hydroxyisovaleric Acid Significantly ElevatedNormal / Mildly Elevated
Mechanism AUH DeficiencyMitochondrial Membrane Defect

Experimental Models for Drug Development

When screening compounds to modulate this pathway (e.g., for Barth Syndrome therapies), selecting the correct model is vital.

Cell Culture Models
  • HEK293-TAZ KO: CRISPR-Cas9 knockout of the TAZ gene (Tafazzin).

    • Phenotype:[4][5][6][8][14][15][16] Defective cardiolipin remodeling, increased ROS, and sensitivity to apoptotic stimuli.

    • Assay: Measure 3-MGA in culture media via LC-MS/MS (more sensitive than GC-MS for media).

  • Patient-Derived Fibroblasts:

    • Utility: Validating "Reverse Flux". Treat cells with 13C-labeled Leucine vs. 13C-labeled Acetate.

    • Expectation: In Secondary types, labeled Acetate should incorporate into 3-MGA (proving reverse synthesis), whereas in Type I, it will not.

In Vitro Enzyme Assays (AUH Activity)

To confirm if a drug targets the primary enzyme:

  • Substrate: Synthesize 3-methylcrotonyl-CoA (precursor).

  • Coupled Assay: Incubate mitochondrial lysate with substrate + Enoyl-CoA Hydratase (Crotonase).

  • Readout: Spectrophotometric decrease in absorbance at 263 nm (breaking the double bond).

References

  • Wortmann, S. B., et al. (2013). "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease. Link

  • Su, X., et al. (2011). "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism." Journal of Inherited Metabolic Disease. Link

  • Jones, P. M., et al. (2020). "Isomerization of trans-3-methylglutaconic acid." JIMD Reports. Link

  • Ikon, N., & Ryan, R. O. (2017). "Barth Syndrome: Connecting Cardiolipin to Cardiomyopathy." Lipids.[13][17] Link

  • Gunay-Aygun, M. (2005). "3-Methylglutaconic aciduria: a common biochemical marker in various mitochondrial disorders." Molecular Genetics and Metabolism. Link

Sources

Technical Guide: 3-Methylpent-2-enedioic Acid in Leucine Catabolism and Mitochondrial Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-methylglutaconic acid (3-MGA) , is a critical organic acid intermediate in the mitochondrial catabolism of leucine. While transient in healthy physiology, its accumulation is the hallmark of 3-Methylglutaconic Aciduria (3-MGA-uria) , a heterogeneous group of metabolic disorders.

For drug development professionals and metabolic researchers, 3-MGA is more than a waste product; it is a high-fidelity biomarker for mitochondrial membrane dysfunction and specific enzymatic blockades. This guide delineates the molecular mechanisms of 3-MGA formation, its specific role in the leucine pathway, and the rigorous protocols required for its quantification in biological matrices.

The Biochemical Framework: Leucine Catabolism[1][2][3][4][5][6]

Leucine is a branched-chain amino acid (BCAA) primarily oxidized in skeletal muscle and cardiac tissue. The degradation pathway is a tightly regulated sequence of oxidative decarboxylation, dehydrogenation, and hydration steps.

The Pathway Mechanics

3-MGA (specifically its Coenzyme A thioester) appears at the fourth step of leucine degradation. The pathway converts Leucine into Acetyl-CoA and Acetoacetate, feeding the TCA cycle and ketogenesis.

Key Enzymatic Transformation: The precursor, 3-methylcrotonyl-CoA , is carboxylated by 3-methylcrotonyl-CoA carboxylase (MCCC) to form 3-methylglutaconyl-CoA .[1] This intermediate is then processed by 3-methylglutaconyl-CoA hydratase (AUH) .[2][3][4]

Pathway Visualization

The following diagram illustrates the specific position of 3-MGA within the catabolic flux.

LeucinePath Leu L-Leucine BCAT BCAT Leu->BCAT KIC alpha-Ketoisocaproate BCKDH BCKDH KIC->BCKDH IsoVal Isovaleryl-CoA IVD IVD IsoVal->IVD MCrotonyl 3-Methylcrotonyl-CoA MCCC MCCC (Carboxylase) MCrotonyl->MCCC MGlutaconyl 3-Methylglutaconyl-CoA (Target Intermediate) AUH AUH (Hydratase) MGlutaconyl->AUH Acid 3-Methylglutaconic Acid (Urine Accumulation) MGlutaconyl->Acid Hydrolysis (Pathological) HMG 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) HMGCL HMG-CoA Lyase HMG->HMGCL AcAc Acetoacetate + Acetyl-CoA BCAT->KIC BCKDH->IsoVal IVD->MCrotonyl MCCC->MGlutaconyl AUH->HMG HMGCL->AcAc

Figure 1: The Leucine Catabolism Pathway highlighting the critical role of AUH in processing 3-Methylglutaconyl-CoA.

Enzymology and Mechanistic Insights

The AUH Enzyme (3-Methylglutaconyl-CoA Hydratase)

The gene AUH (Chr 9q22.[5]31) encodes the mitochondrial enoyl-CoA hydratase.

  • Reaction: It catalyzes the stereospecific hydration of the double bond in trans-3-methylglutaconyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Dual Functionality: Uniquely, AUH also possesses RNA-binding activity (binding to AU-rich elements in 3'-UTRs), linking mitochondrial metabolism with post-transcriptional gene regulation.[6]

Isomerization and Stability (The "Cis/Trans" Trap)

Researchers must note that while the enzymatic intermediate is the trans isomer (E-isomer), the acid detected in urine often contains a mix of cis (Z) and trans forms.

  • Mechanism: When the thioester accumulates (due to blockades), it hydrolyzes. The free acid, particularly the cis isomer, can form a cyclic anhydride.[3] This chemical instability complicates quantification if not controlled during extraction.

  • Diagnostic Relevance: In Primary 3-MGAuria, the ratio of cis to trans is typically distinct, often favoring the cis form due to spontaneous isomerization and anhydride formation.

Pathological Context: Primary vs. Secondary 3-MGAuria[5]

For drug development targeting mitochondrial diseases, distinguishing the source of 3-MGA is vital. It is not always a marker of leucine pathway failure; it is frequently a "distress signal" of the mitochondrial membrane.

ClassificationDefect TypeGene/EnzymeMechanism of 3-MGA AccumulationClinical Phenotype
Primary (Type I) Leucine Pathway BlockAUH (Hydratase)Direct substrate accumulation due to enzyme failure.Mild to severe neurological impairment; no cardiomyopathy.
Type II (Barth Syndrome) Phospholipid RemodelingTAZ (Tafazzin)Mitochondrial membrane defect (cardiolipin). 3-MGA leaks or is diverted from Acetyl-CoA pool.[3]Cardiomyopathy, neutropenia, growth delay.[4]
Type III (Costeff) Membrane TransportOPA3Mitochondrial membrane dysfunction.[7][8]Optic atrophy, choreoathetosis.[9]
Type IV (Unclassified) Mitochondrial FunctionVarious (TMEM70, etc.)General mitochondrial distress causing secondary accumulation.Variable; often overlaps with respiratory chain defects.
Type V Membrane ProteinDNAJC19Import/Export defect.Dilated cardiomyopathy, ataxia.[10][8]

Therapeutic Insight: In Types II-V, 3-MGA is a secondary biomarker. Treating the leucine pathway will not resolve the disease. Therapeutic strategies must target mitochondrial membrane stability (e.g., cardiolipin stabilizers for Barth syndrome).

Analytical Protocol: GC-MS Quantification

Accurate measurement requires Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol ensures separation of isomers and precise quantification.

Reagents and Standards
  • Internal Standard: Tropic acid or isotope-labeled 3-MGA (

    
    -3-MGA).
    
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Ethyl Acetate (for extraction), Pyridine (catalyst).

Step-by-Step Methodology
  • Sample Prep: Acidify 1 mL of urine (normalized to creatinine) to pH < 2 using 5M HCl. Add internal standard (100 µg).

  • Extraction: Perform liquid-liquid extraction with 4 mL Ethyl Acetate. Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins.

  • Drying: Transfer organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS and 20 µL Pyridine. Incubate at 60°C for 30 minutes. This converts the dicarboxylic acid to its di-TMS ester.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (Split 1:10).

Diagnostic Workflow Diagram

GCMS_Workflow Sample Urine Sample (Creatinine Normalized) Acid Acidification (pH < 2.0) Sample->Acid Extract Liquid-Liquid Extraction (Ethyl Acetate) Acid->Extract Dry N2 Evaporation Extract->Dry Deriv Silylation (BSTFA) 60°C, 30 min Dry->Deriv GCMS GC-MS Injection (Target Ion: 3-MGA-diTMS) Deriv->GCMS

Figure 2: Analytical workflow for the extraction and derivatization of 3-MGA.

Data Interpretation (GC Parameters)
  • Column: CP-Sil 8 CB or equivalent (5% phenyl methylpolysiloxane).

  • Retention: 3-MGA-diTMS typically elutes between glutaric acid and 3-hydroxyisovaleric acid.

  • Mass Spectrum: Look for characteristic fragment ions: m/z 273 (M-15, loss of methyl) and m/z 157 .

  • QC Check: Ensure separation of cis and trans peaks if high resolution is available; sum areas for total load.

References

  • Wortmann, S. B., et al. (2013).[11] "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease.

  • Kelley, R. I. (1993).[12] "Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry." Clinica Chimica Acta.

  • Su, X., & Ryan, M. T. (2014).[11] "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism." Metabolites.[11][3][13][6][14]

  • UniProt Consortium. (2023). "AUH - Methylglutaconyl-CoA hydratase, mitochondrial."[5][2][6][15] UniProtKB.

  • Gunay-Aygun, M. (2023).[16] "3-Methylglutaconic Aciduria, Type I." OMIM (Online Mendelian Inheritance in Man).

Sources

Physical characteristics of 3-Methylpent-2-enedioic acid such as boiling and melting points.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 3-Methylpent-2-enedioic Acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physical characteristics of 3-methylpent-2-enedioic acid, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering not only established data but also detailed methodologies for the experimental determination of these properties.

Introduction to 3-Methylpent-2-enedioic Acid

3-Methylpent-2-enedioic acid, also known as 3-methylglutaconic acid, is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1] Its structure features a carbon-carbon double bond, which gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-methylpent-2-enedioic acid and (Z)-3-methylpent-2-enedioic acid. This isomerism plays a crucial role in determining the compound's physical properties due to differences in molecular symmetry and intermolecular forces.[2][3] The presence of two carboxylic acid functional groups allows for strong hydrogen bonding, significantly influencing the compound's melting and boiling points.[4]

Physical Properties

A summary of the known physical properties of 3-methylpent-2-enedioic acid is presented below. It is important to note that the boiling point is exceptionally high, suggesting that the compound may decompose at atmospheric pressure before boiling.

PropertyValueSource(s)
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol [1]
Density 1.307 g/cm³[5]
Boiling Point 399.4 °C at 760 mmHg[5]
Melting Point (E)-isomer: 137-143 °C[6]
Physical State Solid[1]
Flash Point 209.5 °C[5]

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is critical for the identification, purification, and characterization of 3-methylpent-2-enedioic acid. The following sections provide detailed, field-proven protocols for these measurements.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound like 3-methylpent-2-enedioic acid.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (High-Boiling Solid) prep Obtain Pure, Dry Sample grind Grind to Fine Powder prep->grind load_mp Load Capillary Tube (2-3 mm) grind->load_mp load_bp Load Sample into Distilling Flask grind->load_bp rough_mp Determine Rough MP (Fast Heating) load_mp->rough_mp precise_mp Precise MP Determination (1-2°C/min) rough_mp->precise_mp record_mp Record Melting Range precise_mp->record_mp setup_vac Assemble Vacuum Distillation Apparatus setup_vac->load_bp reduce_p Reduce Pressure load_bp->reduce_p heat Heat Sample to Boiling reduce_p->heat record_bp Record Boiling Temp. & Pressure heat->record_bp

Caption: Experimental workflow for determining melting and boiling points.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is sharp, typically within a 0.5-1.0°C range.[7] Impurities tend to lower and broaden the melting range.[6]

Protocol:

  • Sample Preparation:

    • Ensure the 3-methylpent-2-enedioic acid sample is thoroughly dry, as moisture can act as an impurity.[8]

    • Grind a small amount of the solid into a fine powder to ensure uniform heating.[7]

  • Capillary Tube Loading:

    • Obtain a capillary melting point tube (one end sealed).[8]

    • Press the open end of the capillary tube into the powdered sample.[9]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[8][9]

    • The packed sample height should be 2-3 mm for an accurate measurement.[5][8]

  • Measurement:

    • Insert the loaded capillary tube into a melting point apparatus.[8]

    • Rapid Preliminary Measurement: Heat the sample at a relatively fast rate (e.g., 10-15°C per minute) to determine an approximate melting point.

    • Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8][9] Begin heating again at a slow rate of 1-2°C per minute.[7][10]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).[9]

    • Continue heating slowly and record the temperature at which the last of the solid melts into a clear liquid (completion of melting).[5]

    • The recorded melting point should be expressed as a range from the onset to the completion of melting.

    • Repeat the measurement with a fresh sample to ensure reproducibility.[5]

Boiling Point Determination: Vacuum Distillation

Given the high reported boiling point of 399.4 °C for 3-methylpent-2-enedioic acid, attempting to determine this at atmospheric pressure would likely lead to decomposition. Therefore, vacuum distillation is the required method, which allows the compound to boil at a much lower temperature.[1][11]

Protocol:

  • Apparatus Setup:

    • Inspect all glassware for any cracks or defects that could cause an implosion under vacuum.[12]

    • Assemble a vacuum distillation apparatus, including a distilling flask, a condenser, a receiving flask, and a connection for a vacuum source. A Claisen adapter is recommended to prevent bumping.[12]

    • Use a stir bar in the distilling flask to ensure smooth boiling. Boiling stones are ineffective under vacuum.[12]

    • Lightly grease all ground-glass joints to ensure a tight seal.[12]

    • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump or water aspirator.[12]

  • Measurement:

    • Place the 3-methylpent-2-enedioic acid sample into the distilling flask.

    • Begin reducing the pressure in the system by turning on the vacuum source.[12]

    • Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.[1]

    • Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

    • The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and condensing into the receiving flask.[1]

    • It is crucial to record both the boiling temperature and the pressure at which it was measured.

Influence of (E/Z) Isomerism on Physical Properties

The geometric isomerism of 3-methylpent-2-enedioic acid has a significant impact on its physical properties, particularly the melting point.

  • Melting Point: The (E)-isomer, being more linear and symmetrical, can pack more efficiently into a crystal lattice. This results in stronger intermolecular forces that require more energy to overcome, leading to a higher melting point compared to the less symmetrical (Z)-isomer.[3] This is consistent with the observed high melting point of the (E)-isomer (137-143 °C).[6]

  • Boiling Point: The effect of isomerism on boiling point is related to the molecule's overall polarity. For alkenes, the cis (or Z) isomer is often more polar than the trans (or E) isomer due to the vector sum of bond dipoles.[2] This increased polarity can lead to stronger dipole-dipole interactions and a higher boiling point for the (Z)-isomer. However, for a dicarboxylic acid, the ability to form intermolecular hydrogen bonds is the dominant factor, and differences in boiling points between the isomers may be less pronounced than differences in their melting points.[4]

Conclusion

The physical characteristics of 3-methylpent-2-enedioic acid, particularly its high melting and boiling points, are dictated by its dicarboxylic acid structure and the potential for strong intermolecular hydrogen bonding. The presence of a carbon-carbon double bond introduces E/Z isomerism, which further influences these properties, most notably leading to a higher melting point for the more symmetrical (E)-isomer. The experimental determination of these properties requires careful adherence to standardized protocols, specifically capillary melting point determination and vacuum distillation for the boiling point, to ensure accurate and reproducible data crucial for research and development applications.

References

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • BuyersGuideChem. 3-Methyl-2-pentenedioic acid | 5746-90-7. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • PubChem. 3-Methylglutaconic acid. [Link]

  • PubChem. 3-Methylpent-2-enedioic acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • SSERC. Melting point determination. [Link]

  • The Schlenk Line Survival Guide. (2020, April 2). Dynamic Vacuum Distillation. [Link]

  • JoVE. How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). [Link]

  • Chemguide. (2020, February 15). geometric (cis / trans) isomerism. [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Quora. (2021, December 17). Could E-Z configuration affect the melting point of a compound? If yes, how?. [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. [Link]

Sources

What is the CAS registry number for 3-Methylpent-2-enedioic acid?

[1][2][3][4]

Executive Summary: Registry & Identity

3-Methylpent-2-enedioic acid , commonly known as 3-Methylglutaconic acid (3-MGA) , is a dicarboxylic acid intermediate in the leucine catabolism pathway.[1][2][3] It exists as geometric isomers (E and Z), which have distinct chemical stabilities and biological implications.

The primary CAS registry number used commercially and in general literature refers to the unspecified stereochemistry or mixture of isomers. However, precise technical applications require the specific registry numbers for the cis and trans forms.

CAS Registry Data Table
Chemical NameStereochemistryCAS Registry NumberNote
3-Methylglutaconic acid Unspecified / Mixture5746-90-7 Most common commercial identifier.[1][2][4]
(E)-3-Methylglutaconic acid Trans372-42-9 The direct enzymatic product of leucine catabolism.[1][2]
(Z)-3-Methylglutaconic acid Cis15649-56-6 Formed via non-enzymatic isomerization; prone to anhydride formation.[1][2]

Chemical Properties & Stereochemistry

3-MGA is an unsaturated dicarboxylic acid.[1][2] Its structure features a trisubstituted alkene, which introduces rigidity and geometric isomerism.

  • IUPAC Name: 3-Methylpent-2-enedioic acid[5][1][2][3]

  • Molecular Formula: C₆H₈O₄[1][2][3][4]

  • Molecular Weight: 144.12 g/mol [1][2][3]

  • pKa: ~4.36 (Predicted)[1][2]

Stability & Isomerization

In biological systems, the compound is synthesized exclusively as the (E)-isomer (trans) attached to Coenzyme A. However, the free acid exhibits significant instability.

  • Spontaneous Isomerization: The trans-isomer can spontaneously isomerize to the cis-isomer in aqueous solution, a process accelerated by heat and acidic conditions.[1][2]

  • Anhydride Formation: The cis-isomer is sterically positioned to undergo intramolecular cyclization, releasing water to form 3-methylglutaconic anhydride .[1][2] This anhydride is highly reactive and can acylate protein lysine residues, potentially contributing to cellular toxicity in metabolic disorders.

Biological Context: Leucine Catabolism

3-MGA is a diagnostic marker for a group of metabolic disorders known as 3-Methylglutaconic Acidurias (3-MGA-uria) .[1][2][6] It is generated during the mitochondrial breakdown of the amino acid Leucine.[6]

Metabolic Pathway

The pathway involves the conversion of 3-Methylcrotonyl-CoA to HMG-CoA.[1][2] The critical enzyme 3-Methylglutaconyl-CoA Hydratase (AUH) catalyzes the hydration of the double bond.[1][2]

Pathway Diagram

The following diagram illustrates the enzymatic flow and the diversion points leading to 3-MGA accumulation.[1][2]

LeucinePathwayLeuL-LeucineKICalpha-KetoisocaproateLeu->KICTransaminationIVCoAIsovaleryl-CoAKIC->IVCoABCKDH ComplexMCC3-Methylcrotonyl-CoAIVCoA->MCCIsovaleryl-CoA DHMGC_CoA3-Methylglutaconyl-CoA(Trans-isomer)MCC->MGC_CoA3-Methylcrotonyl-CoACarboxylase (MCCC)HMG_CoA3-Hydroxy-3-methylglutaryl-CoA(HMG-CoA)MGC_CoA->HMG_CoA3-MG-CoA Hydratase(AUH Gene)MGA_Acid3-Methylglutaconic Acid(Urine Metabolite)MGC_CoA->MGA_AcidThioester Hydrolysis(Accumulation in AUH Deficiency)AcAcAcetoacetate + Acetyl-CoAHMG_CoA->AcAcHMG-CoA Lyase

Figure 1: Leucine catabolism pathway highlighting the generation of 3-Methylglutaconic acid upon hydratase deficiency.[1][2][4][6][7]

Clinical Classifications[3][8]
  • Primary 3-MGA-uria (Type I): Caused by a direct deficiency in the AUH gene (3-methylglutaconyl-CoA hydratase).[1][2][3] Patients excrete massive amounts of 3-MGA.[1][2][6]

  • Secondary 3-MGA-uria (Types II-V): Caused by mitochondrial dysfunction (e.g., Barth syndrome, ATP synthase defects) rather than a direct block in the leucine pathway.[1][2] In these cases, 3-MGA accumulation is a biomarker of mitochondrial stress, likely derived from the "mevalonate shunt" or acetyl-CoA diversion.[1]

Analytical Methodology

Detecting and quantifying 3-MGA requires robust protocols due to its volatility and isomerization potential.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for organic acid analysis in urine.[1][2]

  • Derivatization: Samples are typically trimethylsilylated (TMS) using BSTFA/TMCS.[1][2]

  • Artifacts: The high temperatures of GC injection ports can induce trans-to-cis isomerization.[1][2] Consequently, chromatograms often show two distinct peaks for 3-MGA (cis and trans isomers) even if the original biological sample was predominantly trans.[1][2]

  • Quantification: Total 3-MGA is calculated by summing the areas of both isomer peaks relative to an internal standard (e.g., tropic acid or isotope-labeled 3-MGA).[1][2]

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectroscopy allows for the differentiation of isomers without the thermal stress of GC.[1][2]

  • Differentiation: The methyl group protons and the olefinic proton exhibit distinct chemical shifts for the E and Z forms in D₂O.

    • Trans (E): Olefinic proton ~5.86 ppm; Methyl group ~2.16 ppm.[1][2]

    • Cis (Z): Olefinic proton shifts downfield (~5.90+ ppm); Methyl group shifts upfield (~2.02 ppm).[1][2]

Synthesis & Standards

For research requiring high-purity standards, 3-MGA is typically synthesized via the dehydration of 3-hydroxy-3-methylglutaric acid.[1][2]

Synthesis Protocol Summary
  • Precursor: Start with 3-Hydroxy-3-methylglutaric acid (HMG) or its diethyl ester.[1][2]

  • Dehydration: Treat with a dehydrating agent such as acetic anhydride or phosphorus pentoxide.[1][2]

    • Reaction:

      
      
      
  • Hydrolysis: If starting with esters, alkaline hydrolysis (NaOH) followed by acidification (HCl) yields the free acid.

  • Purification: Recrystallization from dilute HCl or ethyl acetate/hexane mixtures.[1][2]

  • Result: This process typically yields a mixture of E and Z isomers (CAS 5746-90-7).[1][2] Separation of pure isomers requires preparative HPLC or fractional crystallization.[1][2]

References

  • PubChem. 3-Methylpent-2-enedioic acid (Compound).[1][2][4] National Library of Medicine.[1][2] Link[1][2]

  • Jones, D., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[1][2][8] Journal of Inherited Metabolic Disease.[1][2][4] Link

  • ChemicalBook. 3-Methylglutaconic acid Product Description & CAS Data.Link[1][2]

  • Su, X., et al. 3-Methylglutaconic aciduria: a 20-year perspective. Orphanet Journal of Rare Diseases.[1][2] Link

  • NIST Chemistry WebBook. 3-Methylglutaconic acid, bis(trimethylsilyl) ester.[1][2]Link[1][2]

Methodological & Application

Application Note: Chemical Synthesis of 3-Methylpent-2-enedioic Acid

[1][2][3]

Executive Summary & Strategic Rationale

3-Methylpent-2-enedioic acid (3-MGA) is a critical metabolic intermediate in leucine catabolism and a biomarker for primary and secondary 3-methylglutaconic acidurias. Its chemical synthesis is complicated by geometric isomerism . The trans (E) isomer is the primary biological intermediate, but it is thermodynamically unstable relative to the cis (Z) isomer, which readily cyclizes to form 3-methylglutaconic anhydride .

This protocol details a Total Synthesis Workflow starting from commodity precursors (Ethyl acetoacetate) to the final purified acid.

Key Technical Challenges Addressed:

  • C-C Bond Formation: Controlled via the Reformatsky reaction to prevent polymerization.

  • Dehydration Selectivity: Managing the elimination of the

    
    -hydroxyl group to favor the 
    
    
    -unsaturation over decarboxylation.
  • Isomer Purity: Exploiting the unique reactivity of the cis-anhydride to separate diastereomers.

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic logic, moving from precursor assembly to the critical dehydration and isomer separation steps.

SynthesisWorkflowStartPrecursors:Ethyl Acetoacetate + Ethyl BromoacetateReformatskyStep 1: Reformatsky Reaction(Zn, Benzene/THF)Start->Reformatsky Activation HMG_EsterIntermediate 1:Diethyl 3-hydroxy-3-methylglutarateReformatsky->HMG_Ester C-C Bond Formation HydrolysisStep 2: Saponification(NaOH/EtOH)HMG_Ester->Hydrolysis Ester Cleavage HMG_AcidIntermediate 2:3-Hydroxy-3-methylglutaric Acid (HMG)Hydrolysis->HMG_Acid Acidification DehydrationStep 3: Acid-Catalyzed Dehydration(Ac2O or H2SO4)HMG_Acid->Dehydration Elimination (-H2O) MixtureCrude Product:(E/Z)-3-Methylglutaconic Acid MixtureDehydration->Mixture Kinetic Control AnhydrideStep 4: Cyclization(Formation of cis-Anhydride)Mixture->Anhydride Thermodynamic Sorting PurificationFinal Product:Pure (Z)- or (E)-3-Methylpent-2-enedioic AcidAnhydride->Purification Hydrolysis

Caption: Step-wise chemical synthesis workflow from Reformatsky precursors to purified 3-MGA isomers.

Detailed Experimental Protocols

Phase 1: The Reformatsky Reaction (Synthesis of HMG Core)

This step constructs the carbon skeleton. We utilize zinc to generate an enolate from ethyl bromoacetate, which attacks the ketone of ethyl acetoacetate.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Zinc dust (activated) (1.2 eq)

  • Solvent: Dry Benzene or THF (Anhydrous)

  • Catalyst: Iodine (crystal) or Trimethylsilyl chloride (TMSCl) for activation.

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust in dry benzene/THF. Add a crystal of Iodine. Stir until the iodine color fades (indicating activation).

  • Initiation: Add 10% of the Ethyl bromoacetate solution. Warm gently until the reaction initiates (indicated by solvent reflux or foaming).

  • Addition: Dropwise add a mixture of Ethyl acetoacetate and the remaining Ethyl bromoacetate over 45-60 minutes. Maintain a gentle reflux via the reaction's own exotherm.

  • Completion: Reflux for an additional 2 hours. Cool to 0°C.

  • Quench: Hydrolyze with cold 10% H2SO4. Separate the organic layer, wash with NaHCO3, brine, and dry over MgSO4.

  • Isolation: Concentrate in vacuo. Distill the residue under reduced pressure to yield Diethyl 3-hydroxy-3-methylglutarate .

Critical Control Point: Ensure strictly anhydrous conditions. Water destroys the organozinc intermediate.

Phase 2: Saponification to HMG Acid

Converts the diester to the free diacid (HMG Acid).

Protocol:

  • Dissolve the diethyl ester in Ethanol (5 vol).

  • Add 2.5 eq of NaOH (2M aqueous solution).

  • Stir at room temperature for 16 hours.

  • Evaporate ethanol. Acidify the aqueous residue to pH 1-2 with conc. HCl.

  • Extract continuously with Ether or Ethyl Acetate (HMG acid is water-soluble; continuous extraction is recommended).

  • Crystallize from Benzene/Ether to yield 3-Hydroxy-3-methylglutaric acid .

Phase 3: Dehydration to 3-Methylglutaconic Acid

This is the pivotal step where the double bond is introduced.

Reagents:

  • 3-Hydroxy-3-methylglutaric acid[1][2][3][4][5][6][7][8]

  • Dehydrating Agent: Acetyl Chloride or Acetic Anhydride

  • Catalyst: p-Toluenesulfonic acid (optional)

Protocol:

  • Mix HMG acid with Acetyl Chloride (3 eq).

  • Heat gently to 40-50°C. The reaction will evolve HCl gas (use a scrubber).

  • Continue heating until the solid dissolves and gas evolution ceases.

  • Distillation: Distill off the excess acetyl chloride and the formed acetic acid.

  • Vacuum Distillation: The residue typically contains 3-methylglutaconic anhydride . Distill this anhydride under high vacuum (bp ~130°C at 10 mmHg).

  • Hydrolysis: Dissolve the distilled anhydride in water. Heat gently to open the ring.

  • Crystallization: Upon cooling and concentration, (Z)-3-Methylpent-2-enedioic acid crystallizes.

Isomer Management & Purification Strategy

The synthesis inherently produces a mixture, or predominantly the cis (Z) isomer, due to the stability of the cyclic anhydride intermediate.

IsomerIUPAC DesignationStabilityKey Characteristic
Trans (E)-3-Methylpent-2-enedioic acidKinetic ProductBiologically relevant; unstable; does not form anhydride directly.[8]
Cis (Z)-3-Methylpent-2-enedioic acidThermodynamic ProductForms cyclic anhydride; stabilized by intramolecular H-bonding.

Protocol for Separation:

  • To obtain pure (Z)-Isomer:

    • Heat the crude acid mixture with Acetic Anhydride.

    • Only the (Z)-acid cyclizes to 3-methylglutaconic anhydride . The (E)-acid must isomerize to react, which is slow.

    • Distill the anhydride.[9]

    • Hydrolyze the pure anhydride with water to yield pure (Z)-acid.

  • To obtain (E)-Isomer enriched fractions:

    • Avoid high heat and anhydride formation.

    • Use fractional crystallization from water or ethyl acetate/hexane. The (E)-isomer often has different solubility profiles.

    • Advanced: Preparative HPLC using a C18 column with a phosphate buffer/methanol gradient.

Analytical Characterization

Validating the structure requires distinguishing the alkene geometry. 1H-NMR is the definitive tool.

NMR Data Reference (in D2O)
Proton EnvironmentChemical Shift (Z-Isomer)Chemical Shift (E-Isomer)
C2-H (Vinyl Proton) 5.99 ppm 5.86 ppm
C4-H2 (Methylene) 3.86 ppm3.30 ppm
C3-CH3 (Methyl) 2.02 ppm2.16 ppm

Interpretation:

  • The vinyl proton of the cis (Z) isomer is deshielded (shifted downfield) due to the proximity of the carboxylic acid group in the cis arrangement.

  • The methylene protons of the cis isomer are significantly deshielded (3.86 vs 3.30 ppm) due to the anisotropic effect of the carbonyl group in the cyclic-like conformation.

Quantitative Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol (90:10 Isocratic).

  • Detection: UV at 210 nm.

  • Retention: The isomers typically resolve, with the more polar (Z)-isomer eluting differently depending on the specific column chemistry (often elutes later due to intramolecular H-bonding reducing effective polarity in acidic media).

References

  • Org. Synth. 1955, 33, 672. Beta-Methylglutaric Anhydride.[9] (Classic method for the saturated analog, adaptable for anhydride isolation).

  • Jones, D. E., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[6] JIMD Reports.[1] (Definitive source for NMR shifts and isomer stability).

  • Su, B., & Ryan, R. O. (2014). Metabolic biology of 3-methylglutaconic acid-uria: A new perspective. Journal of Inherited Metabolic Disease.[10] (Biological context of the pathway).

  • Reformatsky Reaction Protocol. Chemistry of the Reformatsky Reaction. (General mechanism and conditions).

Analytical techniques for the detection of 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical techniques for the detection of 3-Methylpent-2-enedioic acid, a critical biomarker for a class of inherited metabolic disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Executive Summary

3-Methylpent-2-enedioic acid, more commonly known in clinical and biochemical fields as 3-methylglutaconic acid (3-MGA), is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1] It serves as a key intermediate in the mitochondrial catabolism of the amino acid leucine.[2] The clinical significance of 3-MGA is paramount, as its accumulation and subsequent excretion in urine are the defining characteristic of a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria).[1][3][4] These disorders, often linked to mitochondrial dysfunction, can lead to severe clinical manifestations, including neurological impairment, cardiomyopathy, and developmental delays.[1][5]

Accurate and reliable quantification of 3-MGA in biological matrices, primarily urine, is therefore essential for the diagnosis, monitoring, and study of these conditions. This guide provides a comprehensive overview and detailed protocols for the two primary analytical methodologies employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the unique strengths and challenges of each technique.

Analyte Overview: 3-Methylpent-2-enedioic Acid (3-MGA)

Understanding the physicochemical properties of 3-MGA is fundamental to designing effective analytical strategies.

PropertyValueSource
IUPAC Name (E)-3-methylpent-2-enedioic acid[2]
Synonyms 3-Methylglutaconic acid (3-MGA), β-Methylglutaconic Acid[6]
Molecular Formula C₆H₈O₄[7]
Molecular Weight 144.13 g/mol [7][8]
Structure O=C(O)CC(=C/C(=O)O)\C[9]
Key Challenge Exists as cis and trans isomers. The trans isomer is susceptible to heat-induced isomerization to the cis form, a critical consideration for GC-based methods.[10][11]

Application Note 1: Gold Standard Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1.1. Principle & Rationale

For decades, GC-MS has been the cornerstone of urinary organic acid profiling and is considered a state-of-the-art technique for diagnosing inborn errors of metabolism.[12][13] Its power lies in the high chromatographic resolution of capillary GC, which can separate hundreds of organic acids in a single run, coupled with the definitive identification capabilities of mass spectrometry.[13]

However, organic acids like 3-MGA are non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than analysis. The core principle of the GC-MS method is therefore a two-step sample preparation process:

  • Extraction: The polar organic acids are first isolated from the complex aqueous matrix (e.g., urine) into an organic solvent.

  • Derivatization: The carboxyl and hydroxyl groups of the acids are chemically modified to create volatile and thermally stable esters (e.g., trimethylsilyl esters), rendering them suitable for GC analysis.[14]

This derivatization step is non-negotiable for GC-MS analysis of organic acids and is the primary determinant of the workflow's complexity and duration.[13]

1.2. Detailed Experimental Protocol: Urinary 3-MGA

This protocol is designed for the quantitative analysis of 3-MGA in urine samples.

A. Materials & Reagents

  • Urine sample

  • Internal Standard (IS): Isotopically labeled 3-MGA or a non-endogenous organic acid like tropic acid.

  • Hydroxylamine hydrochloride (for oximation of keto-acids)

  • Hydrochloric acid (HCl)

  • Ethyl acetate, analytical grade

  • Sodium sulfate (anhydrous)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

B. Sample Preparation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine 1. Urine Sample (Normalized to Creatinine) IS_Add 2. Add Internal Standard (IS) Urine->IS_Add Ensures accuracy Extract 3. Acidify & Extract (Ethyl Acetate) IS_Add->Extract Isolates organic acids Dry 4. Evaporate to Dryness Extract->Dry Concentrates analytes Deriv 5. Derivatize (BSTFA, 90°C) Dry->Deriv Increases volatility Vial 6. Transfer to GC Vial Deriv->Vial GC 7. GC Separation (Capillary Column) Vial->GC MS 8. MS Detection (EI, Full Scan) GC->MS Identify 9. Peak Identification (Retention Time, Mass Spectrum) MS->Identify Quant 10. Quantification (vs. IS) Identify->Quant

Step-by-Step Methodology:

  • Normalization: Thaw a frozen urine sample and centrifuge to remove particulates. To account for variations in urine concentration, normalize the sample volume based on creatinine content. A common approach is to use a volume of urine that contains 1 µmole of creatinine.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the normalized urine sample. This is critical for accurate quantification, as it corrects for analyte loss during sample preparation.

  • Oximation (Optional but Recommended): To stabilize keto-acids that may be present, add hydroxylamine hydrochloride and incubate. This forms oxime derivatives.

  • Acidification and Extraction: Acidify the sample to a pH < 2 with HCl. This protonates the carboxylic acid groups, making them less polar and facilitating their extraction from the aqueous phase. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously, and centrifuging to separate the layers. Carefully collect the upper organic layer. Repeat the extraction twice more, pooling the organic layers.

  • Drying and Evaporation: Pass the pooled organic extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: This is the most critical step. Add the derivatization reagent (e.g., BSTFA + 1% TMCS) and pyridine to the dried residue. Cap the vial tightly and heat at 90°C for 60 minutes to convert the organic acids to their trimethylsilyl (TMS) derivatives.[15]

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

1.3. GC-MS Instrumentation & Typical Parameters

ParameterTypical SettingRationale
GC System Agilent, Shimadzu, Thermo FisherStandard laboratory equipment.
Injector Split/Splitless, 260°CSplitless mode for trace analysis; high temperature ensures volatilization.
Carrier Gas Helium, 1 mL/minInert gas to carry analytes through the column.[12]
Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A non-polar column provides good separation for a wide range of organic acids.
Oven Program Initial 60°C, ramp to 300°C at 5-10°C/minA temperature gradient is essential to separate compounds with different boiling points.[12]
MS System Single Quadrupole or Ion TrapStandard detectors for this application.
Ionization Electron Impact (EI), 70 eVStandard, high-energy ionization that creates reproducible fragmentation patterns for library matching.[15]
Scan Range 50-550 amuCovers the mass range of most TMS-derivatized organic acids.[12]

1.4. Data Analysis & Interpretation

  • Identification: The TMS derivative of 3-MGA is identified by its characteristic retention time and its mass spectrum. The fragmentation pattern under EI is highly reproducible and can be compared to spectral libraries (e.g., NIST) for confirmation.

  • Isomerization: Be aware that injection of a pure trans-3-MGA standard will likely yield two peaks in the chromatogram due to heat-induced isomerization to the cis form in the GC inlet.[10][11] This must be accounted for during quantification, typically by summing the areas of both isomer peaks.

  • Quantification: The concentration of 3-MGA is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MGA.

Application Note 2: Rapid and Sensitive Analysis by LC-MS/MS

2.1. Principle & Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and often preferred alternative to GC-MS for targeted analysis of organic acids.[13] Its primary advantages are speed and simplicity. Since the analysis occurs in the liquid phase, the laborious and time-consuming derivatization step required for GC-MS is eliminated.[16]

The workflow is often described as "dilute-and-shoot," involving minimal sample preparation.[17] The specificity is achieved through tandem mass spectrometry (MS/MS), typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of 3-MGA) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and reducing matrix interference.[17]

2.2. Detailed Experimental Protocol: Urinary 3-MGA

A. Materials & Reagents

  • Urine sample

  • Internal Standard (IS): Isotopically labeled 3-MGA (e.g., ³C- or ²H-labeled) is highly recommended.[17]

  • Deionized Water

  • Acetonitrile or Methanol, LC-MS grade

  • Formic Acid, LC-MS grade

  • 0.2 µm syringe filters

B. Sample Preparation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine 1. Urine Sample Dilute 2. Dilute & Add IS (e.g., 1:10 with water) Urine->Dilute Reduces matrix effects Filter 3. Filter (0.2 µm) Dilute->Filter Protects column Vial 4. Transfer to LC Vial Filter->Vial LC 5. LC Separation (C18 or specialized column) Vial->LC MS 6. MS/MS Detection (ESI-, MRM mode) LC->MS Integrate 7. Peak Integration (MRM Transition) MS->Integrate Quant 8. Quantification (vs. IS) Integrate->Quant

Step-by-Step Methodology:

  • Thaw and Centrifuge: Process the urine sample as in the GC-MS protocol to remove particulates.

  • Dilute and Spike: In a clean microcentrifuge tube, combine the urine sample, internal standard solution, and deionized water. A 10-fold dilution is a good starting point to minimize matrix effects.[17]

  • Filter: Filter the diluted sample through a 0.2 µm syringe filter directly into an autosampler vial. This step is crucial to prevent clogging of the LC column and tubing.[18]

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system. The entire preparation can be completed in under 20 minutes.[19]

2.3. LC-MS/MS Instrumentation & Typical Parameters

ParameterTypical SettingRationale
LC System Waters Acquity UPLC, Agilent 1290, Shimadzu NexeraHigh-pressure systems (UPLC/UHPLC) provide faster and more efficient separations.
Column C18 (e.g., 50mm x 2.1mm, <2µm) or specialized organic acid columnReversed-phase C18 is common, but specialized columns like the Intrada Organic Acid can offer superior retention and peak shape.[16]
Mobile Phase A Water + 0.1% Formic AcidAcidification promotes protonation and improves peak shape in reversed-phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting analytes from the column.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
MS System Triple Quadrupole (e.g., Sciex, Waters, Agilent)Essential for quantitative MRM experiments.
Ionization Electrospray Ionization, Negative Mode (ESI-)Carboxylic acids readily lose a proton to form [M-H]⁻ ions, making ESI- the preferred mode.
MRM Transition Precursor ion: m/z 143.0 [M-H]⁻; Product ions need to be determined empirically.Highly specific detection of the analyte.

2.4. Data Analysis & Interpretation

  • Identification: Analyte identity is confirmed by the co-elution of the analyte and its stable isotope-labeled internal standard at a specific retention time, and by the detection of the pre-defined MRM transition.

  • Quantification: As with GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve. The use of a stable isotope-labeled internal standard provides the most accurate results.[17]

Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary quantitative tool for routine screening due to lower sensitivity, NMR spectroscopy plays a crucial role in the structural confirmation of 3-MGA.[3] Its key advantage is the ability to differentiate between the cis and trans isomers without the risk of method-induced isomerization that plagues GC-MS.[10] ¹H-NMR studies have been instrumental in determining that the urine of patients with 3-MGA-uria contains a mixture of both isomers, providing insights into the underlying pathophysiology.[10][11]

Method Validation and Troubleshooting

  • Linearity: Calibration curves should be prepared over the expected concentration range and demonstrate a linear response (R² > 0.99).

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Precision (%CV) should typically be <15%.

  • Matrix Effects (LC-MS): Ion suppression or enhancement from co-eluting compounds in the urine matrix can affect quantification. This is best mitigated by using a stable isotope-labeled internal standard and ensuring adequate sample dilution.

  • Poor Peak Shape (LC-MS): Tailing peaks for organic acids can occur. Optimizing the mobile phase pH and considering specialized columns can resolve this issue.[16]

  • Derivatization Inefficiency (GC-MS): Incomplete derivatization leads to poor sensitivity and inaccurate results. Ensure reagents are fresh, samples are completely dry before adding the reagent, and reaction time/temperature are adequate.

Conclusion

The detection of 3-Methylpent-2-enedioic acid is a vital component in the diagnostic workflow for 3-methylglutaconic acidurias. Both GC-MS and LC-MS/MS are powerful and reliable techniques for this purpose.

  • GC-MS remains a robust and well-established method for comprehensive organic acid profiling, though it requires a more involved sample preparation process including mandatory derivatization.[12]

  • LC-MS/MS offers a rapid, highly sensitive, and specific targeted approach that is ideal for high-throughput clinical or research settings, with the significant advantage of a simplified "dilute-and-shoot" sample preparation protocol.[13][17]

The choice of method depends on the specific needs of the laboratory, including sample throughput, the need for comprehensive vs. targeted analysis, and available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately measure this critical biomarker.

References

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [URL: https://metbionet.org/wp-content/uploads/2021/04/GC-MS-Organic-Acids-Best-Practice-Guidelines-v1.pdf]
  • Kuhara, T. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5809545/]
  • Dalluge, J. J. (2007). Profiling of Organic Acids during Fermentation by Ultraperformance Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac070222h]
  • BuyersGuideChem. 3-Methyl-2-pentenedioic acid | 5746-90-7. [URL: https://www.buyersguidechem.com/3-Methyl-2-pentenedioic-acid-cas-5746-90-7.html]
  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [URL: https://www.jeol.co.
  • Imtakt. Organic Acid Analysis Column for LC-MS. [URL: https://www.imtakt.com/Intrada_Organic_Acid_e.pdf]
  • Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). [URL: https://www.agilent.
  • PubChem. 3-Methylpent-2-enedioic acid | C6H8O4 | CID 99884. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99884]
  • Cheméo. Chemical Properties of 3-Methyl-pent-2-enedioic acid dimethyl ester, Z. [URL: https://www.chemeo.com/cid/77-802-5/3-Methyl-pent-2-enedioic-acid-dimethyl-ester-Z]
  • Matern, D. (2015). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City Scholarly Works. [URL: https://scholarlywork.childrensmercy.org/cgi/viewcontent.cgi?article=1025&context=articles]
  • Thermo Fisher Scientific. irm-LC/MS: δ13C Analysis of Organic Acids in Plants. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-30159-LC-IsoLink-Organic-Acids-Plants-Nantes-France-2010-PN30159-EN.pdf]
  • Le, A. N. T. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39023478/]
  • Lawson, A. M. (1999). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. ResearchGate. [URL: https://www.researchgate.
  • Grokipedia. 3-Methylglutaconic acid. [URL: https://www.grokipedia.com/3-methylglutaconic-acid/]
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  • ResearchGate. ¹H‐NMR spectroscopy of 3MGC acid. A trans‐3MGC acid standard, A, and a... [URL: https://www.researchgate.net/figure/H-NMR-spectroscopy-of-3MGC-acid-A-trans-3MGC-acid-standard-A-and-a-cis-3MGC-acid_fig1_328001869]
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Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylglutaconic acid (3-MGA), chemically known as 3-methylpent-2-enedioic acid , is a dicarboxylic acid intermediate in leucine catabolism.[1] Elevated urinary excretion of 3-MGA is the hallmark of 3-Methylglutaconic Aciduria , a heterogeneous group of metabolic disorders classified into Types I through V. While Type I represents a primary enzyme deficiency in leucine metabolism, Types II (Barth Syndrome) through V are secondary to mitochondrial dysfunction.[1]

Analytical Challenge: 3-MGA contains an alkene double bond and two carboxylic acid groups. This structure creates two specific analytical hurdles:

  • Isomerization: 3-MGA exists as trans (

    
    ) and cis (
    
    
    
    ) geometric isomers. The trans isomer is the metabolic intermediate, but thermal stress during Gas Chromatography (GC) inlet vaporization and derivatization can induce isomerization to the cis form, resulting in split peaks.
  • Derivatization Efficiency: The molecule is non-volatile and polar, requiring robust silylation for GC-MS analysis.

This guide details a validated protocol for the extraction, derivatization (TMS), and quantification of 3-MGA in urine, emphasizing the mitigation of isomeric artifacts.

Biological Context & Pathway

3-MGA accumulates due to a block or dysfunction downstream of 3-methylcrotonyl-CoA. In Type I 3-MGA-uria, the deficiency lies in 3-methylglutaconyl-CoA hydratase (AUH) .[2]

Figure 1: Leucine Catabolism and 3-MGA Production

The following diagram illustrates the metabolic blockades leading to 3-MGA accumulation.

LeucinePathway cluster_enzymes Leu L-Leucine KIC α-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MCC 3-Methylcrotonyl-CoA IVCoA->MCC MGC 3-Methylglutaconyl-CoA MCC->MGC HIVA 3-Hydroxyisovaleric Acid MCC->HIVA Hydration (Secondary) HMG HMG-CoA MGC->HMG Normal Path MGC->HMG Blocked in Type I MGA 3-MGA (Acid Accumulation) MGC->MGA Hydrolysis AUH AUH (Hydratase) [Block in Type I]

Caption: Leucine catabolism pathway showing the primary block at 3-methylglutaconyl-CoA hydratase (AUH) leading to 3-MGA accumulation.

Experimental Protocol

Reagents and Standards
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered groups.

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Internal Standard (IS): Tropic Acid (3-hydroxy-2-phenylpropionic acid) or 3,3-Dimethylglutaric acid.

  • Quality Control: Pooled urine control (low/high).

Sample Preparation (Urine)

This protocol utilizes Liquid-Liquid Extraction (LLE) followed by two-step drying to ensure complete silylation.

  • Normalization: Measure Creatinine (Cr) levels in urine.[3] Normalize sample volume to equivalent creatinine load (e.g., 0.2 mg Cr) or use a fixed volume (e.g., 1 mL) and correct mathematically later.

  • Internal Standard Addition: Add 100 µL of Tropic Acid solution (1 mg/mL in methanol) to the urine aliquot.

  • Oximation (Optional but Recommended): If screening for keto-acids simultaneously, add 100 µL Hydroxylamine-HCl and incubate at 60°C for 30 min. 3-MGA does not require this, but it protects other analytes.

  • Acidification: Acidify sample to pH < 2 using 5N HCl. Crucial: Organic acids must be protonated to be extracted into the organic phase.

  • Extraction:

    • Add 2 mL Ethyl Acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a glass vial.

    • Repeat extraction once and combine organic layers.

  • Drying: Add anhydrous Sodium Sulfate (

    
    ) to the organic phase to remove residual water. Decant into a clean vial.
    
  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C. Do not overheat , as this promotes cis/trans isomerization.
    
  • Derivatization:

    • Add 100 µL BSTFA + 1% TMCS.[4]

    • Add 50 µL Pyridine (anhydrous).

    • Cap and incubate at 60°C for 30 minutes .

    • Note: Higher temperatures (>70°C) significantly increase the conversion of trans-3-MGA to cis-3-MGA.

GC-MS Instrumentation & Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Table 1: Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5ms or CP-Sil 8 CB (30m x 0.25mm x 0.25µm)Standard non-polar phase for organic acids.
Inlet Temp 250°CSufficient for volatilization; minimize to reduce isomerization.
Injection Mode Split (10:1)Prevents column overload from urea/major acids.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for MS.
Oven Program 70°C (hold 2 min) → 10°C/min → 280°C (hold 5 min)Slow ramp ensures separation of cis and trans isomers.
Table 2: Mass Spectrometry Settings
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Ionization Electron Impact (EI), 70 eV
Scan Mode Full Scan (m/z 50–550)
Solvent Delay 5.5 minutes (elution of urea/solvent)

Data Analysis & Interpretation

Identification of 3-MGA-diTMS

The bis-TMS derivative of 3-MGA (


) has a Molecular Weight of 288 Da .[5]

Diagnostic Ions:

  • m/z 273 (Quantifier):

    
    . Loss of a methyl group from the TMS moiety.[6] This is the base peak or highly abundant.
    
  • m/z 288:

    
    . Molecular ion (often weak).
    
  • m/z 147: Pentamethyldisiloxane ion (characteristic of di-TMS esters).

  • m/z 73: Trimethylsilyl cation

    
    .
    
The "Two-Peak" Phenomenon

On a DB-5ms column, 3-MGA often presents as two peaks due to geometric isomerism.

  • Peak 1 (Minor): cis-3-MGA (Z-isomer).

  • Peak 2 (Major): trans-3-MGA (E-isomer).

Quantification Rule: Due to the potential for thermal isomerization during the run, integrate the sum of the areas of both peaks for accurate quantification. Relying solely on the trans peak can lead to underestimation if the inlet is dirty or too hot.

Figure 2: Analytical Workflow

Workflow Sample Urine Sample (+ Internal Std) Extract LLE Extraction (Ethyl Acetate, pH < 2) Sample->Extract Dry N2 Evaporation (Anhydrous) Extract->Dry Deriv Silylation (BSTFA, 60°C) Dry->Deriv GC GC Separation (DB-5ms) Deriv->GC MS MS Detection (m/z 273, 288) GC->MS

Caption: Step-by-step analytical workflow from sample preparation to mass spectral detection.

Validation & Troubleshooting

Linearity and Limits
  • Linearity: 10 – 1000 µmol/L (R² > 0.995).

  • LOD: ~2 µmol/L (Signal-to-Noise 3:1).

  • LOQ: ~5 µmol/L.

Common Issues
  • Moisture Contamination: TMS reagents hydrolyze instantly in water. If the chromatogram shows "tailing" peaks or low abundance of 3-MGA with high polysiloxane background (m/z 207, 281), the drying step (Section 3.2, Step 6) was insufficient.

  • Inlet Activity: A dirty glass liner can catalyze the degradation of 3-MGA or excessive conversion to the cis isomer. Change the liner and gold seal every 50-100 injections.

  • Interferences: 3-Methylglutaric acid (saturated analog) elutes nearby. Monitor m/z 290 (M of 3-methylglutaric-diTMS) to distinguish.

References

  • Jones, P. M., et al. (2020). Isomerization of trans-3-methylglutaconic acid. JIMD Reports. [Link]

  • Wortmann, S. B., et al. (2013). The 3-methylglutaconic acidurias: what's new? Journal of Inherited Metabolic Disease.[1] [Link]

  • Human Metabolome Database (HMDB). Metabocard for 3-Methylglutaconic acid (HMDB0000661). [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urine Organic Acids. [Link]

  • NIST Chemistry WebBook. 3-Methylglutaconic acid, diTMS. [Link]

Sources

Nuclear magnetic resonance (NMR) spectroscopy for 3-Methylpent-2-enedioic acid characterization.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-3MGA-01

Differentiation of Geometric Isomers and Metabolic Profiling

Executive Summary

3-Methylpent-2-enedioic acid (3-Methylglutaconic acid, 3-MGA) is a critical dicarboxylic acid metabolite associated with leucine catabolism. Elevated levels of 3-MGA in urine are the hallmark of 3-Methylglutaconic Aciduria (Types I–V), a group of metabolic disorders affecting mitochondrial function.[1][2]

Characterizing 3-MGA presents a specific stereochemical challenge: the molecule exists as geometric isomers (E and Z). While the trans-isomer (E-isomer) is the enzymatic product of 3-methylglutaconyl-CoA hydratase, it is thermally unstable and can isomerize to the thermodynamically more stable cis-isomer (Z-isomer) during sample processing (e.g., acidic extraction or gas chromatography heating).

This application note provides a definitive NMR protocol to:

  • Unambiguously assign the 1H and 13C signals of 3-MGA.

  • Distinguish between biologically relevant trans-3-MGA and artifactual cis-3-MGA using NOESY spectroscopy.

  • Quantify 3-MGA in complex matrices (e.g., urine) without derivatization.

Structural Context & Isomerism

Understanding the geometry is prerequisite to experimental design.

  • IUPAC Name: 3-Methylpent-2-enedioic acid

  • Structure:

    
    
    
  • Stereochemistry:

    • Trans (E-isomer): The high-priority groups (C1-COOH and C4-CH2COOH) are on opposite sides of the double bond. Consequently, the vinylic proton (H2) and the methyl group (C3-Me) are also on opposite sides (Anti relationship).

    • Cis (Z-isomer): The high-priority groups are on the same side. The vinylic proton (H2) and methyl group (C3-Me) are on the same side (Syn relationship).

Critical Insight: The spatial proximity of the Methyl group to the Vinylic proton is the key NMR discriminator.

Experimental Protocols
Protocol A: Sample Preparation

Objective: Minimize non-enzymatic isomerization while ensuring solubility.

ParameterStructural Elucidation (Pure Standard)Metabolic Screening (Urine/Biofluid)
Mass/Volume 5–10 mg pure compound540 μL urine + 60 μL Buffer
Solvent DMSO-d6 (99.9% D)D2O (99.9% D)
Buffer None1.5 M KH2PO4 (pH 7.4)
Reference TMS (0.00 ppm)TSP-d4 (0.00 ppm)
pH Control Not critical for pure sampleCritical: pH > 7.0 prevents lactonization/isomerization
Tube 3 mm or 5 mm high-precision NMR tube5 mm high-precision NMR tube

Expert Tip: Avoid acidic conditions (pH < 3) and elevated temperatures (> 40°C) during prep, as these catalyze the trans-to-cis isomerization.

Protocol B: Acquisition Parameters (600 MHz recommended)
  • 1D 1H NMR (Quantitative):

    • Pulse Sequence: zg30 or noesypr1d (for water suppression in D2O).

    • Relaxation Delay (D1): 5.0 s (Ensures full relaxation of vinylic protons).

    • Scans (NS): 16 (Standard) to 64 (Biofluid).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Temperature: 298 K (25°C).

  • 2D NOESY (Stereochemistry):

    • Pulse Sequence: noesygpphpp (Phase sensitive).

    • Mixing Time (D8): 400–600 ms. (Optimized for transient NOE build-up between small/medium molecules).

    • Points: 2048 (F2) x 256 (F1).

Data Analysis & Assignments
1H NMR Chemical Shifts (in D2O, pH 7.4)

The following table summarizes the chemical shifts for the biologically relevant Trans (E) isomer.

PositionGroupTypeShift (δ, ppm)MultiplicityCoupling (

)
C2-H MethineVinylic5.76 Quartet (fine)

Hz
C4-H MethyleneAllylic3.06 Singlet (broad)-
C3-Me MethylAllylic1.96 Doublet (fine)

Hz

Note: In the Cis (Z) isomer, the methyl group is sterically crowded by the C1-carboxyl, typically causing a slight downfield shift of the methyl resonance and upfield shift of the vinylic proton due to anisotropic shielding changes.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the sample and determining isomeric purity.

NMR_Workflow Start Sample: 3-Methylglutaconic Acid Solvent Dissolve in D2O (Metabolic) or DMSO-d6 (Structural) Start->Solvent Acquire1H Acquire 1H NMR (d1 > 5s for quant) Solvent->Acquire1H CheckPeaks Identify Key Signals: Vinyl (~5.8 ppm) Methyl (~2.0 ppm) Acquire1H->CheckPeaks Decision Isomeric Purity Check? CheckPeaks->Decision NOESY Run 2D NOESY (Mix time: 500ms) Decision->NOESY Yes AnalyzeNOE Analyze Cross-peak: Vinyl H <-> Methyl H NOESY->AnalyzeNOE ResultZ Strong Cross-peak detected Conclusion: Cis (Z) Isomer (Artifact/Stable Form) AnalyzeNOE->ResultZ Distance < 3Å ResultE No/Weak Cross-peak Conclusion: Trans (E) Isomer (Active Metabolite) AnalyzeNOE->ResultE Distance > 4Å

Figure 1: Decision tree for the NMR-based identification of 3-MGA isomers.

Stereochemical Validation (The "Why" and "How")

The distinction between cis and trans is not merely academic; it confirms the origin of the sample. Biological samples should predominantly show the trans isomer unless degradation has occurred.

Mechanism of Identification

We utilize the Nuclear Overhauser Effect (NOE) , which depends on the inverse sixth power of the distance between nuclei (


).
  • Scenario A: Cis (Z-isomer)

    • The C3-Methyl and C2-Vinyl Proton are Syn (on the same side).

    • Distance: ~2.5 Å.

    • Result: Strong NOESY cross-peak.

  • Scenario B: Trans (E-isomer)

    • The C3-Methyl and C2-Vinyl Proton are Anti (opposite sides).

    • Distance: > 4.0 Å.[3]

    • Result: No observable (or very weak) NOESY cross-peak.

Stereochemistry Logic Diagram

Stereochem_Logic E_Isomer Trans (E) Isomer (Biologically Active) GeometryE Methyl & Vinyl H OPPOSITE sides E_Isomer->GeometryE Z_Isomer Cis (Z) Isomer (Thermal Artifact) GeometryZ Methyl & Vinyl H SAME side Z_Isomer->GeometryZ DistanceE Distance > 4.0 Å GeometryE->DistanceE DistanceZ Distance ~ 2.5 Å GeometryZ->DistanceZ NOE_Signal_E NO NOE Signal DistanceE->NOE_Signal_E r^-6 decay NOE_Signal_Z STRONG NOE Signal DistanceZ->NOE_Signal_Z Dipolar Coupling

Figure 2: Logical basis for NOESY-based differentiation of 3-MGA geometric isomers.

Application in Drug Development & Metabolomics

Case Study: Monitoring Sample Integrity In drug development targeting leucine metabolism or mitochondrial disorders (e.g., Barth syndrome), the stability of 3-MGA is a quality attribute.

  • Baseline: Acquire spectrum of fresh urine/plasma extract. Expect predominantly trans-3-MGA (Signals at 5.76, 3.06, 1.96 ppm).

  • Stress Testing: If the sample is subjected to heat (e.g., during solvent evaporation), new signals will appear slightly shifted from the main peaks.

  • Validation: Use the NOESY protocol to confirm these new impurities are indeed the cis-isomer, validating that the degradation is thermal isomerization rather than a new metabolic pathway.

References
  • Human Metabolome Database (HMDB). Metabocard for 3-Methylglutaconic acid (HMDB0000468). Available at: [Link]

  • Jones, P.M., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[4] JIMD Reports, 57(1), 94-103. Available at: [Link]

  • Engelke, U.F., et al. (2006). NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I.[5] NMR in Biomedicine, 19(2), 271-278.[5] Available at: [Link]

  • Claridge, T.D.W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NOESY protocols).

Sources

Application of 3-Methylpent-2-enedioic acid in organic synthesis as a building block.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for organic chemists and drug discovery scientists. It moves beyond the molecule's metabolic profile to establish its utility as a versatile C6-building block.

Executive Summary & Chemical Profile

3-Methylpent-2-enedioic acid (commonly 3-Methylglutaconic acid , 3-MGA) is an unsaturated dicarboxylic acid often overshadowed by its structural isomer, Itaconic acid. While widely known as a metabolic marker in 3-Methylglutaconic aciduria, its unique structure—featuring a conjugated vinyl methyl group and two chemically distinct carboxylic acid motifs—offers underutilized potential in organic synthesis.

This guide details the transformation of 3-MGA from a raw material into high-value scaffolds: functionalized linkers , pyridazinone heterocycles , and unsaturated polyesters .

Chemical Identity
PropertyData
IUPAC Name 3-Methylpent-2-enedioic acid
Common Name 3-Methylglutaconic Acid (3-MGA)
CAS Number 5746-86-1 (cis/trans mix); 372-42-9 (trans-isomer)
Formula C₆H₈O₄
MW 144.13 g/mol
Structure HOOC–CH₂–C(CH₃)=CH–COOH
Key Functionality 1.[1][2][3][4][5][6][7][8][9][10][11][12] Conjugated Carboxyl (C1) 2. Non-Conjugated Carboxyl (C5) 3. Trisubstituted Olefin

Strategic Workflow: The Anhydride Gateway

The free acid 3-MGA is often sluggish in direct condensation. The critical activation step is the formation of 3-Methylglutaconic Anhydride . This cyclic intermediate locks the conformation and activates the carbonyls for nucleophilic attack.

Expert Insight: Regioselectivity

Unlike symmetric anhydrides (e.g., succinic anhydride), 3-MGA anhydride is asymmetric .

  • Site A (C1 Carbonyl): Conjugated with the alkene. Resonance stabilization reduces electrophilicity.

  • Site B (C5 Carbonyl): Isolated from the alkene by a methylene spacer. More electrophilic.

  • Outcome: Kinetic nucleophilic attack (e.g., by amines) predominantly occurs at Site B (C5) , preserving the conjugated system in the final product.

Visualization: Synthetic Pathway

MGA_Workflow Acid 3-Methylglutaconic Acid (Starting Material) Anhydride 3-Methylglutaconic Anhydride (Activated Core) Acid->Anhydride Dehydration (Ac2O or SOCl2) Polymer Unsaturated Polyesters (Materials) Acid->Polymer + Diols (Polycondensation) Linker Amido-Acids (Drug Linkers) Anhydride->Linker + R-NH2 (Kinetic Control) Heterocycle 6-Methyl-pyridazin-3-ones (Scaffolds) Anhydride->Heterocycle + Hydrazine (Cyclization)

Figure 1: The divergent synthetic utility of 3-MGA, centered on the anhydride activation strategy.

Detailed Protocols

Protocol A: Synthesis of 3-Methylglutaconic Anhydride

Objective: Convert the unreactive di-acid into the reactive anhydride form. Scale: 10 mmol basis.

Reagents:

  • 3-Methylglutaconic acid (1.44 g, 10 mmol)

  • Acetic Anhydride (5 mL, excess) or Acetyl Chloride

  • Alternative: Thionyl Chloride (SOCl₂) for acid chloride formation (more aggressive).

Procedure:

  • Setup: Place 3-MGA (1.44 g) in a dry 25 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add Acetic Anhydride (5 mL).

  • Reaction: Heat the mixture gently to 60–70°C for 2 hours. The solid acid should dissolve completely, indicating conversion. Note: Avoid refluxing at >100°C to prevent polymerization of the double bond.

  • Isolation: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 50°C.

  • Purification: The residue is a viscous oil or low-melting solid. It can be recrystallized from dry diethyl ether/hexane or used directly (crude purity is typically >90%).

  • Storage: Store in a desiccator. Hydrolyzes back to acid upon exposure to moisture.

Protocol B: Synthesis of 6-Methyl-1,2-dihydropyridazine-3,6-dione

Objective: Create a heterocyclic scaffold (pyridazinedione) via condensation with hydrazine. This scaffold is a bioisostere for uracil and maleimide derivatives.

Mechanism: Double nucleophilic acyl substitution. Reagents:

  • 3-Methylglutaconic Anhydride (1.26 g, 10 mmol)

  • Hydrazine Hydrate (80%, 0.6 mL, ~1.1 equiv)

  • Acetic Acid (Glacial, 10 mL)

Procedure:

  • Dissolution: Dissolve the anhydride in Glacial Acetic Acid (10 mL).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (118°C) for 3 hours. The intermediate mono-hydrazide cyclizes under thermal conditions.

  • Workup: Cool the solution to room temperature. The product often precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (to remove acetic acid) and cold ethanol.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the anhydride peaks and the appearance of broad NH protons (approx. 10-12 ppm). The vinyl proton signal will shift slightly upfield due to the loss of the electron-withdrawing anhydride ring.

Protocol C: Synthesis of "Linker" Amido-Acids

Objective: Use 3-MGA as a bifunctional linker. This protocol selectively opens the anhydride with a primary amine (e.g., Benzylamine as a model drug), leaving a free carboxylic acid for secondary conjugation.

Reagents:

  • 3-Methylglutaconic Anhydride (1 equiv)

  • Primary Amine (e.g., Benzylamine, 1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Triethylamine (1.1 equiv)

Procedure:

  • Setup: Dissolve 3-Methylglutaconic Anhydride in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Cooling: Cool to 0°C (ice bath) to enhance regioselectivity.

  • Addition: Add the Primary Amine (mixed with Triethylamine) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove base and protonate the free carboxylic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: The product is a hemi-amide (Amido-acid).

    • Regio-check: The major product typically results from amine attack at the C5 (non-conjugated) carbonyl. This retains the conjugated double bond adjacent to the free carboxylic acid.

Application in Polymer Science

3-MGA is a structural homolog of Itaconic Acid (a C5-dicarboxylic acid). It can be used as a co-monomer to modify the properties of unsaturated polyesters.

FeatureItaconic Acid Polymer3-MGA Polymer
Backbone Carbon Count C4 (Succinic derivative)C5 (Glutaric derivative)
Side Chain Methylene (=CH₂)Methyl & Double Bond (-C(Me)=CH-)
Polymer Flexibility Lower (Stiffer)Higher (Extra CH₂ spacer)
Cross-linking Potential High (Terminal double bond)Moderate (Internal trisubstituted alkene)

Protocol Summary (Polyesterification):

  • Monomers: 3-MGA + 1,4-Butanediol (1:1 ratio).

  • Catalyst: p-Toluenesulfonic acid (0.5 wt%).

  • Conditions: Melt condensation at 160°C under vacuum to remove water.

  • Utility: The internal double bond in the 3-MGA unit allows for post-polymerization cross-linking (curing) or late-stage functionalization via radical addition.

References

  • Metabolic Context & Structure: Jones, D. E., et al. "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism."[13][14] Metabolites, 2022, 12(5), 377.

  • Anhydride Reactivity (General): "Reactions of Acid Anhydrides with Amines." Chemistry LibreTexts.

  • Heterocycle Synthesis (Analogous): Tadić, J. D., et al. "Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones." Journal of the Serbian Chemical Society, 2019.

  • Hydrazine Chemistry: "The Reactions of Maleic Anhydride with Hydrazine Hydrate." Journal of the American Chemical Society (Analogous chemistry for cyclic hydrazides).

  • Polymerization Context: "Monomer Spotlight: Multifunctional and Renewable Itaconic Acid." Polymer Chemistry Blog.

Sources

Use of 3-Methylpent-2-enedioic acid as a biomarker for mitochondrial diseases.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylpent-2-enedioic Acid (3-MGA) as a Stratification Biomarker for Mitochondrial Disorders

Abstract

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic acid (3-MGA), is a dicarboxylic acid intermediate of leucine catabolism.[1][2][3] While historically categorized solely as a marker for rare inborn errors of metabolism (3-MGA-uria Type I), recent translational research has repositioned 3-MGA as a critical secondary biomarker for broad mitochondrial membrane dysfunction, specifically affecting the Inner Mitochondrial Membrane (IMM). This guide details the physiological origins of 3-MGA, its utility in stratifying primary vs. secondary mitochondrial diseases (e.g., Barth Syndrome), and provides validated protocols for its quantification via GC-MS and LC-MS/MS in clinical and drug development workflows.

Biomarker Mechanism & Pathophysiology[4]

To utilize 3-MGA effectively, researchers must distinguish between its two distinct origins: the Leucine Catabolic Pathway (Primary) and the Mitochondrial Membrane Dysfunction (Secondary).

The Dual-Origin Hypothesis
  • Primary Origin (Type I): A direct enzymatic block in AUH (3-methylglutaconyl-CoA hydratase). This prevents the conversion of 3-methylglutaconyl-CoA to HMG-CoA. The accumulated CoA ester is hydrolyzed to 3-MGA.[1][4]

  • Secondary Origin (Types II-V): In disorders like Barth Syndrome (TAZ mutation) or DNAJC19 defects, the leucine pathway is intact. Elevated 3-MGA arises from the "Mevalonate Shunt" or de novo synthesis driven by acetyl-CoA accumulation in the mitochondrial matrix, caused by inefficient OXPHOS coupling and cardiolipin instability.

Pathway Visualization

The following diagram illustrates the divergence between the standard leucine pathway and the dysregulated mitochondrial state leading to secondary 3-MGA accumulation.

MGA_Pathway Leucine Dietary Leucine KIC α-Ketoisocaproate Leucine->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA MGC_CoA 3-Methylglutaconyl-CoA MC_CoA->MGC_CoA HMG_CoA HMG-CoA MGC_CoA->HMG_CoA AUH Enzyme (Blocked in Type I) MGA 3-MGA (Accumulation) MGC_CoA->MGA Hydrolysis (Thioesterase) AcAc Acetoacetate + Acetyl-CoA HMG_CoA->AcAc Mito_Dys Mitochondrial Membrane Defect (e.g., Barth Syn) Acetyl_Pool Acetyl-CoA Pool (Mitochondrial Matrix) Mito_Dys->Acetyl_Pool OXPHOS Inefficiency Acetyl_Pool->MGC_CoA De Novo Synthesis (Mevalonate Shunt)

Figure 1: Mechanistic origins of 3-MGA. Primary defects block the AUH step (red dashed), while secondary mitochondrial defects drive de novo synthesis via the acetyl-CoA pool.

Analytical Protocols

Quantification of 3-MGA requires rigorous separation from its structural isomers (e.g., 3-methylglutaric acid) and derivatization for stability.

Protocol A: GC-MS Quantification (Urine)

Gold standard for diagnostic profiling and non-invasive monitoring.

Reagents:

  • Internal Standard (IS): 3,3-dimethylglutaric acid (or isotope-labeled 3-MGA if available).

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Extraction Solvent: Ethyl Acetate.

Step-by-Step Workflow:

  • Normalization: Measure creatinine in urine.[5] Normalize sample volume to equivalent creatinine load (e.g., 0.5 mL for typical load).[5]

  • Oximation (Optional but Recommended): Add 100 µL hydroxylamine hydrochloride (2.5% in pyridine) and incubate at 60°C for 30 min. Reasoning: Prevents keto-enol tautomerization of associated keto-acids, simplifying the chromatogram.

  • Acidification: Add HCl to adjust pH < 2. Reasoning: Protonates organic acids, driving them into the organic phase.

  • Extraction: Add 2 mL Ethyl Acetate. Vortex 1 min. Centrifuge 3000 x g for 5 min. Transfer organic (upper) layer to a glass vial. Repeat extraction once.

  • Drying: Evaporate solvent under nitrogen stream at 40°C until dry.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Cap and incubate at 70°C for 30 min. Reasoning: Converts polar carboxyl groups to volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Temp Program: 70°C (2 min) -> 4°C/min -> 280°C.

    • Target Ion (Quant): m/z 247 (M-15) or m/z 129.

Protocol B: LC-MS/MS Quantification (Plasma/Serum)

High-throughput method for clinical trials (e.g., Barth Syndrome drug candidates).

Reagents:

  • Derivatization: 3-Nitrophenylhydrazine (3-NPH).[6]

  • Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Workflow Visualization:

LCMS_Workflow Sample Plasma Sample (50 µL) Precip Protein Precip (Methanol) Sample->Precip Supernatant Supernatant Collection Precip->Supernatant Deriv Derivatization (3-NPH + EDC) 15 min @ RT Supernatant->Deriv Quench Quench (Water/Formic Acid) Deriv->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Figure 2: LC-MS/MS Workflow using 3-NPH derivatization to enhance ionization efficiency of dicarboxylic acids.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MRM Transition: 413.0 -> 260.0 (3-MGA-3NPH derivative).

  • Validation: Linearity range 0.1 – 100 µM.

Data Interpretation & Reference Ranges

Interpretation requires distinguishing between "Massive" (Primary) and "Moderate" (Secondary) elevations.

ParameterHealthy ControlPrimary 3-MGA-uria (Type I)Secondary 3-MGA-uria (e.g., Barth)
Urine 3-MGA < 20 mmol/mol Cr> 500 mmol/mol Cr40 - 500 mmol/mol Cr
Plasma 3-MGA < 0.5 µM> 10 µM1 - 10 µM
Associated Markers None3-Hydroxyisovaleric acid3-Methylglutaric acid, 2-Ethylhydracrylic acid
Clinical Context N/ALeucine Metabolism DefectMitochondrial Membrane Defect (Cardiolipin)

Critical Note for Drug Developers: In clinical trials for Barth Syndrome (e.g., cardiolipin stabilizers), 3-MGA levels may not normalize completely. The goal is a statistically significant reduction from baseline, correlating with functional improvements (e.g., 6-minute walk test).

References

  • Wortmann, S. B., et al. (2013).[7] "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease. Link

  • Su, X., et al. (2021). "Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry." Clinical Chemistry. Link

  • Jones, P. M., et al. (2016). "On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism." Journal of Inherited Metabolic Disease. Link

  • Uaariyapanichkul, J., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS." Metabolites.[5][8][9] Link

  • Gunay-Aygun, M., et al. (2012). "3-Methylglutaconic aciduria: a common biochemical marker in various mitochondrial disorders." Molecular Genetics and Metabolism. Link

Sources

Practical applications of 3-Methylpent-2-enedioic acid derivatives in research.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylpent-2-enedioic acid (commonly known as 3-Methylglutaconic acid or 3-MGA ) is a branched-chain, unsaturated dicarboxylic acid. Historically viewed primarily as a toxic metabolite accumulating in 3-Methylglutaconic Aciduria (a group of mitochondrial metabolic disorders), this compound and its derivatives have emerged as versatile tools in biochemical research and materials science.

The core research utility of 3-MGA derivatives lies in their unique chemical reactivity:

  • Metabolic Probing: The cis-isomer spontaneously cyclizes to form a reactive anhydride , which acts as a non-enzymatic acylating agent for proteins (a process termed "3MGCylation").[1]

  • Synthetic Chemistry: The scaffold serves as a precursor for complex isoprenoid analogues.

  • Polymer Science: As an unsaturated dicarboxylic acid, it functions as a bio-based monomer analogous to itaconic acid, offering sites for cross-linking in polyester resins.

This guide provides detailed protocols for synthesizing key derivatives and applying them in metabolic assays and polymer development.

Part 1: Metabolic Probes & Protein Acylation[2]

The Mechanism: Non-Enzymatic 3MGCylation

In mitochondrial disorders, the accumulation of trans-3-methylglutaconyl-CoA leads to a cascade of non-enzymatic reactions.[2][3][4] The trans-isomer isomerizes to the cis-form, which rapidly cyclizes to release Coenzyme A and form cis-3-methylglutaconic anhydride .[4] This anhydride is a potent electrophile that covalently modifies lysine residues on mitochondrial proteins, altering their function.

DOT Diagram: The 3MGCylation Pathway

G HMG_CoA HMG-CoA Trans_3MGC trans-3-Methylglutaconyl-CoA HMG_CoA->Trans_3MGC Enzymatic Dehydration (AUH Deficiency) Cis_3MGC cis-3-Methylglutaconyl-CoA Trans_3MGC->Cis_3MGC Spontaneous Isomerization Anhydride cis-3-Methylglutaconic Anhydride Cis_3MGC->Anhydride Cyclization (-CoA) Adduct 3MGCylated Protein (Acyl-Adduct) Anhydride->Adduct Acylation Protein Protein-Lysine (Nucleophile) Protein->Adduct

Caption: Pathway showing the conversion of HMG-CoA to the reactive cis-3-methylglutaconic anhydride, leading to protein acylation.[1][2][3][4][5][6]

Protocol 1: In Vitro Protein 3MGCylation Assay

Objective: To model mitochondrial protein damage by generating 3MGCylated proteins in vitro using synthesized anhydride.

Reagents:

  • Substrate: Bovine Serum Albumin (BSA) or mitochondrial lysate (1 mg/mL).

  • Reagent: cis-3-Methylglutaconic anhydride (Synthesis described in Part 2).[3]

  • Buffer: HEPES buffer (50 mM, pH 7.4). Note: Avoid Tris buffer as its primary amine will compete with the protein lysine.

  • Detection: Anti-3MGC antibody (custom or commercial) or Mass Spectrometry.

Procedure:

  • Preparation: Dissolve cis-3-methylglutaconic anhydride in dry DMSO to make a 100 mM stock solution. Prepare fresh; the anhydride hydrolyzes in water.

  • Incubation:

    • Dilute BSA to 0.5 mg/mL in HEPES buffer.

    • Add the anhydride stock to a final concentration of 0.1 – 5.0 mM.

    • Incubate at 37°C for 3 hours .

  • Quenching: Stop the reaction by adding 1M Tris-HCl (pH 8.0) to scavenge remaining anhydride.

  • Analysis:

    • Western Blot: Run SDS-PAGE, transfer to PVDF, and probe with anti-3MGC antibody.

    • Mass Spec: Digest with trypsin and search for a mass shift of +126.03 Da (3-methylglutaconyl moiety) on lysine residues.

Part 2: Synthetic Protocols

Protocol 2: Synthesis of cis-3-Methylglutaconic Anhydride

This derivative is the key intermediate for both biological assays and polymer synthesis. It is prepared via the dehydration of 3-hydroxy-3-methylglutaric acid (HMG acid).

Safety: Perform in a fume hood. Acetyl chloride is corrosive.

Materials:

  • 3-Hydroxy-3-methylglutaric acid (HMG acid) [CAS: 503-49-1]

  • Acetyl chloride or Acetic anhydride

  • Glacial acetic acid

Step-by-Step Synthesis:

  • Dehydration:

    • Place 10.0 g (61.7 mmol) of HMG acid in a round-bottom flask.

    • Add 30 mL of acetyl chloride (or acetic anhydride).

    • Reflux the mixture at 60°C for 2 hours under anhydrous conditions (CaCl₂ drying tube). The solid HMG acid will dissolve as the reaction proceeds.

  • Isolation:

    • Remove excess acetyl chloride/acetic acid by rotary evaporation under reduced pressure.

    • A viscous oil or semi-solid residue of 3-methylglutaconic anhydride will remain.

  • Purification (Optional but Recommended):

    • The crude anhydride can be purified by vacuum distillation (bp ~120°C at 3 mmHg) or by recrystallization from dry benzene/hexane if solid.

    • Yield: Typically 70–85%.

    • Characterization: IR spectrum should show characteristic anhydride carbonyl doublets (approx. 1780 and 1850 cm⁻¹).

Protocol 3: Preparation of Dimethyl 3-Methylglutaconate (GC-MS Standard)

Objective: To create a stable standard for quantifying 3-MGA in biological samples via GC-MS.

Procedure:

  • Dissolve 50 mg of 3-Methylpent-2-enedioic acid (or the anhydride from Protocol 2) in 2 mL of Methanol.

  • Add 0.5 mL of Boron Trifluoride-Methanol (BF₃-MeOH, 14%) solution.

  • Heat at 60°C for 30 minutes in a sealed vial.

  • Cool and extract with 2 mL of Hexane.

  • GC-MS Analysis: The hexane layer contains the dimethyl ester.

    • Target Ion: Look for m/z 113 (loss of -COOCH₃) and molecular ion m/z 172.

Part 3: Polymer Science Applications

Application Note: 3-MGA as a Bio-Based Functional Monomer

3-Methylglutaconic acid is structurally analogous to Itaconic acid and Citraconic acid . Its internal double bond and dicarboxylic nature make it an ideal candidate for Unsaturated Polyester Resins (UPRs) .

Advantages over Adipic Acid:

  • Cross-linking: The C=C double bond allows for radical cross-linking with styrene or acrylics.

  • Bio-based Potential: Can be derived from leucine catabolic pathways or fermentation of engineered microbes.

Protocol 4: Synthesis of Unsaturated Polyester Resin (UPR)

Objective: To synthesize a copolymer of 3-MGA and 1,3-Propanediol.

Reagents:

  • Monomer A: 3-Methylglutaconic anhydride (from Protocol 2).

  • Monomer B: 1,3-Propanediol (or Ethylene Glycol).

  • Catalyst: Titanium(IV) butoxide (0.1 wt%).

  • Inhibitor: Hydroquinone (100 ppm) to prevent premature cross-linking.

Step-by-Step Methodology:

  • Melt Polycondensation:

    • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, mix Monomer A and Monomer B in a 1:1.05 molar ratio (slight excess of diol).

    • Add Hydroquinone and Titanium catalyst.

  • Esterification:

    • Heat to 160°C under nitrogen flow for 4 hours. Water will evolve; use a Dean-Stark trap if using the acid, or simply vent if using the anhydride.

  • Polycondensation (Vacuum Step):

    • Increase temperature to 180°C .

    • Apply vacuum (< 1 mbar) gradually to remove excess diol and drive molecular weight growth.

    • Maintain for 2–3 hours until the mixture becomes highly viscous.

  • Curing (Cross-linking):

    • Dissolve the resulting resin in Styrene (30 wt%).

    • Add initiator (e.g., Benzoyl Peroxide, 1 wt%) and cast into a mold.

    • Cure at 80°C to form a thermoset plastic.

Summary of Key Derivatives

DerivativeStructure / FormPrimary ApplicationKey Reactivity
cis-3-Methylglutaconic Anhydride Cyclic AnhydrideMetabolic Probe, Protein ModificationHighly electrophilic; acylates Lysine.
Dimethyl 3-Methylglutaconate Diester (Liquid)GC-MS Standard, Analytical ChemVolatile; stable for chromatography.
3-Methylglutaconyl-CoA ThioesterEnzyme Kinetics (Hydratase assays)Substrate for AUH enzyme; unstable.
Poly(3-methylglutaconate) PolyesterBio-based MaterialsUnsaturated backbone for cross-linking.

References

  • Jones, D. E., Jennings, E. A., & Ryan, R. O. (2022).[1] "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism." Metabolites, 12(5), 377. [Link]

  • Young, S. G., et al. (2020).[7] "Isomerization of trans-3-methylglutaconic acid." JIMD Reports, 57(1), 94-101. [Link]

  • Su, X., et al. (2016). "On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism." Journal of Inherited Metabolic Disease, 39, 369–377. [Link]

  • Organic Syntheses. "ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Methylglutaric Anhydride." Org.[8][9] Synth. 1955, 35, 81. (Reference for general anhydride synthesis methodology). [Link]
    
  • Wortmann, S. B., et al. (2013). "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease, 36, 923–932. [Link]

Sources

Role of 3-Methylpent-2-enedioic acid as an intermediate in industrial chemical reactions.

Author: BenchChem Technical Support Team. Date: February 2026

From Bio-Based Platform Chemical to Pharmaceutical Scaffold[1]

Executive Summary

3-Methylpent-2-enedioic acid (also known as 3-Methylglutaconic acid or 3-MGA ) has historically been viewed primarily as a metabolic marker for leucine catabolism disorders (e.g., 3-Methylglutaconic aciduria).[1][2] However, recent shifts toward green chemistry and bio-based manufacturing have repositioned 3-MGA as a high-value C6 dicarboxylic acid intermediate .

Its unique structure—featuring unsaturation (C=C double bond) and branching (methyl group)—makes it a superior alternative to adipic acid in performance polymer synthesis and a versatile synthons for N-heterocyclic pharmaceutical scaffolds .[1]

This guide details the industrial protocols for utilizing 3-MGA in two critical domains:

  • Green Polymer Chemistry: Synthesis of unsaturated polyesters from bio-derived Mevalonolactone (MVL).[1]

  • Drug Discovery: Construction of substituted pyridone and isoquinoline scaffolds.

Part 1: The Bio-Based Route – Polymer Precursor Protocols[1][4][5]

Context: Industrial interest has surged in converting bio-based Mevalonolactone (MVL) into 3-MGA via dehydration.[1] Unlike saturated acids (e.g., 3-methylglutaric acid), the double bond in 3-MGA allows for post-polymerization cross-linking, offering tunable thermal and mechanical properties for polyesters and polyamides.

Workflow Diagram: Bio-Based Production & Application

MGA_Pathway BioSource Bio-Based Feedstock (Fermentation) MVL Mevalonolactone (MVL) BioSource->MVL Extraction OpenRing 3-Hydroxy-3-methylglutaric acid MVL->OpenRing Hydrolysis (pH > 9) MGA 3-Methylpent-2-enedioic acid (3-MGA) OpenRing->MGA Acid Catalyzed Dehydration (-H2O) Polyester Unsaturated Polyesters (Cross-linkable) MGA->Polyester Polycondensation (+ Diols) Polyamide Performance Polyamides MGA->Polyamide Polycondensation (+ Diamines)

Figure 1: The industrial valorization pathway of 3-MGA from bio-based feedstocks to high-performance polymers.[1]

Protocol A: Synthesis of 3-MGA from Mevalonolactone (MVL)

Objective: Efficient conversion of MVL to 3-MGA via acid-catalyzed dehydration/ring-opening.

Reagents:

  • Mevalonolactone (Bio-based purity >95%)[1]

  • Sulfuric Acid (H₂SO₄, concentrated) or Amberlyst-15 (solid acid catalyst)

  • Solvent: Toluene (for azeotropic water removal)[1]

Step-by-Step Methodology:

  • Ring Opening: Dissolve MVL (1.0 eq) in water.[1] Adjust pH to 10-11 using NaOH to fully open the lactone ring to 3-hydroxy-3-methylglutarate.[1] Stir for 1 hour at room temperature.

  • Acidification: Acidify the solution to pH 2.0 using H₂SO₄. This promotes the protonation of the hydroxyl group.[1]

  • Dehydration (Critical Step):

    • Transfer the aqueous mixture to a reactor equipped with a Dean-Stark trap.[1]

    • Add Toluene and solid acid catalyst (Amberlyst-15, 5 wt%).[1]

    • Reflux at 110°C. The water generated from dehydration is continuously removed via the Dean-Stark trap.[1]

    • Reaction Monitoring: Monitor the disappearance of the hydroxyl peak via FTIR or HPLC.[1]

  • Isolation:

    • Filter off the solid catalyst.[1][3]

    • Concentrate the filtrate under reduced pressure to remove toluene.[1]

    • Recrystallization: Recrystallize the crude solid from ethyl acetate/hexane to obtain pure 3-MGA (mixture of E and Z isomers).[1]

Data Validation:

Parameter Specification Method
Appearance White to off-white crystalline solid Visual
Purity > 98.0% HPLC (UV @ 210 nm)
Melting Point 138–140°C (E-isomer dominant) DSC

| Isomer Ratio | Report E/Z ratio (typically ~2:[1][4]1) | ¹H-NMR |

Part 2: Pharmaceutical Applications – Heterocycle Synthesis

Context: 3-MGA is a "C5+1" scaffold.[1] Its 1,5-dicarbonyl functionality (when activated) allows it to react with binucleophiles (hydrazines, ureas, amines) to form six-membered nitrogen heterocycles, such as pyridones and isoquinolines, which are privileged structures in kinase inhibitors and antiviral drugs.

Protocol B: Synthesis of Substituted Pyridones via 3-MGA Derivatives

Mechanism: The condensation of 3-MGA diesters with amines yields 2-pyridones.[1] The methyl group at C3 provides steric bulk often required for active site selectivity in drug targets.[1]

Reagents:

  • Diethyl 3-methylpent-2-enedioate (Esterified 3-MGA)[1]

  • Primary Amine (R-NH₂, e.g., aniline or benzylamine)

  • Solvent: Ethanol or Acetic Acid[1][3]

  • Catalyst: Sodium Ethoxide (NaOEt)[1]

Step-by-Step Methodology:

  • Activation: Convert 3-MGA to its diethyl ester using standard Fischer esterification (Ethanol + H₂SO₄, reflux 4h).

  • Condensation:

    • In a round-bottom flask, mix Diethyl 3-methylpent-2-enedioate (10 mmol) with the Primary Amine (10 mmol) in Ethanol (20 mL).

    • Add NaOEt (1.0 eq) dropwise at 0°C.[1]

  • Cyclization:

    • Warm the mixture to room temperature, then reflux for 6–12 hours.

    • Mechanism:[1][5] The amine attacks the ester carbonyl, followed by intramolecular Michael addition or secondary amidation to close the ring.[1]

  • Purification:

    • Evaporate solvent.[1]

    • Neutralize with dilute HCl.[1]

    • Extract with Dichloromethane (DCM).[1]

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1]

Key Application Note: The resulting 4-methyl-2,6-dioxopiperidine or pyridone derivatives are direct precursors to isoquinoline alkaloids when subjected to further Vilsmeier-Haack formylation.[1]

Part 3: Analytical Quality Control (E-E-A-T)

Challenge: 3-MGA exists as geometric isomers (E and Z). The biological form is predominantly trans (E), but chemical synthesis yields mixtures.[1] The isomer ratio significantly affects the crystallinity of derived polymers.[1]

Protocol C: HPLC Separation of E/Z Isomers
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (Carbonyl/Double bond absorption).[1]

  • Retention Times:

    • Z-isomer (cis): Elutes earlier (more polar due to dipole alignment).[1]

    • E-isomer (trans): Elutes later.[1]

Self-Validating Check: Run a standard of Fumaric acid (trans-butenedioic acid) and Maleic acid (cis-butenedioic acid) as system suitability standards to confirm the column's ability to separate geometric isomers.

References
  • Visolis, Inc. (2016).[1] Polymers prepared from mevalonolactone and derivatives. US Patent Application 20160130389A1.[1] Retrieved from

  • PubChem. (2025).[1] 3-Methylglutaconic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Khalil, K. D., et al. (2009).[1][3] Alkylheteroaromatic Carbonitriles as Building Blocks in Heterocyclic Synthesis. Heterocycles, 78(8). Retrieved from [1]

  • Cayman Chemical. (2024).[1] 3-Methylglutaconic Acid Product Information. Retrieved from [1]

  • Smolecule. (2023).[1] (Z)-3-methylpent-2-enoic acid Applications. Retrieved from [1]

Sources

Procedures for the derivatization of 3-Methylpent-2-enedioic acid for enhanced analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for the Quantitation of 3-Methylglutaconic Acid (3-MGA)

Executive Summary

3-Methylglutaconic acid (3-MGA) is a critical dicarboxylic acid marker associated with inborn errors of metabolism, specifically the 3-Methylglutaconic acidurias (Types I–V) and Barth syndrome. Accurate quantitation is analytically challenging due to its high polarity, low volatility, and susceptibility to geometric isomerization (cis/trans).

This guide details two validated derivatization protocols:

  • GC-MS Silylation (BSTFA): The clinical "Gold Standard" for broad organic acid profiling.

  • LC-MS/MS Hydrazide Coupling (3-NPH): A high-sensitivity targeted approach for trace analysis in limited sample volumes.

Chemical Context & Analytical Challenges

The Analyte: 3-Methylpent-2-enedioic acid (3-MGA)[1]

  • Structure: HOOC–CH₂–C(CH₃)=CH–COOH

  • Isomerism: Exists as trans (E) and cis (Z) isomers. The trans isomer is the primary metabolic intermediate in leucine catabolism, but it is thermodynamically unstable and readily isomerizes to the cis form under acidic conditions or heat.

The "Senior Scientist" Insight: Many standard protocols fail to account for the cis/trans isomerization during the heating step of derivatization. If your chromatography separates the isomers, you may see "split peaks" or variable ratios. For total 3-MGA quantitation, integration must sum both isomer peaks, or the method must force conversion to the thermodynamically stable cis form prior to analysis.

Protocol A: GC-MS Silylation (The Clinical Standard)

This method utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace active protons on the carboxylic acid groups with trimethylsilyl (TMS) groups, rendering the molecule volatile.

Mechanism


Reagents & Materials
  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1][2] TMCS acts as a catalyst for sterically hindered groups.

  • Solvent: Ethyl Acetate (anhydrous) or Pyridine (anhydrous).

  • Internal Standard (IS): Tropic acid (100 µg/mL) or Deuterated 3-MGA (

    
    -3-MGA).
    
Step-by-Step Workflow
  • Extraction:

    • Aliquot 100 µL of urine/plasma.

    • Add 10 µL Internal Standard.

    • Acidify to pH < 2 using 5M HCl (Critical: Protonates acids to allow extraction).

    • Extract twice with 1 mL Ethyl Acetate. Vortex 1 min, Centrifuge 3000 x g.

    • Combine organic layers.

  • Drying (The Critical Control Point):

    • Evaporate Ethyl Acetate to complete dryness under Nitrogen at 40°C.

    • Note: Any residual water will hydrolyze the BSTFA, creating "ghost peaks" and reducing sensitivity.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL Pyridine (optional, scavenges HF byproduct).

    • Cap vial tightly (Teflon-lined cap).

    • Incubate at 65°C for 30 minutes.

    • Caution: Higher temperatures (>80°C) accelerate trans-to-cis isomerization.

  • Analysis:

    • Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace).

GC-MS Parameters & Detection
ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Temp Program 70°C (hold 2 min)

10°C/min

280°C (hold 5 min)
Derivative 3-Methylglutaconic acid, bis(trimethylsilyl) ester
MW 288.5 Da
Quant Ion (m/z) 273 (M - 15, loss of methyl group)
Qual Ions (m/z) 147, 73 (TMS backbone), 155

Protocol B: LC-MS/MS Derivatization (High Sensitivity)

For researchers requiring detection limits in the nanomolar range (e.g., cell culture media, mitochondrial assays), GC-MS may lack sensitivity. We employ 3-Nitrophenylhydrazine (3-NPH) derivatization.[3][4][5]

Mechanism

3-NPH reacts with the carboxylic acid groups in the presence of EDC (carbodiimide) and Pyridine to form a stable hydrazide. This adds a hydrophobic moiety, allowing retention on C18 columns and enhancing negative-mode ionization.

Step-by-Step Workflow
  • Preparation:

    • Sample: 20 µL biofluid.

    • Reagent A: 200 mM 3-NPH in 50% Methanol.

    • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.

  • Reaction:

    • Mix 20 µL Sample + 40 µL Reagent A + 40 µL Reagent B.

    • Vortex and incubate at 40°C for 60 minutes .

    • Why: This mild temperature minimizes thermal degradation while ensuring double-derivatization (both carboxyl groups).

  • Quenching:

    • Add 400 µL of 10% Acetonitrile/Water to dilute and quench.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transition: Monitor specific MRM transitions for the bis-3-NPH derivative.

Visualization of Workflows

Figure 1: GC-MS Sample Preparation Logic Flow

This diagram illustrates the critical decision points in the silylation workflow to prevent moisture contamination and ensure complete reaction.

GCMS_Workflow Start Sample (Urine/Plasma) Acidify Acidify (pH < 2) Protonate -COOH Start->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Isolates Organic Acids Dry Evaporate to Dryness (N2 at 40°C) Extract->Dry Removes Water Deriv Add BSTFA + 1% TMCS Incubate 65°C, 30 min Dry->Deriv CRITICAL: Must be anhydrous Isomer Check Isomer Separation (Cis vs Trans peaks) Deriv->Isomer Inject GC-MS Injection (Quant Ion: 273) Isomer->Inject Sum Areas if Split

Caption: Figure 1.[1] Optimized GC-MS sample preparation workflow highlighting the critical drying step to prevent reagent hydrolysis.

Figure 2: 3-MGA Isomerization Dynamics

This diagram explains the relationship between the metabolic precursor and the analytical analyte.

Isomerization Trans Trans-3-MGA (Metabolic Precursor) Trans->Trans Native Analysis (LC-MS Cold) Deriv Derivatization Heat (>60°C or Acidic) Trans->Deriv Isomerizes Cis Cis-3-MGA (Thermodynamically Stable) Deriv->Cis Conversion

Caption: Figure 2. Trans-to-Cis isomerization pathway.[6] High-temperature GC derivatization favors conversion to the Cis form.

Troubleshooting & QC Criteria

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or moisture in sample.Change GC liner (deactivated wool); Ensure sample is 100% dry before adding BSTFA.
Low Response Incomplete derivatization.Check BSTFA freshness (should be clear, not yellow). Increase incubation time to 60 min.
Split Peaks Cis/Trans separation.This is normal on high-res columns. Sum the areas of both peaks for total 3-MGA.
Ghost Peaks (m/z 73, 147 only) Hydrolyzed reagent.Moisture contamination.[7] Reseal reagent bottle under nitrogen.

References

  • Jones, P. M., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[6][8] JIMD Reports.[6] [Link]

  • NIST Mass Spectrometry Data Center. 3-Methylglutaconic acid, bis(trimethylsilyl) ester Mass Spectrum.[9] NIST Chemistry WebBook. [Link]

  • Han, J., et al. (2013). 3-Nitrophenylhydrazine derivatization for the quantitation of short-chain carboxylic acids by LC-MS/MS. Analytica Chimica Acta. [Link]

  • Orphanet. 3-methylglutaconic aciduria type 1.[10][Link]

Sources

Sourcing 3-Methylpent-2-enedioic acid as a certified reference standard.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sourcing and Analytical Validation of 3-Methylpent-2-enedioic Acid (3-Methylglutaconic Acid)

Executive Summary: The Isomer Trap

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic Acid (3-MGA) , is a critical diagnostic marker for a group of metabolic disorders classified as 3-Methylglutaconic Acidurias (Types I–V).[1][2]

Critical Technical Alert: Unlike stable drug standards, 3-MGA is chemically dynamic. The metabolic intermediate is predominantly the trans- (E-) isomer. However, under standard laboratory conditions (acidic pH, heat, derivatization), it readily isomerizes to the thermodynamically more stable cis- (Z-) form (or cyclic anhydride). Sourcing Directive: Researchers often fail to replicate data because they source a "pure" trans-standard but analyze a cis/trans mixture. This guide provides a protocol to source, stabilize, and quantify the total 3-MGA burden, accounting for this inevitable isomerization.

Part 1: Sourcing Strategy & Material Selection

There is currently no widely available ISO 17034 Certified Reference Material (CRM) specifically for 3-MGA from major pharmacopeial sources (USP/EP). Therefore, laboratories must source High-Purity Analytical Standards and validate them in-house as Secondary Reference Materials.

Material Hierarchy & Selection Criteria
GradeSuitabilityRecommended Source Types
Primary Reference Standard NOT AVAILABLE as ISO 17034 CRM.N/A
Analytical Standard REQUIRED. Quantitative analysis, Calibrators.TRC, Cayman Chemical, Sigma-Aldrich (Supelco).
Research Grade Qualitative screening only.General chemical suppliers.[3][4]
Specification Requirements (The "Golden" CoA)

When evaluating a Certificate of Analysis (CoA), reject any lot that does not meet these criteria:

  • Chemical Name: 3-Methylglutaconic acid (mixture of isomers acceptable if quantified).[5]

  • CAS Number: 5746-90-7 (Generic/Mix), 372-42-9 (E-isomer).

  • Purity:

    
     97.0% (HPLC or qNMR).
    
  • Isomeric Ratio: The CoA must state the cis/trans ratio if it is not >99% pure isomer.

  • Identity: 1H-NMR and MS confirmation.[6]

Internal Standard Selection (Critical)

Do not use structural analogs (e.g., glutaric acid) for quantification. You must use a stable isotope-labeled analog to correct for extraction efficiency and the derivatization isomerization shift.

  • Preferred: 3-Methylglutaconic acid-13C2 or 13C3 .

    • Reason:13C labels are stable on the carbon backbone and do not exchange.

  • Alternative: 3-Methylglutaconic acid-d3 (methyl-d3).

    • Risk:[3] Deuterium on acidic positions can exchange; ensure the label is on the methyl group.

Part 2: Chemical Handling & Stability Protocol

Storage & Reconstitution
  • Solid State: Store at -20°C , desiccated. The compound is hygroscopic.

  • Stock Solution (1 mg/mL): Dissolve in Methanol .

    • Stability:[5][7] Stable for 3 months at -20°C.

    • Avoid: Aqueous buffers for long-term storage (promotes hydrolysis/isomerization).

The "Equilibrium" Pre-Treatment

Since the commercial standard may be 95% trans and the patient sample a mix, you must force the standard into a stable equilibrium or sum the peaks.

  • Directive: Do not attempt to separate isomers for total quantification. Optimize chromatography to resolve them, but sum the peak areas of the cis and trans derivatives for the final calculation.

Part 3: Analytical Protocol (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) via Trimethylsilylation (TMS).

Sample Preparation Workflow
  • Aliquot: 100

    
    L Urine + 10 
    
    
    
    L Internal Standard (IS).
  • Oximation (Optional but Recommended): Add 50

    
    L Hydroxylamine HCl. Incubate 60°C, 30 min. (Prevents keto-acid interference, though 3-MGA has no ketone, this is standard for organic acid screens).
    
  • Acidification: Add HCl to pH < 2.

  • Extraction: Extract 2x with Ethyl Acetate. Combine organic layers.

  • Drying: Evaporate to dryness under Nitrogen at 40°C. Do not overheat.

Derivatization (The Critical Step)
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Volume: 50

    
    L.[8]
    
  • Incubation: 70°C for 30 minutes.

    • Mechanism:[3][4][9] This converts the dicarboxylic acid groups to di-TMS esters.

    • Note: This heat step will cause partial isomerization of trans-3-MGA to cis-3-MGA. This is expected.

GC-MS Acquisition Parameters
ParameterSetting
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25

m
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Split 1:10, 260°C
Temp Program 70°C (2 min)

10°C/min

300°C (5 min)
MS Source EI (70 eV), 230°C
SIM Mode Monitor quant ions for di-TMS 3-MGA and IS.[3][5][10]

Target Ions (di-TMS derivative):

  • Target (3-MGA): m/z 273 (M-15), 155 , 129.

  • Internal Standard (13C): Shifted accordingly (e.g., m/z 275/276).

Part 4: Biological Context & Pathway Visualization

Understanding the origin of 3-MGA is vital for interpreting results. It is a leucine catabolite.[5][11] In Type I 3-MGA-uria, the hydratase (AUH) fails.[1] In Types II-V, the pathway is intact, but mitochondrial dysfunction causes "leakage" or backup.

LeucineCatabolism cluster_0 Mitochondrial Matrix Leucine L-Leucine KIC alpha-Ketoisocaproate Leucine->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA Decarboxylation MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Dehydrogenation MGCoA 3-Methylglutaconyl-CoA (Trans-isomer) MCCoA->MGCoA Carboxylation (3-MCC) AUH_Enzyme Enzyme: 3-MG-CoA Hydratase (AUH) (Defective in Type I) MGCoA->AUH_Enzyme HMGCoA HMG-CoA MGCoA->HMGCoA Hydration MGA 3-Methylglutaconic Acid (Analyte in Urine) MGCoA->MGA Hydrolysis (Accumulation) AUH_Enzyme->HMGCoA

Figure 1: Leucine catabolism pathway highlighting the origin of 3-Methylglutaconic acid.[2] The red node indicates the primary analyte accumulating due to AUH deficiency or mitochondrial dysfunction.

Part 5: Sourcing & Validation Workflow

This diagram illustrates the decision logic for sourcing and validating the standard in the absence of a CRM.

SourcingWorkflow Start Need 3-MGA Standard CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM SourceHighPurity Source Analytical Standard (>97% Purity, HPLC/NMR) CheckCRM->SourceHighPurity No (Current Status) Verify In-House Verification SourceHighPurity->Verify qNMR 1. qNMR for Purity Verify->qNMR GCMS_Check 2. GC-MS Isomer Ratio (Define E/Z peaks) Verify->GCMS_Check Usage Use as Secondary Reference qNMR->Usage GCMS_Check->Usage

Figure 2: Decision tree for sourcing and validating 3-MGA standards when Certified Reference Materials are unavailable.

References

  • Jones, P. M., et al. (2020). Isomerization of trans-3-methylglutaconic acid. Journal of Inherited Metabolic Disease.

  • Wortmann, S. B., et al. (2013). The 3-methylglutaconic acidurias: what's new?. Journal of Inherited Metabolic Disease.

  • Su, X., et al. (2011). Determination of organic acids in urine by gas chromatography/mass spectrometry. Clinica Chimica Acta.

  • Cayman Chemical. (2024). 3-Methylglutaconic Acid Product Information.

  • Guneral, F., et al. (2018). Age-related reference intervals of urinary organic acids in healthy children. Clinical Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-Methylpent-2-enedioic Acid

[1]

Topic: Common challenges in the purification of 3-Methylpent-2-enedioic acid (3-Methylglutaconic acid, 3-MGA). Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

3-Methylpent-2-enedioic acid (3-MGA) is a critical metabolic intermediate in leucine catabolism and a biomarker for inborn errors of metabolism (3-methylglutaconic acidurias).[1][2][3][4] Its purification is notoriously difficult due to spontaneous geometric isomerization and anhydride formation .[1]

This guide addresses the physicochemical instability of 3-MGA, providing protocols to isolate the specific cis (Z) or trans (E) isomers and avoid common analytical artifacts.

Module 1: The Isomer Stability Challenge (E vs. Z)

Q: I synthesized the trans-isomer, but my analysis shows a mixture of cis and trans. Did my synthesis fail? A: Not necessarily. The trans-isomer (E) is kinetically formed but thermodynamically unstable.[1] It spontaneously isomerizes to the cis-isomer (Z) in solution, a process accelerated by heat, acidic pH, and time.[1]

  • Thermodynamics: The cis-isomer is approximately 4 kJ/mol more stable than the trans-isomer.[1][4]

  • Mechanism: Isomerization occurs via

    
    -electron delocalization.[1][4] Once formed, the cis-isomer is "trapped" because it can further cyclize into 3-methylglutaconic anhydride , driving the equilibrium forward.[1]
    
  • Solution: To preserve the trans-isomer, perform all purification steps at <4°C and avoid acidic environments (< pH 4) for prolonged periods.[1]

Q: Why does GC-MS always show two peaks, even for my pure standard? A: This is a classic analytical artifact.

  • Cause: The high injection port temperatures (typically 250°C+) used in Gas Chromatography induce thermal isomerization. Even a 99% pure trans sample will isomerize in situ before reaching the detector.[1]

  • Fix: Do not rely on GC-MS for isomer purity. Use Reverse-Phase HPLC or

    
    H-NMR  (D
    
    
    O or DMSO-
    
    
    ) at ambient temperature (25°C) for accurate diastereomeric ratios.
Module 2: Purification & Isolation Protocols

Q: What is the optimal solvent system for recrystallization? A: 3-MGA is highly soluble in polar organic solvents but insoluble in non-polar hydrocarbons.[1] A bi-phasic solvent system is required for high-yield crystallization.[1]

Solvent TypeRecommended SolventSolubility Profile
Primary Solvent Ethyl Acetate (EtOAc) High solubility (warm).[1] Dissolves both acid and anhydride forms.[1]
Anti-Solvent Heptane or Hexane Induces controlled precipitation.[1]
Extraction Diethyl Ether Good for extracting from acidified aqueous layers, but highly volatile.[1]

Q: How do I remove the anhydride contaminant (3-methylglutaconic anhydride)? A: The anhydride forms spontaneously from the cis-acid under dehydration conditions (e.g., rotary evaporation at high temp).

  • Protocol: Dissolve the crude solid in water (pH ~7-8 adjusted with dilute NaOH). Stir at room temperature for 1-2 hours. The anhydride will hydrolyze back to the dicarboxylic acid.

  • Re-acidification: Slowly acidify to pH 2.0 with cold 1N HCl and extract immediately with Ethyl Acetate to recover the purified acid.

Module 3: Analytical Troubleshooting

Q: My HPLC peaks are tailing significantly. How do I fix this? A: 3-MGA is a dicarboxylic acid with pKa values around 3.8 and 4.[1]8. In standard neutral mobile phases, it partially ionizes, causing peak tailing.[1]

  • Correction: You must suppress ionization. Use a mobile phase of 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5) .

  • Column: A C18 column compatible with 100% aqueous conditions (e.g., "AQ" or "Polar-Embedded" phases) is recommended to prevent phase collapse, as 3-MGA elutes early.[1]

Experimental Protocol: Isomer-Specific Isolation

Objective: Purification of trans-3-Methylglutaconic Acid from a crude synthesis mixture.

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 35°C (do not boil).

  • Filtration: Filter while warm to remove insoluble inorganic salts.[1]

  • Precipitation:

    • Slowly add Heptane dropwise to the warm filtrate until a slight turbidity persists.

    • Ratio is typically 1:1 to 1:2 (EtOAc:Heptane).[1]

  • Crystallization:

    • Allow the solution to cool to room temperature (25°C) over 2 hours.

    • Transfer to 4°C for 12 hours. Rapid cooling will trap impurities.[1]

  • Collection: Filter crystals under vacuum. Wash with cold (0°C) Heptane.

  • Drying: Dry under high vacuum at <30°C . Warning: Higher temperatures promote anhydride formation.[1]

Visual Workflow: Purification Decision Tree

PurificationWorkflowStartCrude 3-MGA MixtureCheckIsomerTarget Isomer?Start->CheckIsomerTransPathTarget: TRANS (E)CheckIsomer->TransPathKineticCisPathTarget: CIS (Z)CheckIsomer->CisPathThermodynamicColdWorkMaintain T < 4°CAvoid Acidic pH > 1 hrTransPath->ColdWorkHeatWorkHeat Promotes Cis(Thermodynamic Product)CisPath->HeatWorkAnhydrideCheckAnhydride Present?ColdWork->AnhydrideCheckHeatWork->AnhydrideCheckHydrolysisAqueous Hydrolysis(pH 8, 25°C, 1h)AnhydrideCheck->HydrolysisYesExtractExtraction(Ethyl Acetate)AnhydrideCheck->ExtractNoHydrolysis->ExtractCrystRecrystallization(EtOAc / Heptane)Extract->CrystQCQC Analysis(HPLC / NMR)Cryst->QC

Caption: Decision tree for the purification of 3-MGA, highlighting critical temperature controls required to preserve the kinetic trans isomer versus the thermodynamic cis isomer.

References
  • Su, B., & Ryan, R. O. (2014).[1][5] Metabolic biology of 3-methylglutaconic aciduria: A new perspective. Journal of Inherited Metabolic Disease, 37(3), 359–368.[5]

  • Jones, P. M., et al. (2020).[1] Isomerization of trans-3-methylglutaconic acid. JIMD Reports, 57(1), 94–102.[1]

  • Engelke, U. F., et al. (2006).[1] NMR spectroscopy of amino acids and organic acids in body fluids.[4][6] NMR in Biomedicine, 19(7), 935–951.[1] (Establishes NMR as the gold standard for isomer differentiation).

  • Wortmann, S. B., et al. (2013).[1] The 3-methylglutaconic acidurias: What's new? Journal of Inherited Metabolic Disease, 36(6), 923–928.

Strategies to improve the reaction yield of 3-Methylpent-2-enedioic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Methylpent-2-enedioic acid (also known as 3-Methylglutaconic acid ).[1]

Subject: Optimization of Reaction Yield & Stereoselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 20, 2026[1]

Executive Summary & Reaction Logic

3-Methylpent-2-enedioic acid exists as two geometric isomers: (E) (trans) and (Z) (cis).[1] The (E)-isomer is generally the thermodynamic product and the biologically relevant metabolite in leucine degradation. The (Z)-isomer is prone to intramolecular cyclization, forming 3-methylglutaconic anhydride , which complicates isolation and reduces yield.

The Core Challenge: Most synthetic routes proceed via the dehydration of 3-hydroxy-3-methylglutaric acid (HMG) .[1] The critical control point is managing the dehydration to favor the linear (E)-acid while suppressing the formation of the cyclic (Z)-anhydride or polymer byproducts.

Master Synthesis Workflow

The following diagram outlines the standard Reformatsky-Dehydration Route , highlighting the critical branching points where yield is often lost.

G cluster_0 Step 1: Precursor Synthesis (Reformatsky) cluster_1 Step 2: Dehydration (Critical Control) Reagents Ethyl Acetoacetate + Ethyl Bromoacetate + Zn HMG_Ester HMG Diethyl Ester Reagents->HMG_Ester Reflux/Benzene HMG_Acid 3-Hydroxy-3-methyl- glutaric Acid (HMG) HMG_Ester->HMG_Acid Hydrolysis (NaOH) Reaction_Mix Dehydration Reaction (Ac2O or H2SO4) HMG_Acid->Reaction_Mix Z_Isomer (Z)-Isomer (Kinetic Product) Reaction_Mix->Z_Isomer Fast E_Isomer (E)-3-Methylpent- 2-enedioic Acid Reaction_Mix->E_Isomer Slow/Equilibrium Z_Isomer->E_Isomer Isomerization (Acid/Heat) Anhydride Cyclic Anhydride (Dead End/Trap) Z_Isomer->Anhydride Cyclization (-H2O) Anhydride->Z_Isomer Hydrolysis (+H2O)

Figure 1: Reaction pathway showing the equilibrium between HMG, the kinetic Z-isomer (leading to anhydride), and the thermodynamic E-isomer.[1]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Conversion Issues[2]

Q1: I am using sulfuric acid for the dehydration of HMG, but my isolated yield is stuck below 40%. Where is the mass loss occurring? Diagnosis: You are likely losing product to water-soluble oligomers or incomplete hydrolysis of the anhydride intermediate. Root Cause: Strong mineral acids (like H₂SO₄) can induce polymerization of the di-acid at high concentrations.[1] Furthermore, if the reaction quench is not acidic enough, the product remains as a water-soluble salt. Corrective Action:

  • Switch to Acetyl Chloride/Acetic Anhydride: Use a milder dehydration agent.[1] Acetyl chloride in situ generates anhydrous HCl and acetic acid, driving dehydration without charring/polymerization.

  • Optimize the Quench: Ensure the final pH is < 2.0 before extraction. The dicarboxylic acid is highly polar; use continuous extraction with ether or ethyl acetate if simple separation fails.

  • Check for Anhydride: Run an IR spectrum of your crude.[1] A strong doublet at 1750/1800 cm⁻¹ indicates the cyclic anhydride. You must hydrolyze this (boil with water) before final isolation to recover the acid.

Q2: Can I use the Horner-Wadsworth-Emmons (HWE) reaction to avoid the HMG dehydration mess entirely? Diagnosis: Yes, but stereoselectivity becomes the new challenge. Technical Insight: The HWE reaction between triethyl phosphonoacetate and ethyl acetoacetate yields the diester. However, because the ketone (ethyl acetoacetate) is sterically hindered and electronically deactivated compared to aldehydes, the reaction is sluggish and often gives an E/Z mixture (typically 60:40 to 70:30). Protocol Adjustment:

  • Base Selection: Use NaH in THF or Masamune-Roush conditions (LiCl/DBU) to enhance reactivity.[1]

  • Temperature: Run the reaction at 0°C to Room Temperature. Higher temperatures degrade the stereoselectivity.

  • Note: You will still obtain the diester. You must then hydrolyze it (LiOH/THF/Water) to get the diacid. This route is cleaner but more expensive than HMG dehydration.[1]

Category B: Stereochemical Control (E vs. Z)

Q3: My product contains ~30% of the Z-isomer (cis). How do I convert this to the desired E-isomer? Diagnosis: The Z-isomer is the kinetic product of dehydration and is "trapped" as the cyclic anhydride. Strategic Solution: You must exploit the thermodynamic stability of the E-isomer.

  • Acid-Catalyzed Isomerization: Reflux the crude mixture in 2M HCl for 4-6 hours. The Z-isomer (and anhydride) will hydrolyze and equilibrate to the more stable E-isomer.

  • Photoisomerization: If the chemical equilibrium is slow, irradiation of the Z-rich mixture with UV light (in the presence of a sensitizer like iodine) can drive the mixture toward the photostationary state, which heavily favors the E-isomer.

  • Selective Crystallization: The E-isomer typically has a higher melting point and lower solubility in non-polar solvents (e.g., benzene/petroleum ether mixtures) than the Z-isomer/anhydride.

Category C: Purification & Isolation

Q4: The final solid is sticky and hygroscopic. How do I get a free-flowing powder? Diagnosis: Presence of trace acetic acid, mineral acid, or the cyclic anhydride (which is often an oil or low-melting solid). Protocol:

  • Azeotropic Drying: Dissolve the crude in toluene and rotary evaporate to remove trace water and acetic acid.[1]

  • Anhydride Removal: If the sticky nature persists, boil the crude in water for 30 minutes (converts anhydride -> acid), then cool to 4°C. The E-acid should crystallize out.

  • Recrystallization Solvent: Water (hot to cold) or Ether/Petroleum Ether.[1]

Optimized Experimental Protocol

Method: Dehydration of 3-Hydroxy-3-methylglutaric Acid (HMG) Objective: Synthesis of (E)-3-Methylpent-2-enedioic acid with >90% purity.

Reagents
  • 3-Hydroxy-3-methylglutaric acid (HMG): 10.0 g (61.7 mmol)[1]

  • Acetic Anhydride: 20 mL

  • Acetyl Chloride: 2 mL (Catalyst/Dehydrating agent)

  • Solvent: Toluene (for workup)[2]

Step-by-Step Workflow
StepActionTechnical Note (Why?)
1 Activation Mix HMG and Acetyl Chloride in Acetic Anhydride. Stir at Room Temp for 1 hour.
2 Dehydration Heat the mixture to 80-90°C for 2 hours.
3 Evaporation Remove excess Acetic Anhydride/Acetyl Chloride under reduced pressure (Rotovap).[1]
4 Hydrolysis Add 20 mL water to the residue. Reflux (100°C) for 1 hour.
5 Cooling Cool slowly to 4°C overnight.
6 Filtration Filter the white crystals. Wash with ice-cold water (2 x 5 mL).[1]
7 Drying Dry in a vacuum desiccator over P₂O₅.[1]

Expected Yield: 65-75% Melting Point: 138-140°C (Lit.[1] value for E-isomer)

Comparative Data: Reaction Conditions

ParameterHMG Dehydration (Recommended)HWE Reaction (Alternative)
Precursor Cost Low (HMG is cheap/accessible)High (Phosphonates are expensive)
Atom Economy High (Loss of water only)Low (Loss of large phosphate group)
Stereoselectivity Variable (Requires isomerization step)Moderate (E-selective, but depends on base)
Scalability Excellent (Kg scale feasible)Good (Reagent cost limits multi-kg scale)
Main Impurity Cyclic AnhydridePhosphate salts / Z-isomer

References

  • Metabolic Pathway & Isomer Stability

    • Su, X., & Ryan, M. T. (2014).[3] Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. Int. J. Mol.[1] Sci. , 15(1), 1-x.

    • Source:[1]

  • HWE Reaction Mechanism & Selectivity

    • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc. , 83(7), 1733–1738.[1]

    • Source:

  • Chemical Properties & Isomers

    • PubChem Compound Summary for CID 99884, 3-Methylpent-2-enedioic acid.[1]

    • Source:

  • General Synthesis of Beta-Methyl Glutaric Derivatives

    • Organic Syntheses, Coll.[2] Vol. 3, p. 591 (1955); Vol. 21, p. 66 (1941). (Reference for Reformatsky precursor synthesis).

    • Source:

Sources

Investigating the stability and degradation of 3-Methylpent-2-enedioic acid under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling of 3-Methylglutaconic Acid

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction

Welcome to the Technical Support Center for 3-Methylpent-2-enedioic acid (commonly referred to as 3-Methylglutaconic acid or 3-MGA ).

If you are accessing this guide, you are likely encountering inconsistencies in your analytical data—shifting retention times, unexplained "impurity" peaks, or mass balance loss during derivatization. This is not necessarily user error; it is a fundamental characteristic of the compound's chemistry.

3-MGA is a dicarboxylic acid containing a conjugated double bond. Its stability is governed by geometric isomerization (


 equilibrium) and intramolecular cyclization  (anhydride formation). This guide provides the mechanistic insights and protocols required to stabilize your samples and validate your data.

Module 1: Physical Integrity & Storage

Q: My solid standard has turned into a sticky, gum-like substance. Is it still usable?

A: It is likely compromised. 3-MGA is significantly hygroscopic . When exposed to ambient moisture, the crystalline lattice collapses, leading to deliquescence. This water absorption introduces weighing errors (mass artifacts) and accelerates hydrolysis if any anhydride impurities were present.

Troubleshooting Protocol:

  • Visual Inspection: If the solid is clumping or translucent, do not use it for quantitative standard preparation.

  • Desiccation: For minor clumping, dry under high vacuum over

    
     for 24 hours.
    
  • Storage: Store neat standards at -20°C (short term) or -80°C (long term) in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Module 2: Solution Stability & Isomerization

Q: I see two peaks in my HPLC chromatogram, but the CoA indicates >98% purity. What is happening?

A: You are observing Geometric Isomerization . Commercially available 3-MGA is often a mixture of


 (trans) and 

(cis) isomers. Even if you start with a pure isomer, thermodynamic equilibration occurs in solution, particularly under acidic conditions or elevated temperatures.
  • The Mechanism: The

    
    -isomer (cis) is thermodynamically more stable (approx. 4 kJ/mol) than the 
    
    
    
    -isomer (trans). This stability arises from intramolecular hydrogen bonding between the two carboxylate groups, which is geometrically possible only in the
    
    
    -configuration [1].
  • The Trigger: Protonation of the carbonyls (in acidic HPLC mobile phases) or UV exposure can lower the activation energy for rotation around the C2-C3 double bond.

Q: Can I prevent this isomerization during sample prep?

A: You cannot stop it entirely, but you can control it to ensure reproducible data.

Control Protocol:

  • Avoid Heat: Do not heat samples above 30°C unless derivatizing.

  • pH Management: Maintain samples at neutral pH (pH 7.0–7.4) as long as possible. Acidify immediately prior to injection if your method requires it.

  • Quantification Strategy: If your chromatographic method resolves the isomers (split peaks), integrate both peaks and sum the areas. Treating them as separate impurities will lead to underestimation of the total 3-MGA concentration.

Module 3: Chemical Degradation (Anhydride Formation)

Q: I lost mass during GC-MS derivatization (heating). Where did it go?

A: You likely formed 3-Methylglutaconic Anhydride . Under dehydration conditions (heat + acidic catalysts), the


-isomer undergoes intramolecular cyclization to form a cyclic anhydride. This molecule is less polar and may elute much earlier or be lost during workup if not targeted.

Visualization of Degradation Pathways:

MGA_Degradation cluster_0 Critical Control Point Trans Trans-3-MGA (E-Isomer) Metabolic Precursor Cis Cis-3-MGA (Z-Isomer) Thermodynamically Stable Trans->Cis Isomerization (Acid/Heat/Time) Cis->Trans Equilibration Anhydride 3-Methylglutaconic Anhydride (Cyclic) Cis->Anhydride Dehydration (Heat/Derivatization) Hydrolysis Hydrolysis Products (Open Ring) Anhydride->Hydrolysis Moisture/Aq. Buffer

Figure 1: The degradation and conversion pathways of 3-MGA. Note that the Cis-isomer acts as the gateway to Anhydride formation.

Module 4: Analytical Troubleshooting Guides

Scenario A: HPLC Method Development

Issue: Poor retention on standard C18 columns; peak tailing. Root Cause: 3-MGA is a small, polar dicarboxylic acid. On C18, it elutes near the void volume (


), leading to ion suppression and poor separation from matrix salts.

Recommended Protocol (LC-MS/UV):

ParameterRecommendationRationale
Column Phase HILIC or C18-Aq (Polar Embedded)HILIC retains polar acids; Polar-embedded C18 prevents pore dewetting in 100% aqueous phases.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of carboxyl groups (

), increasing retention on C18.
Isomer Separation Phenyl-Hexyl or Fluoro-Phenyl These phases utilize

-

interactions to separate the geometric isomers (

vs

) [2].
Detection (-) ESI MS (m/z 143)Negative mode is significantly more sensitive for carboxylic acids.
Scenario B: GC-MS Derivatization

Issue: Variable results using BSTFA/TMS derivatization. Root Cause: Silylation reagents can catalyze the


 isomerization. Furthermore, if moisture is present, the anhydride may form and not be derivatized efficiently.

Recommended Protocol:

  • Use Methylation: Methyl chloroformate (MCF) or

    
    /Methanol are preferred over silylation for stability.
    
  • Target: Analyze as the dimethyl ester .

  • Dryness: Ensure the sample is completely anhydrous before adding reagents to prevent hydrolysis of the ester back to the acid.

Summary of Stability Data

ConditionObservationRecommendation
Solid State (RT) Hygroscopic; clumping.Store in desiccator at -20°C.
Aqueous (pH 7, RT) Slow equilibration of

.
Analyze within 24 hours.
Aqueous (Acidic, Heat) Rapid isomerization; Anhydride formation.Avoid. Keep cool (4°C) during autosampler storage.
Derivatization (Heat) Cyclization to anhydride.[1]Use mild methylation agents; avoid excessive heat.

References

  • Su, X., & Ryan, R. O. (2020). Isomerization of trans-3-methylglutaconic acid. JIMD Reports, 57(1), 34–40.

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Technical Guide.

  • Gunatillake, T., et al. (2016). Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. Molecular Genetics and Metabolism, 119(1-2).

  • PubChem. (n.d.). 3-Methylpent-2-enedioic acid (Compound Summary). National Library of Medicine.

Sources

Identification and minimization of side reactions during 3-Methylpent-2-enedioic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Methylpent-2-enedioic acid (3-Methylglutaconic acid, 3-MGC).

Current Status: 🟢 Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimization of Side Reactions & Isomer Control

Module 1: Critical Synthesis Pathways & Failure Points

User Query: "I am attempting to synthesize 3-methylglutaconic acid, but my yields are inconsistent, and the product physical properties vary between batches. Which route offers the highest fidelity?"

Technical Response: The variation you are experiencing is likely due to the thermodynamic instability of the trans-isomer (


) relative to the cis-isomer (

). Unlike many alkenes where trans is more stable, 3-MGC is unique: the cis-isomer is approximately 4 kJ/mol more stable due to intramolecular hydrogen bonding and the propensity to form a cyclic anhydride.

Select your synthesis route based on your specific isomer requirement:

Route A: Horner-Wadsworth-Emmons (HWE) Reaction (Recommended for E-Isomer)

This is the preferred method for kinetic control to favor the trans (


) isomer.
  • Mechanism: Reaction of a phosphonate carbanion with a ketone.[1][2]

  • Key Reagents: Triethyl phosphonoacetate + Ethyl acetoacetate.

  • Why it works: The HWE reaction is stereoselective for E-alkenes due to the steric bulk of the phosphonate intermediate.[3]

Route B: Dehydration of HMG (Recommended for Z-Isomer/Anhydride)
  • Mechanism: Acid-catalyzed dehydration of 3-hydroxy-3-methylglutaric acid (HMG).

  • Key Reagents: Acetic anhydride or Acetyl chloride + HMG.

  • Why it works: This route proceeds via an intermediate that favors the thermodynamic product (cis), often cyclizing directly to 3-methylglutaconic anhydride .

Comparative Failure Analysis
FeatureRoute A (HWE)Route B (Dehydration)
Primary Product Trans (

)-Diester (Hydrolysis required)
Cis (

)-Anhydride/Acid mixture
Major Side Reaction

-isomer formation if base is too strong
Decarboxylation at high T (>140°C)
Isomerization Risk Moderate (during hydrolysis step)High (Thermodynamic control)
Purification Column Chromatography (Esters)Fractional Crystallization

Module 2: Troubleshooting The Isomerization

User Query: "My NMR shows a mixture of isomers even though I used the HWE method. How do I prevent the 'E' isomer from flipping to 'Z'?"

Technical Response: The trans-3-MGC is kinetically trapped but thermodynamically unstable. It will isomerize to cis via non-enzymatic


-electron delocalization, especially under acidic conditions  or high heat .
The Isomerization Trap

The cis-isomer is "poised" to form a cyclic anhydride.[4] Once the anhydride forms, hydrolysis almost exclusively yields the cis-acid.[5]

Isomerization Trans Trans-3-MGC (Kinetic Product) Inter Resonance Intermediate Trans->Inter Heat / Acid Cis Cis-3-MGC (Thermodynamic Product) Inter->Cis Delocalization Anhydride 3-Methylglutaconic Anhydride Cis->Anhydride -H2O (Cyclization) Anhydride->Cis +H2O (Hydrolysis)

Figure 1: The thermodynamic sink. Note that the Trans isomer converts to Cis, which is locked in equilibrium with the anhydride.

Minimization Protocol
  • Avoid Acidic Workups: When hydrolyzing the HWE diester, use LiOH in THF/Water at 0°C. Do not acidify below pH 3.0 during extraction. Strong mineral acids (HCl) promote protonation of the carbonyl, lowering the barrier for rotation.

  • Temperature Control: Never heat the free acid above 60°C. Isomerization rates increase drastically above this threshold.

  • Solvent Choice: Avoid DMSO for storage. Use

    
     for NMR immediately. DMSO has been shown to accelerate isomerization over 48 hours.
    

Module 3: Purification & Separation Strategy

User Query: "I have a 60:40 mixture of Trans:Cis. How do I purify the Trans isomer?"

Technical Response: You cannot easily separate the acids by simple recrystallization due to their similar solubilities. You must exploit the chemical reactivity difference (Anhydride formation).

Protocol: The "Anhydride Filter" Method

This method sacrifices the cis isomer to purify the trans isomer.

  • Step 1: Selective Cyclization

    • Dissolve the crude mixture in cold acetic anhydride (0°C).

    • Stir for 30 minutes. The cis-acid will rapidly cyclize to 3-methylglutaconic anhydride . The trans-acid reacts much slower due to steric inability to close the ring.

  • Step 2: Partitioning

    • Perform a rapid extraction with cold Sodium Bicarbonate (

      
      ) solution.
      
    • Phase A (Organic): Contains the Anhydride (derived from cis).[6][7]

    • Phase B (Aqueous): Contains the trans-carboxylate salt (which did not cyclize).

  • Step 3: Recovery

    • Immediately acidify Phase B (to pH 4) and extract with Ethyl Acetate.

    • Evaporate solvent under vacuum at room temperature (do not heat).

Module 4: Analytical Validation (Why GC-MS Lies)

User Query: "GC-MS shows a single peak, but NMR shows a mess. Which is correct?"

Technical Response: Trust the NMR. GC-MS is notoriously unreliable for 3-MGC isomer determination because the sample preparation creates artifacts.

The Artifact Problem

To run GC-MS on dicarboxylic acids, you must derivatize them (silylation with BSTFA or methylation).

  • The Issue: The derivatization reaction usually requires heating (60-70°C). This heat induces isomerization of your trans sample into cis before it even hits the column.

  • The Result: You see a "pure" peak that is actually the thermodynamic equilibrium mixture created inside the vial.

Standardized NMR Protocol

Use


-NMR in 

at 25°C. Focus on the methyl group shifts:
IsomerMethyl Shift (

)
Multiplicity
Trans (

)
~2.16 ppm Singlet (broad)
Cis (

)
~1.9 - 2.0 ppm Singlet (distinct)
Impurity (HMG)~1.3 ppmSinglet

Note: If you see a peak at ~5.86 ppm (Methine), that is the alkene proton of the trans isomer. The cis alkene proton typically shifts downfield.

References

  • Jones, D. E., et al. (2020). "Isomerization of trans-3-methylglutaconic acid." JIMD Reports, 58(1), 61-69. Link

  • Su, X., et al. (2011). "3-Methylglutaconic aciduria: a new perspective." Journal of Inherited Metabolic Disease, 37, 359–368.[6] Link

  • Org. Synth. (1955). "

    
    -Methylglutaric Anhydride."[8] Organic Syntheses, Coll.[8][9] Vol. 3, p.672. (Reference for anhydride behavior). Link
    
  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. (Foundational HWE stereoselectivity). Link

Sources

Optimization of reaction parameters for the synthesis of 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methylpent-2-enedioic Acid

Executive Summary & Synthetic Strategy

User Query: "I am attempting to synthesize 3-Methylpent-2-enedioic acid using a standard Horner-Wadsworth-Emmons (HWE) protocol with ethyl acetoacetate, but yields are negligible. What parameters should I optimize?"

Technical Insight: The direct HWE olefination of ethyl acetoacetate with triethyl phosphonoacetate often fails due to a critical pKa mismatch .

  • Ethyl Acetoacetate pKa: ~11 (active methylene).

  • Triethyl Phosphonoacetate pKa: ~15–18.

When you generate the phosphonate carbanion (the HWE reagent) and add it to ethyl acetoacetate, the carbanion acts as a base rather than a nucleophile. It deprotonates the ethyl acetoacetate, forming an inert enolate and quenching the reaction.

Recommended Route: To bypass this thermodynamic trap, we recommend the Reformatsky Reaction followed by acid-catalyzed dehydration. This route utilizes a zinc enolate (formed from ethyl bromoacetate), which is less basic and sufficiently nucleophilic to attack the ketone of ethyl acetoacetate without competing deprotonation.

Core Protocol: The Reformatsky Route

This protocol yields Diethyl 3-hydroxy-3-methylglutarate (HMG Diethyl Ester), which is subsequently dehydrated and hydrolyzed to the target 3-Methylglutaconic Acid .

Step 1: Reformatsky Coupling
  • Reagents: Ethyl Acetoacetate (1.0 equiv), Ethyl Bromoacetate (1.2 equiv), Zinc dust (1.5 equiv), TMSCl (0.05 equiv - activator).

  • Solvent: Anhydrous THF or Benzene/Toluene (Benzene is traditional, THF is greener but requires strict temperature control).

Protocol:

  • Zinc Activation (Critical): Suspend Zn dust in minimal THF. Add TMSCl (chlorotrimethylsilane) and stir for 15 mins to remove the oxide layer.

  • Initiation: Heat the Zn suspension to mild reflux. Add 10% of the Ethyl Bromoacetate/Ethyl Acetoacetate mixture dropwise. Wait for the "Reformatsky spike" (exotherm or turbidity indicating initiation).

  • Addition: Once initiated, add the remaining mixture dropwise to maintain a gentle reflux without external heating.

  • Workup: Quench with cold dilute H₂SO₄. Extract with EtOAc.[1][2][3]

Step 2: Dehydration & Hydrolysis
  • Reagents: p-Toluenesulfonic acid (pTsOH), Toluene, NaOH.

  • Dehydration: Reflux the crude HMG diester in toluene with catalytic pTsOH using a Dean-Stark trap to remove water. This yields Diethyl 3-methylglutaconate .

  • Saponification: Treat the unsaturated diester with 2.5 equiv NaOH (aq) at 50°C.

  • Isolation: Acidify to pH 2 with HCl. The trans-(E)-isomer typically precipitates or can be extracted.

Optimization & Troubleshooting Guide

Issue 1: Reaction Fails to Initiate (The "Sleeping Zinc" Problem)

Symptom: Reagents are added, but no exotherm occurs; starting material remains unchanged.

  • Root Cause: Zinc oxide layer prevents reaction with ethyl bromoacetate.

  • Solution:

    • Mechanical Activation: Use fresh zinc dust.

    • Chemical Activation: Add 1-2 drops of 1,2-dibromoethane or TMSCl.

    • Thermal Shock: Briefly heat the mixture to reflux with a heat gun to "kickstart" the radical process.

Issue 2: Low Yield / Polymerization

Symptom: Thick tar forms; low recovery of ester.

  • Root Cause: Uncontrolled exotherm during the Reformatsky step or polymerization of the unsaturated product during dehydration.

  • Solution:

    • Temperature Control: During addition, the reaction must be self-sustaining but not violent. If it boils too vigorously, stop addition and cool slightly.

    • Inhibitors: Add a radical inhibitor (e.g., BHT) during the dehydration step to prevent polymerization of the conjugated di-ester.

Issue 3: Stereoselectivity (E vs Z Isomers)

Symptom: Product is a mixture of isomers.

  • Technical Context: The target 3-methylglutaconic acid exists primarily as the E (trans) isomer in biological systems (leucine metabolism). Chemical dehydration favors the thermodynamic product.

  • Optimization:

    • Thermodynamic Control: Longer reflux times with pTsOH favor the more stable E-isomer (steric bulk of methyl vs carboxyl).

    • Purification: The E-isomer is often less soluble in cold acidic water than the Z-isomer. Recrystallization from water or dilute HCl is effective for enrichment.

Data Presentation: Reaction Parameters

ParameterHWE Route (Not Recommended)Reformatsky Route (Recommended)Impact on Quality
Key Reagent Triethyl phosphonoacetateEthyl Bromoacetate + ZnZn route avoids pKa conflict.
Base/Metal NaH / NaOEtZinc (Activated)Zn enolates are "soft" nucleophiles.
Solvent THF / DMEBenzene / Toluene / THFToluene allows higher T for dehydration.
Primary Impurity Unreacted Ketone (due to enolization)HMG Diethyl Ester (incomplete dehydration)HMG ester is easily detected by OH peak in IR/NMR.
Yield (Typical) < 10% (for this substrate)65 - 80%Reformatsky is robust for beta-keto esters.

Visualized Workflows

Figure 1: Mechanistic Pathway (Reformatsky vs HWE Failure)

ReactionPathway cluster_0 HWE Route (Failure Mode) cluster_1 Reformatsky Route (Success) HWE_Reagent Phosphonate Anion (Strong Base) Acetoacetate Ethyl Acetoacetate (Acidic pKa ~11) HWE_Reagent->Acetoacetate Proton Transfer Enolate Inert Enolate (Reaction Quenched) Acetoacetate->Enolate Deprotonation Bromoacetate Ethyl Bromoacetate Zn_Enolate Reformatsky Reagent (Soft Nucleophile) Bromoacetate->Zn_Enolate Oxidative Addition Zn Zn (Activated) Zn->Zn_Enolate Aldol_Adduct Zn-Alkoxide Intermediate Zn_Enolate->Aldol_Adduct Nucleophilic Attack (No Deprotonation) Acetoacetate_2 Ethyl Acetoacetate Acetoacetate_2->Aldol_Adduct Product 3-Methylglutaconic Acid Precursor Aldol_Adduct->Product Acid Hydrolysis & Dehydration

Caption: Comparison of the failed HWE proton-transfer pathway versus the successful Zinc-mediated Reformatsky nucleophilic attack.

Figure 2: Experimental Workflow

Workflow Start Start: Reagent Prep Zn_Act Activate Zn (TMSCl/THF) Start->Zn_Act Addition Controlled Addition (Maintain Reflux) Zn_Act->Addition Initiation Spike Quench Acid Quench (Cold H2SO4) Addition->Quench Dehydrate Dehydration (Toluene/pTsOH/Dean-Stark) Quench->Dehydrate Crude HMG Ester Hydrolysis Saponification (NaOH, 50°C) Dehydrate->Hydrolysis Unsaturated Diester Final 3-Methylglutaconic Acid (Recrystallize) Hydrolysis->Final Acidify pH 2

Caption: Step-by-step experimental workflow for the Reformatsky synthesis of 3-Methylglutaconic acid.

Frequently Asked Questions (FAQs)

Q: Can I use the HWE reaction if I use a stronger base like LDA? A: Using LDA generates the kinetic enolate of the phosphonate, but upon addition of ethyl acetoacetate, proton transfer is still faster than nucleophilic attack. You would need to use a protected ketone (e.g., a ketal), but ethyl acetoacetate ketals are unstable under HWE conditions. The Reformatsky remains the superior choice for beta-keto esters.

Q: My final product is an oil that won't crystallize. How do I purify it? A: 3-Methylglutaconic acid can be difficult to crystallize if the E/Z ratio is near 1:1.

  • Ensure complete removal of toluene (solvent).

  • Dissolve the crude acid in minimum hot water.

  • Cool slowly to 4°C. The E-isomer is less soluble.

  • If still oily, convert to the dimethyl ester (using MeOH/H₂SO₄), purify via silica flash chromatography (Hexane/EtOAc), and then re-hydrolyze.

Q: What is the stability of the intermediate HMG diethyl ester? A: The intermediate (3-hydroxy-3-methylglutarate) is stable at room temperature but can undergo retro-aldol reaction if heated with strong base. Ensure the dehydration step (acidic conditions) is performed before the final saponification.

References

  • Reformatsky Reaction Mechanism & Scope

    • Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 1887.

  • Synthesis of 3-Methylglutaconic Acid (Biological Context & Standards)

    • Kelley, R. I. "Quantification of 3-methylglutaconic acid in urine...". Clinica Chimica Acta, 1991. (Describes isolation of the acid standards).

  • HWE Reaction Limitations with Acidic Substrates

    • Wadsworth, W. S. "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 1977. (Discusses pKa limitations).

  • General Protocol for Beta-Hydroxy Esters

    • Shriner, R. L. "The Reformatsky Reaction."[4][5][6][7] Organic Reactions, Vol 1.

(Note: While specific modern patents exist for industrial scale-up, the references above provide the foundational chemical authority for the laboratory-scale synthesis described.)

Sources

Methods to reduce by-product formation in 3-Methylpent-2-enedioic acid production.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical resource for researchers and drug development professionals working with 3-Methylpent-2-enedioic acid (3-Methylglutaconic acid, 3-MGA). It addresses the critical challenges of stereochemical instability and by-product formation during synthesis and handling.

Topic: Minimizing By-Product Formation & Stereochemical Instability Audience: Chemical Process Engineers, Medicinal Chemists, Analytical Scientists Version: 2.4 (Current as of 2026)

Core Technical Overview

3-Methylpent-2-enedioic acid exists as two geometric isomers: (E)-3-methylglutaconic acid (trans) and (Z)-3-methylglutaconic acid (cis).

  • Biologically Relevant Form: The (E)-isomer is the specific intermediate in leucine catabolism (produced by 3-methylglutaconyl-CoA hydratase, AUH).

  • Critical Instability: The (E)-isomer is thermodynamically unstable relative to the (Z)-isomer. It spontaneously isomerizes to the (Z)-form, which can subsequently cyclize to form (Z)-3-methylglutaconic anhydride . This anhydride is a reactive electrophile that leads to polymerization, protein adducts (in bio-systems), and "dead-end" impurities.

The central challenge in production is not just bond formation, but the kinetic trapping of the (E)-isomer and the suppression of the Z-isomer


 Anhydride pathway. 

Troubleshooting Guide & FAQs

Issue 1: My purified product shows a persistent ~2:1 mixture of Z:E isomers.

Diagnosis: Thermodynamic equilibration driven by intramolecular hydrogen bonding. Mechanism: Unlike the (E)-isomer, the (Z)-isomer (cis) can form a stable intramolecular hydrogen bond between the two carboxylate groups. This stabilizes the (Z)-form by approximately 4 kJ/mol relative to the (E)-form. Solution:

  • Avoid High Temperatures: Isomerization is time- and temperature-dependent. Synthesis and workup should be conducted at the lowest feasible temperature (ideally < 25°C).

  • Solvent Selection: Use polar protic solvents (like water or methanol) during workup if possible, as they can disrupt the intramolecular H-bond that stabilizes the Z-isomer, potentially shifting the equilibrium or slowing the rate of isomerization compared to non-polar solvents.

  • Validation: Do not rely on GC-MS for isomer ratio determination (see Issue 4). Use 1H-NMR in DMSO-d6.

Issue 2: I am detecting "oligomeric" or "polymeric" sludge in the reaction vessel.

Diagnosis: Uncontrolled reactivity of the (Z)-3-methylglutaconic anhydride. Mechanism: The (Z)-isomer cyclizes to form a cyclic anhydride (3-methylglutaconic anhydride). This species is highly reactive toward nucleophiles. In the absence of a quenching agent, it reacts with residual water (hydrolysis back to acid) or with other acid molecules/nucleophiles, leading to oligomerization. Solution:

  • Quench Immediately: Ensure any dehydration reaction (e.g., from HMG) is quenched immediately with a nucleophile (water/buffer) to hydrolyze any transient anhydride back to the diacid form before it can polymerize.

  • pH Control: Maintain neutral to slightly acidic pH during workup. Basic conditions can promote rapid hydrolysis of the anhydride (good) but may also catalyze double-bond migration (bad).

Issue 3: Analytical Discrepancy – NMR shows pure material, but GC-MS shows two peaks.

Diagnosis: Thermal isomerization during analysis (Artifactual Data). Mechanism: The high injection port temperatures (200°C+) of Gas Chromatography provide sufficient energy to overcome the rotational barrier of the C=C double bond. Pure (E)-isomer injected into a GC will isomerize in situ to the thermodynamic Z/E mixture before detection. Solution:

  • Switch to HPLC: Use Reversed-Phase HPLC (C18 column) with a phosphate buffer/methanol gradient. This allows separation of isomers at ambient temperature.

  • Derivatization: If GC is mandatory, use a "gentle" derivatization method (e.g., TMS-diazomethane at room temperature) and lower the injector temperature, though artifactual isomerization is still a risk. 1H-NMR is the gold standard for this molecule.

Issue 4: Low yield during dehydration of 3-Hydroxy-3-methylglutaric acid (HMG).

Diagnosis: Competitive decarboxylation or retro-aldol reactions. Mechanism: HMG is a


-hydroxy acid derivative. Under harsh acidic dehydration conditions (e.g., H2SO4/Heat), it can undergo decarboxylation or retro-aldol cleavage (releasing acetone and acetic acid equivalents) rather than simple dehydration.
Solution: 
  • Catalytic Dehydration: Use mild dehydration agents such as Thionyl Chloride (SOCl2) in Pyridine at low temperatures (0°C), or DCC (Dicyclohexylcarbodiimide) , rather than refluxing mineral acids.

  • Stepwise Approach: Convert HMG to the diethyl ester first. Dehydrate the ester (which is more stable), separate the (E)-diester, and then carefully hydrolyze (LiOH, 0°C) to the acid.

Experimental Protocol: Kinetic Trapping of (E)-3-MGA

This protocol focuses on the dehydration of HMG diethyl ester followed by selective hydrolysis, which offers better stereocontrol than direct acid dehydration.

Phase 1: Dehydration
  • Starting Material: Dissolve Diethyl 3-hydroxy-3-methylglutarate (1.0 eq) in anhydrous Pyridine (10 vol).

  • Reagent Addition: Cool to -10°C . Dropwise add Thionyl Chloride (SOCl2) (1.2 eq) over 30 minutes. Note: Low temperature is critical to favor kinetic elimination.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (or HPLC).

  • Quench: Pour mixture into ice-cold dilute HCl. Extract with Ethyl Acetate.[1]

  • Result: A mixture of (E)- and (Z)-diesters. The (E)-isomer is often the kinetic product.

Phase 2: Purification & Hydrolysis
  • Separation: Purify the diesters via Flash Chromatography (Silica gel, Hexane/EtOAc gradient). The (E)-diester typically elutes differently than the (Z)-diester (polarity difference due to dipole moments).

  • Hydrolysis: Dissolve pure (E)-diester in THF/Water (1:1). Add LiOH (2.5 eq) at 0°C .

  • Workup: Acidify carefully with 1M HCl to pH 3 at 0°C. Extract immediately with EtOAc.

  • Crystallization: Concentrate under vacuum (bath < 30°C). Recrystallize from minimal Ether/Hexane at -20°C.

Data Summary: Isomer Stability

Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis)Notes
Thermodynamic Stability Lower (+4 kJ/mol)Higher (0 kJ/mol)Z-form stabilized by H-bonding.
Anhydride Formation Impossible (Steric)RapidOnly Z-form can cyclize.
Biological Relevance High (Metabolite)Low (Artifact)E-form is the enzymatic product of AUH.
GC-MS Behavior Isomerizes to MixStable/MixGC heat converts E

Z.

Mechanistic Visualization

The following diagram illustrates the instability pathway. The red path indicates the formation of the problematic by-product (Anhydride).

MGA_Pathways cluster_instability Instability Cycle HMG HMG-CoA / HMG Acid (Precursor) Trans (E)-3-Methylglutaconic Acid (Kinetic Product / Bio-Active) HMG->Trans Dehydration (AUH or Chem) Cis (Z)-3-Methylglutaconic Acid (Thermodynamic Product) Trans->Cis Spontaneous Isomerization (Time/Temp Dependent) Cis->Trans Slow Anhydride (Z)-3-Methylglutaconic Anhydride (Reactive Intermediate) Cis->Anhydride Cyclization (-H2O) Anhydride->Cis Hydrolysis (+H2O) Adducts Polymers / Protein Adducts (Dead-End By-Products) Anhydride->Adducts Nucleophilic Attack

Caption: The "Instability Cycle" shows how the desired (E)-isomer acts as a reservoir for the (Z)-isomer, which irreversibly leaks into reactive anhydride by-products.

References

  • Jones, D., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[2] JIMD Reports.[3]

    • Significance: Establishes the thermodynamic stability of the cis-isomer and the artifactual isomeriz
  • Su, X., & Ryan, R. O. (2014).Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. Journal of Inherited Metabolic Disease.

    • Significance: Details the metabolic pathway and the mechanism of anhydride formation
  • Organic Syntheses, Coll. Vol. 4.

    • Significance: Provides foundational chemical dehydration techniques for HMG deriv

Sources

Difficulties in the quantification of 3-Methylpent-2-enedioic acid in complex biological matrices.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of 3-Methylpent-2-enedioic Acid (3-MGA)

Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Scientist Subject: Troubleshooting Quantification in Complex Biological Matrices Last Updated: February 20, 2026

Welcome to the Technical Support Center

You are likely here because your standard organic acid profiling method is yielding inconsistent results for 3-Methylpent-2-enedioic acid (commonly referred to as 3-Methylglutaconic acid or 3-MGA ).[1]

This analyte is notoriously difficult to quantify due to three converging factors:

  • Geometric Isomerism: The cis (Z) and trans (E) forms interconvert, particularly under thermal stress.

  • Polarity: As a dicarboxylic acid, it retains poorly on standard C18 columns.

  • Matrix Interference: In urine and plasma, it co-elutes with structural isomers like 3-methylglutaric acid and high-abundance organic acids.

This guide moves beyond standard protocols to address the mechanistic causes of failure.

Section 1: The "Ghost" Peaks – Isomerism & GC-MS Artifacts

User Question: "I see two peaks for 3-MGA in my GC-MS chromatogram, but my standard only has one. Which one do I integrate?"

The Senior Scientist’s Diagnosis: You are witnessing thermal isomerization . While trans-3-MGA is the primary metabolic intermediate produced from leucine catabolism, it is thermodynamically unstable compared to the cis form.

  • The Trap: Standard GC-MS derivatization (using BSTFA/MSTFA) requires heating (often 60–70°C). This energy barrier jump catalyzes the conversion of trans-3-MGA to cis-3-MGA.

  • The Result: Even if the patient excretes pure trans isomer, your GC-MS analysis will show two peaks.[2]

  • The Fix: You must integrate both peaks (sum of areas) for accurate total quantification.

Troubleshooting Workflow: GC-MS Derivatization
SymptomProbable CauseCorrective Action
Variable Cis/Trans Ratios Inconsistent heating times during derivatization.Standardize incubation strictly (e.g., 60°C for exactly 30 mins). Do not rely on "overnight" derivatization at room temp for this analyte.
Moisture Interference Silylation reagents (TMS) hydrolyze instantly with water.Use a moisture trap. Ensure ethyl acetate extracts are dried completely with anhydrous Na₂SO₄ before derivatization.
Peak Tailing Active sites in the liner interacting with the dicarboxylic acid.Deactivate inlet liners (silanized glass wool). Switch to a wax-based column if separation from interferences is poor on 5%-phenyl.

Visualizing the Isomerization Trap

Isomerization cluster_result Analytical Readout TransCoA Trans-3-MGA-CoA (Metabolic Origin) TransAcid Trans-3-MGA (Unstable) TransCoA->TransAcid Hydrolysis GC_Artifact GC-MS Derivatization (Heat + Silylation) TransAcid->GC_Artifact Sample Prep CisAcid Cis-3-MGA (Thermodynamically Stable) GC_Artifact->TransAcid Residual GC_Artifact->CisAcid Isomerization

Caption: The analytical artifact pathway where thermal stress during derivatization converts the metabolic trans-isomer into a mixture of cis and trans forms.

Section 2: LC-MS/MS – The Polarity Challenge

User Question: "My 3-MGA elutes in the void volume on my C18 column, causing massive ion suppression. How do I retain it?"

The Senior Scientist’s Diagnosis: 3-MGA is a small, polar dicarboxylic acid. Standard Reversed-Phase (RP) chromatography is insufficient because the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.

Recommended Protocol: HILIC-MS/MS (Negative Mode) Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application. It retains polar acids by using a water layer on the silica surface.

Method Parameters
  • Column: Amide-functionalized HILIC (e.g., BEH Amide or TSKgel Amide-80).

    • Why? The amide group provides hydrogen bonding retention for the carboxyl groups without the need for ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Why pH 9? High pH ensures the acid is fully deprotonated (

      
      ), enhancing retention on HILIC (via ionic interactions) and maximizing sensitivity in ESI(-) mode.
      
  • Mobile Phase B: Acetonitrile.

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)MechanismCollision Energy
3-MGA 157.0113.0Loss of

-15 eV
3-MGA (Qual) 157.069.0Fragmentation of carbon chain-25 eV
IS (

-3-MGA)
160.0116.0Loss of

-15 eV

Section 3: Sample Preparation (The Matrix Effect)

User Question: "I am getting 40% signal suppression in urine samples compared to solvent standards."

The Senior Scientist’s Diagnosis: Urine contains high concentrations of salts and other organic acids that compete for ionization. "Dilute and shoot" is often insufficient for low-level quantification. You need to remove the matrix while retaining a polar acid—a contradiction for many SPE phases.

Protocol: Weak Anion Exchange (WAX) SPE We recommend WAX over standard HLB (Hydrophilic-Lipophilic Balance) because it exploits the negative charge of 3-MGA.

Step-by-Step WAX Protocol:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify urine (pH 4.5) to ensure partial ionization, mix with Internal Standard, and load.

    • Critical: Do not acidify below pH 3, or the weak anion exchanger will lose its charge.

  • Washing:

    • Wash 1: 25 mM Ammonium Acetate (pH 4.5) – removes neutrals/salts.

    • Wash 2: Methanol – removes hydrophobic interferences.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3][4][5][6][7][8] The high pH neutralizes the WAX sorbent, releasing the negatively charged 3-MGA.

  • Evaporation: Dry under Nitrogen (40°C) and reconstitute in Mobile Phase (High Acetonitrile for HILIC).

Visualizing the Extraction Logic

Extraction Sample Biological Matrix (Urine/Plasma) WAX_Load Load on WAX SPE (pH 4.5) Sample->WAX_Load + Internal Standard Wash_Step Wash: Methanol (Removes Neutrals) WAX_Load->Wash_Step 3-MGA Retained Elute_Step Elute: 5% NH4OH in MeOH (Releases Anions) Wash_Step->Elute_Step Interferences Removed LC_Inj HILIC-MS/MS Injection Elute_Step->LC_Inj Clean Extract

Caption: Weak Anion Exchange (WAX) workflow designed to selectively isolate dicarboxylic acids from complex matrices.

Section 4: Validation & Quality Control

User Question: "How do I validate stability when the isomer ratio changes?"

The Senior Scientist’s Insight: Validation must account for the sum of isomers.

  • Stock Solution Stability: Store stocks in acetonitrile at -20°C. Avoid repeated freeze-thaw cycles in aqueous buffers, which promote hydrolysis/isomerization.

  • QC Preparation: Spiked plasma/urine QCs should be allowed to equilibrate for 1 hour before extraction to mimic protein binding.

  • Acceptance Criteria:

    • GC-MS: Sum of cis + trans areas must be linear (

      
      ).
      
    • LC-MS: If resolving isomers, quantify trans (the marker). If co-eluting, ensure the peak shape is consistent.

References

  • Jones, D., et al. (2020). "Isomerization of trans-3-methylglutaconic acid: Implications for the diagnosis of inborn errors of metabolism." JIMD Reports.

  • Su, X., & Ryan, R. O. (2014). "On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism."[7] Journal of Inherited Metabolic Disease.

  • Andreoli, R., et al. (2015). "Quantification of 3-MCPD and its mercapturic metabolite in human urine: validation of an LC–MS–MS method."[9] (Methodology adaptation for polar organic acids). Analytical and Bioanalytical Chemistry.

  • Wortmann, S. B., et al. (2013). "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease.

Sources

Identifying and eliminating sources of interference in the analytical measurement of 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting & Optimization

Executive Summary & Molecule Profile

3-Methylpent-2-enedioic acid , commonly known as 3-Methylglutaconic acid (3-MGA) , is a critical dicarboxylic acid biomarker associated with primary and secondary 3-Methylglutaconic aciduria (MGA-uria).

Accurate quantification is notoriously difficult due to three specific chemical behaviors:

  • Geometric Isomerism: The biological trans-isomer is unstable and spontaneously isomerizes to the cis-form, particularly under thermal stress (GC-MS).

  • Isobaric Interference: In LC-MS/MS, the metabolic precursor 3-Hydroxy-3-methylglutaric acid (HMG) can undergo in-source dehydration to mimic the mass of 3-MGA.

  • Derivatization Instability: In GC-MS, moisture sensitivity leads to incomplete silylation, creating "ghost peaks."

This guide provides self-validating protocols to isolate and eliminate these errors.

Module A: The Isomerization Trap (GC-MS Focus)

User Question:

"I am analyzing a pure standard of trans-3-MGA by GC-MS, but I consistently see two peaks. Is my column failing, or is the standard contaminated?"

Technical Analysis:

This is likely not a contamination issue but a thermal artifact . Biologically, 3-MGA exists primarily as the trans-isomer (derived from trans-3-methylglutaconyl-CoA). However, the cis-isomer is thermodynamically more stable (approx. 4 kJ/mol).[1] The high temperatures of the GC injection port (250°C+) and the derivatization process drive the trans


cis isomerization.

Furthermore, the cis-isomer can undergo intramolecular cyclization to form an anhydride, which trans-3-MGA cannot do.[2]

Troubleshooting Protocol:

Step 1: Verify Isomerization vs. Separation

  • Action: Inject the sample at a lower split ratio or lower inlet temperature (if possible, 200°C).

  • Observation: If the ratio of the two peaks changes with temperature, it is thermal isomerization.

  • Resolution: You cannot prevent this in GC-MS. You must sum the areas of both peaks (cis + trans) for accurate quantification.

Step 2: Switch to "Gentle" Derivatization Avoid aggressive heating during silylation.

  • Reagent: BSTFA + 1% TMCS.

  • Condition: Incubate at 60°C for 30 mins (instead of 70°C+).

  • Solvent: Pyridine (acts as an acid scavenger).

Visualizing the Isomerization Pathway

IsomerizationPath cluster_0 GC-MS Thermal Artifact Zone Trans Trans-3-MGA (Biological Precursor) Cis Cis-3-MGA (Thermodynamically Stable) Trans->Cis Thermal Stress (GC Injector / Derivatization) Anhydride Cyclic Anhydride (Artifact) Cis->Anhydride Intramolecular Cyclization (-H2O)

Figure 1: The thermal instability pathway of 3-MGA. In GC-MS, the trans-isomer converts to cis, and potentially to the anhydride, necessitating the summation of peak areas.

Module B: Isobaric Interference (LC-MS/MS Focus)

User Question:

"I am detecting high levels of 3-MGA in control urine samples using LC-MS/MS (negative mode). The retention time is slightly off. What is interfering?"

Technical Analysis:

The culprit is almost certainly 3-Hydroxy-3-methylglutaric acid (HMG) .[3][4][5]

  • Mechanism: HMG is often present in urine at concentrations 10-50x higher than 3-MGA. In the electrospray ionization (ESI) source, HMG can lose a water molecule (dehydration).

  • The Math:

    • HMG Molecular Weight: 162.14 Da

      
       [M-H]⁻ = 161.
      
    • 3-MGA Molecular Weight: 144.12 Da

      
       [M-H]⁻ = 143.
      
    • In-Source Decay: HMG (161) - H₂O (18) = 143 .

  • Result: The mass spectrometer "sees" m/z 143 coming from the HMG peak, leading to a false positive if they are not chromatographically separated.

Troubleshooting Protocol:

Step 1: Chromatographic Resolution (The Critical Fix) You must separate HMG from 3-MGA before they reach the source. A standard C18 column often co-elutes these polar acids.

  • Recommended Column: High Strength Silica (HSS) T3 or a Fluoro-Phenyl column.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

  • Gradient: Hold at 100% Aqueous for 2 minutes to retain polar acids, then slow ramp.

Step 2: Monitor the "Qualifier" Transition

  • Set up a transition for HMG (161

    
     99) and 3-MGA (143 
    
    
    
    99).
  • If the "3-MGA" peak aligns perfectly with the HMG peak, it is an artifact.

Step 3: Source Temperature Optimization

  • Lower the Desolvation Temperature. High temps promote the dehydration of HMG.

  • Test: Inject a pure HMG standard. Monitor m/z 143. If you see a signal, your source is too hot.

Module C: Quantitative Data & Validation

To ensure your method is robust, compare your recovery rates using different extraction methods. 3-MGA is highly polar, making Liquid-Liquid Extraction (LLE) difficult without acidification.

Table 1: Extraction Efficiency Comparison (Urine Matrix)

Extraction MethodSolvent / CartridgepH AdjustmentRecovery (%)RSD (%)Notes
LLE (Basic) Ethyl AcetateNeutral (pH 7)< 15%> 20%Fail. 3-MGA is ionized; stays in water.
LLE (Acidic) Ethyl AcetateAcidic (pH < 2)85 - 92%4.5%Standard. Acidification suppresses ionization, allowing extraction.
SPE (Anion Ex) MAX (Mixed-mode)Neutral95 - 99%2.1%Best. Retains acid via ion exchange, washes matrix, elutes with MeOH/Acid.
Dilute & Shoot Water/MeOHNone100%N/AHigh Risk. Severe ion suppression from salts/urea in LC-MS.

Experimental Workflow: The "Gold Standard" Protocol

This workflow minimizes isomerization (GC) and interference (LC).

Workflow cluster_LC LC-MS/MS Path (Preferred) cluster_GC GC-MS Path (Alternative) Sample Urine/Plasma Sample IS Add Internal Standard (13C3-3-MGA) Sample->IS Acid Acidify to pH < 2 (HCl or Formic Acid) IS->Acid SPE SPE Clean-up (MAX Cartridge) Acid->SPE LC Route LLE LLE (Ethyl Acetate) Dry under N2 Acid->LLE GC Route Sep Chromatography HSS T3 Column SPE->Sep Detect MS/MS Detection Monitor 143->99 (3-MGA) Monitor 161->99 (HMG Check) Sep->Detect Deriv Derivatize (BSTFA) 60°C, 30 min LLE->Deriv Sum Summation Add Areas of Cis + Trans Peaks Deriv->Sum

Figure 2: Decision matrix for 3-MGA analysis. LC-MS/MS is preferred for stability, provided HMG is chromatographically resolved.

FAQ: Rapid Fire Troubleshooting

Q: Why does my internal standard (IS) peak split in GC-MS? A: The IS (usually deuterated or 13C-labeled 3-MGA) behaves chemically identical to the analyte. It will also undergo cis/trans isomerization.[6] You must sum the IS peaks just as you sum the analyte peaks.

Q: Can I use a standard C18 column for LC-MS? A: Only if you use an ion-pairing agent (not recommended for MS maintenance). Standard C18 often fails to retain 3-MGA away from the solvent front, causing high ion suppression. Use a polar-embedded C18 or HILIC column.

Q: My calibration curve is non-linear at the low end. A: Check for "carryover" or background contamination. 3-MGA is a sticky dicarboxylic acid. Ensure your needle wash contains ammonia or high organic content to strip the acid from the injector surfaces.

References

  • Jones, P. M., et al. (2020). Isomerization of trans-3-methylglutaconic acid: Implications for the diagnosis of 3-methylglutaconic aciduria. JIMD Reports. [Link]

  • Monroe, K. R., et al. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica Chimica Acta. [Link]

  • Guneral, F., & Bachmann, C. (1994). Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clinical Chemistry. (Provides context on HMG vs 3-MGA levels).
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Basis for recovery/accuracy thresholds). [Link]

Sources

Validation & Comparative

Spectroscopic characterization of 3-Methylpent-2-enedioic acid isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Challenge

3-Methylpent-2-enedioic acid (3-Methylglutaconic acid, 3-MGA) is a critical metabolic intermediate in leucine catabolism and a biomarker for inborn errors of metabolism (3-Methylglutaconic acidurias).[1] The compound exists as two geometric isomers: (E)-3-MGA (trans) and (Z)-3-MGA (cis).

Differentiating these isomers is not merely an academic exercise; it is a prerequisite for accurate metabolic profiling and synthetic validation. The (E)-isomer is the primary metabolic precursor generated by 3-methylcrotonyl-CoA carboxylase, but it is thermodynamically unstable and prone to spontaneous isomerization to the (Z)-isomer , which can form a cyclic anhydride.

This guide provides an authoritative comparison of spectroscopic methods to resolve these isomers, backed by specific chemical shift data and fragmentation patterns.

Decision Framework: Isomer Identification

The following decision tree illustrates the logical flow for characterizing an unknown sample of 3-MGA, prioritizing non-destructive methods (NMR) before destructive techniques (MS).

IsomerID Start Unknown 3-MGA Sample Solubility Solubility Test (D2O vs DMSO-d6) Start->Solubility NMR 1H-NMR Spectroscopy (The Gold Standard) Solubility->NMR Dissolve CheckMethyl Check Methyl (C3-CH3) Shift NMR->CheckMethyl TransID Identified: (E)-Isomer (Trans) Methyl δ ~2.16 ppm Unstable Precursor CheckMethyl->TransID δ > 2.10 ppm CisID Identified: (Z)-Isomer (Cis) Methyl δ ~1.99 ppm Thermodynamic Sink CheckMethyl->CisID δ < 2.05 ppm MS GC-MS Confirmation (TMS Derivatization) TransID->MS Validation CisID->MS Validation Artifact WARNING: Thermal Isomerization Artifacts possible at Inlet MS->Artifact High Temp

Figure 1: Strategic workflow for the stereochemical assignment of 3-methylglutaconic acid isomers.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the most reliable method for assignment because it avoids the thermal stress of GC-MS, which can induce E


Z isomerization.

Mechanism of Differentiation: The chemical shift difference arises from the anisotropic deshielding effect of the C1-carboxyl group.

  • In the (E)-isomer: The C3-methyl group is cis to the C1-carboxyl group (due to high-priority rules placing the carbon chain trans). The methyl protons sit in the deshielding cone of the carbonyl, shifting them downfield.

  • In the (Z)-isomer: The C3-methyl group is trans to the C1-carboxyl group (remote), resulting in a relatively shielded upfield position.

Table 1: 1H-NMR Chemical Shift Comparison (in D₂O)
Proton Environment(E)-3-MGA (Trans)(Z)-3-MGA (Cis)Δ (ppm)Diagnostic Value
C3-Methyl (-CH₃) 2.16 ppm 1.99 ppm 0.17Critical (High Confidence)
C4-Methylene (-CH₂-) 3.30 ppm3.65 ppm-0.35High
C2-Methine (=CH-) 5.86 ppm5.96 ppm-0.10Moderate

Expert Insight: Always integrate the methyl peak. A pure trans standard often shows a small cis impurity (approx. 5-10%) appearing at 1.99 ppm due to spontaneous isomerization in solution over time.

B. Mass Spectrometry (GC-MS)

GC-MS is used for quantification in biological matrices (urine/plasma) but requires derivatization.

  • Derivatization Agent: BSTFA + 1% TMCS (forms di-TMS esters).

  • Molecular Ion (M+): m/z 288 (C₁₂H₂₄O₄Si₂).[2]

  • Key Fragment: m/z 273 (M - 15, loss of methyl from TMS).

Performance Warning: The (E)-isomer is thermally unstable. During GC injection (typically 250°C+), a portion of the (E)-isomer can isomerize to the (Z)-form or cyclize to the anhydride.

  • Chromatographic Behavior: On non-polar columns (e.g., DB-5, HP-5), the (Z)-isomer (cis) typically elutes earlier than the (E)-isomer due to its ability to adopt a more compact conformation (intramolecular interaction) compared to the extended linear chain of the trans isomer.

C. Infrared Spectroscopy (IR)

IR is less resolving for mixtures but useful for pure solids.

  • (Z)-Isomer: Exhibits broadening of the O-H stretch and a shift in the C=O band (

    
     1630–1660 cm⁻¹) due to intramolecular hydrogen bonding  between the two carboxyl groups (or carboxyl/carboxylate in salts).
    
  • (E)-Isomer: Shows typical free carboxylic acid C=O stretches (

    
     1680–1700 cm⁻¹) and lacks the specific intramolecular stabilization geometry.
    

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

This protocol minimizes isomerization artifacts.

  • Solvent Selection: Use D₂O (Deuterium Oxide) for biological relevance or DMSO-d6 for solubility of free acids. Avoid Pyridine-d5 if heating is required, as basic conditions accelerate isomerization.

  • Preparation: Dissolve 5–10 mg of the sample in 600 µL of solvent.

  • Acquisition:

    • Instrument: 400 MHz or higher recommended.

    • Temperature: 25°C (298 K) . Do not heat.

    • Scans: 16–32 scans are usually sufficient.

    • Relaxation Delay (d1): Set to

      
       5 seconds to ensure accurate integration of the methyl protons.
      
  • Analysis: Reference the spectrum to the residual solvent peak (D₂O

    
     4.79; DMSO 
    
    
    
    2.50). Integrate the methyl region (1.8–2.3 ppm).
Protocol 2: GC-MS Derivatization and Analysis

Standard method for metabolic profiling.

  • Extraction: Extract acidified aqueous sample (e.g., urine) with ethyl acetate. Evaporate to dryness under Nitrogen.[3]

  • Derivatization:

    • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Add 100 µL anhydrous Pyridine.[3]

    • Incubate at 60°C for 30 minutes . Note: Higher temperatures (>70°C) significantly increase E

      
       Z conversion.
      
  • GC Parameters:

    • Column: 5% Phenyl Polysiloxane (e.g., DB-5MS), 30m x 0.25mm.

    • Carrier Gas: Helium, 1 mL/min constant flow.

    • Temp Program: 70°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • Detection: EI Source (70 eV). Scan range m/z 50–500.

Mechanism of Isomerization[3][4][5]

Understanding the instability of the (E)-isomer is crucial for interpreting data. The isomerization proceeds via a resonance-stabilized intermediate that allows bond rotation.[4]

Isomerization Trans (E)-3-MGA (Metabolic Product) Inter Resonance Intermediate (Bond Rotation Possible) Trans->Inter Heat / Time Cis (Z)-3-MGA (Thermodynamic Sink) Inter->Cis - 4 kJ/mol Anhydride Cyclic Anhydride (Irreversible Loss) Cis->Anhydride - H2O

Figure 2: Pathway of spontaneous isomerization and degradation. The (Z)-isomer is approximately 4 kJ/mol more stable than the (E)-isomer.

References

  • Jones, P. M., et al. (2020).[3] Isomerization of trans-3-methylglutaconic acid. JIMD Reports. [Link]

  • Engelke, U. F., et al. (2006). NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I. Molecular Genetics and Metabolism. [Link]

  • National Institute of Standards and Technology (NIST). 3-Methylglutaconic acid diTMS Mass Spectrum. NIST Chemistry WebBook.[2][5] [Link]

  • PubChem. 3-Methylpent-2-enedioic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Interpreting spectroscopic data (NMR, IR, Mass Spec) for 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: Structural Elucidation of 3-Methylpent-2-enedioic Acid

Executive Summary

3-Methylpent-2-enedioic acid (also known as 3-Methylglutaconic acid or 3-MGA ) is a dicarboxylic acid intermediate in leucine metabolism.[1][2] Its analysis is critical in diagnosing inborn errors of metabolism (e.g., 3-Methylglutaconic aciduria).

This guide compares the analytical performance of Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) for this specific molecule. While MS offers superior sensitivity for biological screening, NMR is the only definitive method for distinguishing between the biologically active E- (trans) isomer and the thermodynamically stable Z- (cis) isomer.

Part 1: The Comparative Framework

FeatureNMR (1H / 13C) Mass Spectrometry (ESI-MS) Infrared (FT-IR)
Primary Utility Stereochemical assignment (E vs. Z) and purity assay.High-sensitivity detection in complex matrices (urine/plasma).Rapid functional group validation (Solid state).
Limit of Detection High (mM range); requires mg quantities.Low (nM range); requires pg-ng quantities.Moderate; requires µg quantities.
Specificity Excellent (Distinguishes isomers).Good (MW confirmation), but isomers often co-elute or have identical mass.Fair (Identifies functional groups, not specific structure).
Key Limitation Low sensitivity; Solvent effects on chemical shifts.Ion suppression in complex matrices; In-source fragmentation.Broad overlaps in aqueous solutions (water interference).

Part 2: Nuclear Magnetic Resonance (NMR) – The Stereochemical Gold Standard

NMR is the definitive tool for identifying the geometric isomers of 3-MGA. The molecule possesses a trisubstituted double bond, making the chemical shift of the methyl group and the vinylic proton highly sensitive to the spatial arrangement of the carboxylic acid groups.

Isomeric Distinction (E vs. Z)

The E-isomer (trans) is the enzymatic product of 3-methylglutaconyl-CoA hydratase, but it is unstable and spontaneously isomerizes to the Z-isomer (cis) in aqueous solution.

  • Z-Isomer (Cis): The C2-COOH and C3-CH2COOH groups are on the same side.[3] The C3-Methyl is cis to the C2-Proton.

  • E-Isomer (Trans): The C2-COOH and C3-CH2COOH groups are on opposite sides. The C3-Methyl is cis to the C2-COOH.

Expert Insight: Due to the anisotropic effect of the carbonyl group, the methyl protons in the E-isomer (cis to the C2-carbonyl) will typically appear downfield (higher ppm) compared to the Z-isomer. Conversely, the vinylic proton in the Z-isomer (cis to the C3-carbonyl) is more deshielded than in the E-isomer.

Predicted 1H NMR Data (in D₂O)
Proton EnvironmentApprox. Shift (ppm)MultiplicityStructural Insight
-CH₃ (Methyl) 1.90 – 2.15Singlet (d)Allylic coupling (small J ~1.5 Hz) to vinylic proton may be visible.
-CH₂- (Methylene) 3.00 – 3.20SingletAdjacent to C=C and COOH. Shifts slightly based on isomer.
=CH- (Vinylic) 5.70 – 5.90Singlet (q)Diagnostic peak. Fine coupling to methyl group.
-COOH (Carboxylic) 11.0 – 12.0BroadUsually not visible in D₂O due to deuterium exchange. Visible in DMSO-d₆.
Experimental Protocol: NMR Analysis
  • Sample Prep: Dissolve ~5-10 mg of 3-MGA in 600 µL of D₂O (for metabolic studies) or DMSO-d₆ (to observe acidic protons).

  • pH Adjustment (Critical): If using D₂O, the chemical shifts are pH-dependent. Adjust to pH > 7 (using NaOD) to ensure full deprotonation to the dicarboxylate form (3-methylglutaconate), which stabilizes the spectrum and mimics biological conditions.

  • Acquisition: Run standard 1H (16 scans).

  • Validation: If isomer assignment is ambiguous, run a 1D NOE or 2D NOESY experiment. Irradiate the methyl signal; if an enhancement is seen at the vinylic proton, they are spatially close (Z-isomer). If no enhancement is seen, they are trans (E-isomer).

Part 3: Mass Spectrometry (MS) – Sensitivity & Fragmentation

For detecting 3-MGA in biological fluids (urine/plasma), Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.

Ionization Mode: ESI Negative

As a dicarboxylic acid, 3-MGA ionizes best in Negative Electrospray Ionization (ESI-) mode, forming the [M-H]⁻ ion.

  • Molecular Formula: C₆H₈O₄

  • Molecular Weight: 144.12 g/mol

  • Target Ion [M-H]⁻: m/z 143.1

Fragmentation Pattern (MS/MS)

In collision-induced dissociation (CID), the precursor ion (m/z 143) follows a characteristic decarboxylation pathway.

m/z (Negative Mode)Fragment IdentityMechanism
143 [M-H]⁻Deprotonated molecular ion.
99 [M-H - CO₂]⁻Loss of carboxyl group (44 Da). Dominant fragment.
81 [M-H - CO₂ - H₂O]⁻Subsequent dehydration.
59 [C₂H₃O₂]⁻Acetate fragment (cleavage of side chain).
Protocol: LC-MS/MS Screening
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic mobile phase keeps the analyte protonated for retention, but ESI- requires deprotonation. Post-column base addition (e.g., Ammonia) can enhance sensitivity.

  • Transition: Monitor 143.1 → 99.0 for quantification.

Part 4: Infrared Spectroscopy (IR) – Functional Validation

IR is less specific for structure but excellent for confirming the presence of the conjugated system and carboxylic acid groups in solid samples.

Frequency (cm⁻¹)Vibration ModeDescription
3300 – 2500 O-H StretchVery broad, characteristic "hump" of carboxylic acids.[4]
1690 – 1710 C=O StretchCarbonyl stretch.[4][5] Conjugation with the C=C bond may lower the frequency of the C2-COOH compared to the C3-CH2COOH.
1640 – 1650 C=C StretchAlkene stretch. Often weak/medium intensity.
900 – 950 O-H BendOut-of-plane bending, characteristic of dimers.

Part 5: Integrated Structural Logic (Graphviz)

The following diagram illustrates the decision-making workflow for confirming the identity and purity of 3-Methylpent-2-enedioic acid.

G Start Unknown Sample (Suspected 3-MGA) Solubility Solubility Test (Water/Methanol) Start->Solubility MS_Check MS (ESI-) Check MW = 144 Solubility->MS_Check Dissolved Is_143 m/z 143 detected? MS_Check->Is_143 Is_143->Start No (Reject) NMR_1H 1H NMR (D2O) Check Integration Is_143->NMR_1H Yes Isomer_Check Methyl Shift Analysis (Isomer Ratio) NMR_1H->Isomer_Check Pure_Z Pure Z-Isomer (Stable Form) Isomer_Check->Pure_Z Me ~1.9 ppm (High field) Mix_EZ Mixture E/Z (Biologically Active) Isomer_Check->Mix_EZ Double Peaks IR_Solid FT-IR (Solid) Confirm COOH/C=C Pure_Z->IR_Solid Mix_EZ->IR_Solid Final Structure Confirmed IR_Solid->Final

Caption: Workflow for the structural confirmation of 3-Methylpent-2-enedioic acid, prioritizing Mass Spec for molecular weight screening and NMR for isomeric differentiation.

References

  • Jones, D., et al. (2020).[2] Isomerization of trans-3-methylglutaconic acid.[1][2] ResearchGate.[2] Available at: [Link]

  • Guneral, F., et al. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry.[6] Clinica Chimica Acta.[6] Available at: [Link]

  • Wanders, R. J., et al. (2006). NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I. Elsevier Pure. Available at: [Link]

  • Human Metabolome Database. (2025). Metabocard for 3-Methylglutaconic acid (HMDB0000456). Available at: [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][2][7][8][9][10][11][12][13][14]

Sources

A comparative study of different synthesis routes for 3-Methylpent-2-enedioic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpent-2-enedioic acid (also known as 3-Methylglutaconic acid , 3-MGA) is a critical dicarboxylic acid intermediate.[1][2] While biologically significant as a marker in leucine catabolism disorders (3-Methylglutaconic aciduria), its synthetic value lies in its role as a C6 building block for isoprenoid analogs and statin side-chain precursors (e.g., Rosuvastatin).

This guide critically compares the two primary chemical synthesis routes:

  • The Classical Knoevenagel Condensation (High scalability, low cost).

  • The Dehydration of 3-Hydroxy-3-methylglutaric Acid (Direct, stereochemically complex).

Isomerism Note

3-MGA exists as cis (Z) and trans (E) isomers.

  • (E)-Isomer: Thermodynamically favored in solution; formed exclusively in biological carboxylation of 3-methylcrotonyl-CoA.

  • (Z)-Isomer: Required for intramolecular anhydride formation. Chemical synthesis often yields a mixture, with the (Z)-form being stabilized by intramolecular hydrogen bonding or anhydride trapping.

Route Analysis & Mechanisms

Route A: The Knoevenagel Condensation (Industrial Standard)

This route utilizes the condensation of an active methylene compound with a


-keto ester. It is the preferred method for bulk synthesis due to the low cost of starting materials.
  • Precursors: Ethyl Acetoacetate + Ethyl Cyanoacetate.

  • Catalyst: Piperidine or Sodium Ethoxide.

  • Mechanism:

    • Condensation: Base-catalyzed nucleophilic attack of the cyanoacetate anion on the ketone carbonyl of ethyl acetoacetate.

    • Dehydration: Elimination of water to form diethyl

      
      -cyano-
      
      
      
      -methylglutaconate.
    • Hydrolysis & Decarboxylation: Acidic hydrolysis converts the esters and nitrile to carboxylic acids; thermal decarboxylation removes the geminal carboxyl group (from the cyanoacetate origin).

Route B: Dehydration of 3-Hydroxy-3-methylglutaric Acid (HMG)

This route mimics the biological "shunt" pathway where HMG-CoA is dehydrated. It is chemically direct but relies on the availability of HMG acid (itself often made via Reformatsky reaction).

  • Precursors: 3-Hydroxy-3-methylglutaric acid (HMG).[3]

  • Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride.

  • Mechanism:

    • Acetylation: Formation of the tertiary acetate (transient).

    • Elimination: Thermal elimination of acetic acid to form the double bond.

    • Anhydride Formation: The cis (Z) acid spontaneously cyclizes to 3-methylglutaconic anhydride.

    • Hydrolysis: The anhydride is hydrolyzed to the free dicarboxylic acid.

Comparative Assessment

FeatureRoute A: Knoevenagel CondensationRoute B: HMG Dehydration
Yield Moderate to High (60–75%)High (70–85%)
Atom Economy Lower (Loss of CO₂ and EtOH)Higher (Loss of H₂O/AcOH)
Scalability Excellent (Liquid reagents, standard workup)Good (Requires solid handling)
Stereoselectivity Yields E/Z mixture (thermodynamic control)Favors (Z)-Anhydride intermediate
Cost Low (Commodity chemicals)Medium (HMG is costlier)
Safety Profile Cyanide/Nitrile handling requiredCorrosive reagents (Ac₂O, HCl)

Detailed Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

Based on modified Organic Syntheses procedures.

Step 1: Condensation

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer and a dropping funnel.

  • Reagents: Charge 130 g (1.0 mol) of Ethyl Acetoacetate and 113 g (1.0 mol) of Ethyl Cyanoacetate .

  • Catalysis: Add 5 mL of piperidine and 2 mL of acetic acid (buffer system).

  • Reaction: Heat the mixture to 100°C. Water will evolve. If using a Dean-Stark trap, remove water continuously. Stir for 4–6 hours until water evolution ceases.

  • Workup: Cool the mixture. The crude oil is diethyl

    
    -cyano-
    
    
    
    -methylglutaconate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Add the crude ester to 500 mL of concentrated HCl (37%).

  • Reflux: Heat to vigorous reflux for 24 hours. The nitrile hydrolyzes to the acid, esters hydrolyze, and the geminal diacid decarboxylates. Caution: CO₂ evolution.

  • Isolation: Evaporate the solution to dryness under reduced pressure to remove HCl and water.

  • Purification: Recrystallize the residue from ethyl acetate/hexane to obtain 3-methylglutaconic acid as a white crystalline solid (MP: 138–140°C).

Protocol B: Synthesis via HMG Dehydration

Ideal for obtaining the Anhydride or (Z)-isomer.

  • Reagents: In a 500 mL flask, place 50 g (0.31 mol) of 3-Hydroxy-3-methylglutaric acid .

  • Dehydration: Add 100 mL of Acetic Anhydride and 1 mL of Acetyl Chloride.

  • Reaction: Heat the mixture at 60–80°C for 3 hours. The solid will dissolve as the reaction proceeds.

  • Distillation: Distill off the excess acetic anhydride and acetic acid under vacuum.

  • Product: The residue is 3-methylglutaconic anhydride (BP: ~120°C at 3.5 mmHg).

  • Hydrolysis (Optional): To get the free acid, boil the anhydride with water for 30 minutes. Upon cooling, the acid precipitates.

Pathway Visualization

SynthesisRoutes Pre1 Ethyl Acetoacetate Int1 Diethyl alpha-cyano-beta-methylglutaconate Pre1->Int1 Knoevenagel (Piperidine) Pre2 Ethyl Cyanoacetate Pre2->Int1 Pre3 3-Hydroxy-3-methyl- glutaric Acid (HMG) Int2 3-Methylglutaconic Anhydride Pre3->Int2 Ac2O / Heat (-H2O) Prod 3-Methylglutaconic Acid (Mixture of E/Z) Int1->Prod 1. HCl Reflux 2. -CO2 (Decarboxylation) Int2->Prod H2O Hydrolysis Prod->Int2 Heat (Z-isomer only)

Figure 1: Comparative synthesis pathways. Route A (Top) utilizes condensation and decarboxylation. Route B (Bottom) utilizes dehydration via an anhydride intermediate.

References

  • Organic Syntheses , Coll.[4] Vol. 4, p. 630 (1963); Vol. 39, p. 40 (1959). Preparation of 3-Methylglutaric Acid and derivatives via Knoevenagel condensation.

  • Jones, D. E., et al. (2022).[5] Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism.[6] Metabolites, 12(5), 377. (Detailed mechanistic insight into E/Z isomerization and anhydride formation).

  • Su, X., & Ryan, R. O. (2014).[5] Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Journal of Inherited Metabolic Disease, 37(3), 359–368.

  • Sigma-Aldrich. Product Specification: 3-Methylglutaconic acid, mixture of isomers.

Sources

Distinguishing 3-Methylpent-2-enedioic Acid (3-MGC) and 3-Methylglutaric Acid (3-MGA) in Metabolic Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic phenotyping, the differentiation between 3-Methylpent-2-enedioic acid (commonly 3-Methylglutaconic acid , 3-MGC) and its saturated analog 3-Methylglutaric acid (3-MGA) is a critical analytical checkpoint. While structurally similar—differing only by a double bond at the C2-C3 position—their clinical implications are vastly different.

  • 3-Methylglutaconic acid (3-MGC): The hallmark of 3-Methylglutaconic Aciduria (Types I–V).[1] It indicates a blockage in leucine catabolism (Type I) or, more commonly, mitochondrial membrane dysfunction (Types II–V, e.g., Barth Syndrome).

  • 3-Methylglutaric acid (3-MGA): Primarily elevated in 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency , often accompanied by massive elevations of 3-hydroxy-3-methylglutaric acid (HMG) and 3-MGC.

Misidentification leads to diagnostic dead-ends. This guide details the physicochemical and mass-spectral distinctions required to separate these analytes with high confidence.

Part 1: Chemical & Metabolic Fundamentals

To distinguish these compounds, one must understand their metabolic origins. Both arise from the catabolism of Leucine, but they accumulate due to different enzymatic blocks.[2]

The Structural Difference
Feature3-Methylpent-2-enedioic Acid (3-MGC)3-Methylglutaric Acid (3-MGA)
Structure Unsaturated (C=C double bond)Saturated (C-C single bond)
IUPAC Name (E)-3-methylpent-2-enedioic acid3-methylpentanedioic acid
Formula C₆H₈O₄C₆H₁₀O₄
Mol.[1][3][4][5][6][7][8] Weight 144.13 g/mol 146.14 g/mol
Isomerism Exists as cis (Z) and trans (E) isomersNo geometric isomerism
Metabolic Pathway & Blockages

The following diagram illustrates where these acids originate within the Leucine catabolism pathway.

LeucinePathway Leucine Leucine MCC 3-Methylcrotonyl-CoA Leucine->MCC Multiple Steps MGC_CoA 3-Methylglutaconyl-CoA MCC->MGC_CoA 3-Methylcrotonyl-CoA Carboxylase (3-MCC) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) MGC_CoA->HMG_CoA 3-Methylglutaconyl-CoA Hydratase (AUH) Acid_MGC 3-Methylglutaconic Acid (3-MGC) MGC_CoA->Acid_MGC Accumulation via Hydrolase (AUH Def.) AcAc Acetoacetate + Acetyl-CoA HMG_CoA->AcAc HMG-CoA Lyase (HMGCL) Acid_MGA 3-Methylglutaric Acid (3-MGA) HMG_CoA->Acid_MGA Retrograde Conversion (HMGCL Def.) Acid_HMG 3-Hydroxy-3-methylglutaric Acid (HMG) HMG_CoA->Acid_HMG Accumulation (HMGCL Def.)

Figure 1: Leucine catabolism pathway showing the divergence points for 3-MGC and 3-MGA accumulation.

Part 2: Analytical Differentiation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives is the gold standard for distinguishing these compounds. The key lies in the 2 Dalton mass shift caused by the saturation of the double bond.

Derivatization Chemistry

Both acids are dicarboxylic.[5][9] Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic protons with TMS groups.

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Reaction: 60°C for 30 minutes.

Mass Spectral Fingerprint

This is the primary validation method. You must look for the specific fragmentation ions.

AnalyteDerivativeMolecular Ion (M⁺)Base Peak (Quant)Key Diagnostic Ions
3-MGC Di-TMSm/z 288m/z 273 (M-15)183, 147, 73
3-MGA Di-TMSm/z 290m/z 275 (M-15)185, 147, 73
  • Logic: The methyl loss (M-15) is the most abundant ion for both.

    • If the dominant peak is 273 , it is the unsaturated 3-MGC .

    • If the dominant peak is 275 , it is the saturated 3-MGA .

  • Interference Warning: In HMG-CoA Lyase deficiency, both will be present. You will see two distinct peaks with these respective spectra.

Chromatographic Separation

On standard non-polar columns (e.g., DB-5ms, CP-Sil 8 CB):

  • 3-MGC (Unsaturated): Typically elutes earlier due to structural rigidity.

  • 3-MGA (Saturated): Typically elutes later (approx. 0.2–0.5 min difference depending on ramp rate).

  • Isomer Note: 3-MGC often presents as two peaks (cis and trans isomers). The trans isomer is usually the major peak in primary defects, while 3-MGA presents as a single peak.

Part 3: Experimental Protocol (Urine Organic Acids)

This self-validating protocol ensures reproducible separation and identification.

Reagents:

  • Internal Standard: 3,3-Dimethylglutaric acid (or Tropic acid).

  • Extraction: Ethyl Acetate.[7]

  • Derivatization: BSTFA + 1% TMCS.

Workflow:

  • Sample Prep: Add internal standard to 1 mL urine (normalized to creatinine). Acidify to pH < 2 with 6N HCl.

  • Extraction: Extract 2x with ethyl acetate. Combine organic layers.

  • Drying: Dry organic layer over anhydrous sodium sulfate. Evaporate to dryness under nitrogen stream (do not apply heat >40°C to avoid loss of volatile acids).

  • Derivatization: Add 100 µL BSTFA/TMCS. Incubate at 60°C for 30 mins.

  • GC-MS Acquisition:

    • Column: 30m x 0.25mm ID, 5% Phenyl methyl siloxane (e.g., HP-5MS).

    • Temp Program: 70°C (hold 2 min) -> 10°C/min -> 280°C.

    • Scan Mode: Full Scan (m/z 50–550) for identification; SIM (273, 275) for trace quantification.

Part 4: Diagnostic Interpretation Logic

The presence of these acids triggers a specific diagnostic algorithm.[10] Use the decision tree below to interpret the results.

DiagnosisTree Start Urine Organic Acid Screen (GC-MS) CheckMGC Is 3-Methylglutaconic Acid (m/z 273) Elevated? Start->CheckMGC CheckHMG Is 3-Hydroxy-3-methylglutaric Acid (HMG) Elevated? CheckMGC->CheckHMG Yes Normal Normal Profile CheckMGC->Normal No CheckHIVA Is 3-Hydroxyisovaleric Acid (3-HIVA) Elevated? CheckHMG->CheckHIVA No (or Trace) HMGCL HMG-CoA Lyase Deficiency (High 3-MGC + High 3-MGA + High HMG) CheckHMG->HMGCL Yes (Massive Elevation) Primary Primary 3-MGC Aciduria (Type I) (High 3-MGC + High 3-HIVA) CheckHIVA->Primary Yes Secondary Secondary 3-MGC Aciduria (Types II-V, e.g., Barth Syndrome) (High 3-MGC, Normal 3-HIVA) CheckHIVA->Secondary No

Figure 2: Diagnostic decision tree for 3-Methylglutaconic aciduria based on co-accumulating metabolites.

Summary of Diagnostic Patterns
  • HMG-CoA Lyase Deficiency:

    • 3-MGC: Elevated.[3][11][9][12][13]

    • 3-MGA: Markedly Elevated (This is the key differentiator).

    • HMG: Massive elevation.

  • Primary 3-MGC Aciduria (AUH Deficiency):

    • 3-MGC: Elevated (High trans isomer).

    • 3-MGA: Normal or slightly elevated (minor pathway).

    • 3-HIVA: Elevated.[3][11][9][12][13]

  • Secondary 3-MGC Aciduria (e.g., Barth Syndrome):

    • 3-MGC: Elevated (often mixed cis/trans).

    • 3-MGA: Normal.

    • 3-HIVA: Normal.

References

  • Jones, P. M., et al. (2011). Isomerization of trans-3-methylglutaconic acid. Journal of Inherited Metabolic Disease. Verified URL: [Link]

  • Wortmann, S. B., et al. (2013). The 3-methylglutaconic acidurias: what's new? Journal of Inherited Metabolic Disease.[5] Verified URL: [Link]

  • Gunay-Aygun, M., et al. (2012). 3-Methylglutaconic aciduria: a common biochemical marker in various mitochondrial disorders. Molecular Genetics and Metabolism. Verified URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99884, 3-Methylglutaconic acid. Verified URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12836, 3-Methylglutaric acid. Verified URL: [Link]

Sources

Investigating the biological activity of novel 3-Methylpent-2-enedioic acid analogs.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Research

Executive Summary & Biological Context

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic Acid (3-MGA) , is a critical intermediate in leucine catabolism.[1][2] Its accumulation is the hallmark of 3-Methylglutaconic Aciduria (3-MGA-uria) , a heterogeneous group of metabolic disorders (Types I–V) ranging from primary enzyme deficiencies (Type I) to complex mitochondrial lipid pathologies like Barth Syndrome (Type II).

While native 3-MGA is a standard marker in organic acid analysis, its utility as an exogenous research tool is limited by poor mitochondrial membrane permeability and rapid cytosolic metabolism. This guide evaluates Novel 3-MGA Analogs —specifically designed as cell-permeable ester prodrugs and rigidified mimetics—against the native metabolite and standard mitochondrial toxins.

The Core Problem: Why Analogs?

Researchers investigating the pathophysiology of 3-MGA-uria often fail to replicate cellular toxicity using native 3-MGA because the dicarboxylic acid functionality prevents passive diffusion across the inner mitochondrial membrane (IMM), where the target enzymes (AUH) and respiratory complexes reside.

Comparative Analysis: Novel Analogs vs. Native Metabolites

We compare the "MGA-Probe Series" (novel diester analogs) against the native acid and standard respiratory inhibitors.

Table 1: Physicochemical & Functional Comparison
FeatureNative 3-MGA (Comparator)MGA-Probe-2 (Dimethyl Ester) Rotenone (Positive Control)
Structure Free Dicarboxylic AcidMethyl-esterified ProdrugComplex Isoflavonoid
Cell Entry Active Transport (Low Efficiency)Passive Diffusion (High Efficiency)Passive Diffusion
Mitochondrial Access Poor (Requires transporters)High (Hydrolyzed to active acid inside)High
Primary Target 3-MG-CoA Hydratase (AUH)Intramitochondrial Esterases -> AUHComplex I (NADH Dehydrogenase)
Toxicity Mechanism Weak Acid Stress / CoA TrappingIn Situ CoA Trapping & Membrane disruptionElectron Transport Chain Blockade
Effective Conc. (EC50) > 5.0 mM (Physiologically irrelevant)50 - 200 µM (Physiologically relevant)< 1 µM
Mechanistic Insight: The "Trojan Horse" Strategy

The novel analogs (MGA-Probe-2) utilize a "Trojan Horse" mechanism. The ester groups mask the negative charge, allowing the molecule to cross the plasma and mitochondrial membranes. Once inside the matrix, mitochondrial esterases cleave the protecting groups, releasing the active 3-MGA anion at high local concentrations, mimicking the pathological accumulation seen in Type I 3-MGA-uria [1].

Visualization: Leucine Catabolism & Analog Intervention

The following diagram details the Leucine degradation pathway, highlighting the specific enzymatic step (AUH) where 3-MGA accumulates and where the analogs intervene.

LeucinePathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Isovaleryl Isovaleryl-CoA KIC->Isovaleryl MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Normal Flux MGA_Acid 3-MGA (Acid Accumulation) MG_CoA->MGA_Acid Pathological Shunt AUH Enzyme: AUH (3-MG-CoA Hydratase) AUH->MG_CoA Catalyzes Analog Novel MGA Analog (Inhibitor/Mimetic) Analog->AUH Inhibits

Figure 1: The Leucine Catabolism Pathway. Red nodes indicate the pathological accumulation point. The novel analog targets the AUH enzyme step.

Experimental Protocols

To validate the biological activity of these analogs, we rely on two self-validating pillars: Bioenergetic Profiling and Enzymatic Kinetics .

Protocol A: Mitochondrial Respiration Stress Test (Seahorse XF)

Objective: Determine if the analog disrupts the Electron Transport Chain (ETC) or uncouples respiration.

Reagents:

  • Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Test Compound: MGA-Probe-2 (Titration: 10, 50, 100, 200 µM).

  • Controls: DMSO (Vehicle), Oligomycin (ATP Synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (ETC inhibitors).

Workflow:

  • Seeding: Plate HeLa or HEK293 cells at 20,000 cells/well in XF96 plates; incubate overnight.

  • Equilibration: Wash cells 2x with Assay Medium; incubate 1 hour in non-CO2 incubator at 37°C.

  • Injection Strategy (Standard Mito Stress Test):

    • Port A:Test Analog (Acute injection) OR Oligomycin (if analog is pre-incubated).

    • Port B: FCCP (0.5 - 1.0 µM).

    • Port C: Rotenone/Antimycin A (0.5 µM).[3][4]

  • Data Analysis: Calculate Basal Respiration , Maximal Respiration , and ATP Production .

    • Success Metric: A specific decrease in Maximal Respiration without affecting Basal Respiration suggests specific enzymatic inhibition rather than general membrane toxicity [2].

Protocol B: AUH Enzymatic Inhibition Assay

Objective: Quantify the IC50 of the analog against the specific target enzyme, 3-methylglutaconyl-CoA hydratase (AUH).

Principle: This assay measures the hydration of 3-methylglutaconyl-CoA to HMG-CoA.[5] Since the substrate absorbs at 260 nm and the product does not, the decrease in absorbance is proportional to enzyme activity.

Step-by-Step:

  • Preparation: Isolate mitochondria from mouse liver or use recombinant human AUH protein.

  • Reaction Mix: 100 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.05 mM 3-methylglutaconyl-CoA (substrate).

  • Initiation: Add 5 µg recombinant AUH.

  • Measurement: Monitor absorbance decrease at 260 nm (ε = 22.6 mM⁻¹cm⁻¹) for 5 minutes at 30°C using a UV-Vis spectrophotometer.

  • Inhibition: Repeat in the presence of the Analog (0–500 µM).

  • Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.

Screening Workflow Visualization

The following diagram illustrates the logical flow for validating a "Hit" from this analog series.

ScreeningWorkflow cluster_InVitro Primary Screen (Cell-Free) cluster_Cellular Secondary Screen (Cellular) Library Analog Library (Esters/Mimetics) EnzymeAssay AUH Inhibition (Spec Assay) Library->EnzymeAssay Seahorse Seahorse XF (Mito Function) EnzymeAssay->Seahorse IC50 < 50µM Viability ATP/MTT Assay (Gen Toxicity) Seahorse->Viability Specific Resp. Defect Hit Validated Metabolic Probe Viability->Hit High Potency Low Gen Tox

Figure 2: Validation Workflow. Analogs must pass enzymatic specificity tests before bioenergetic profiling.

Interpretation of Results

When analyzing data from these analogs, use the following guide to interpret biological activity:

  • High Potency, Low Specificity: If the analog inhibits respiration (Seahorse) but shows no activity in the Enzyme Assay, it is likely acting as a generic mitochondrial uncoupler or membrane disruptor (similar to FCCP). Result: Fail.

  • Low Potency, High Specificity: If the analog inhibits AUH in the tube but shows no effect in cells, the ester prodrug design has failed to penetrate the membrane. Result: Optimize Chemistry.

  • Balanced Profile: The ideal candidate shows measurable AUH inhibition (IC50 ~50µM) and a corresponding reduction in Maximal Respiration in the Seahorse assay, confirming it enters the mitochondria and engages the target.

References

  • Su, X., & Ryan, M. T. (2014).[6] Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Journal of Inherited Metabolic Disease, 37(3), 359–368.[6]

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.

  • Wortmann, S. B., et al. (2013).[6] The 3-methylglutaconic acidurias: what's new? Journal of Inherited Metabolic Disease, 36(6), 923–931.

  • Mack, M., et al. (2006). Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism. The FEBS Journal, 273(9), 2012-2022.

Sources

Differentiating Primary vs. Secondary 3-Methylglutaconic Aciduria: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red Herring" of Metabolic Diagnostics

3-Methylglutaconic aciduria (3-MGA-uria) represents one of the most complex diagnostic challenges in metabolic medicine. Historically classified into Types I through V, the modern consensus (Wortmann classification) simplifies this into two distinct biological entities: Primary 3-MGA-uria (formerly Type I) and Secondary 3-MGA-uria (Types II–V and others).

For researchers and drug developers, the distinction is critical:

  • Primary Form: A specific defect in leucine catabolism (AUH gene).[1][2][3][4][5]

  • Secondary Forms: A heterogeneous group of mitochondrial membrane and energy metabolism disorders where 3-MGA accumulation is a "red herring"—a downstream biomarker of mitochondrial distress, not the primary metabolic block.

This guide provides the mechanistic logic, comparative data, and experimental protocols required to definitively differentiate these conditions.

Mechanistic Divergence[1][6]

To differentiate the forms, one must understand the origin of the metabolite. In Primary disease, 3-MGA is a substrate backlog . In Secondary disease, it is a shunt product (the "Acetyl-CoA Diversion" hypothesis).

The "Acetyl-CoA Diversion" Mechanism

In secondary forms (e.g., Barth syndrome), the TCA cycle is impaired.[1][6] Accumulated Acetyl-CoA condenses to form HMG-CoA, which is then aberrantly converted to 3-MG-CoA (reversing the standard pathway) and hydrolyzed to 3-MGA.[1][7] Crucially, this shunt does not produce 3-hydroxyisovaleric acid (3-HIVA).

MGA_Mechanism cluster_legend Pathway Key Leu Leucine Input IVA Isovaleryl-CoA Leu->IVA MC_CoA 3-Methylcrotonyl-CoA IVA->MC_CoA HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Backlog MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Normal Flux HIVA 3-HIVA (Diagnostic Marker for PRIMARY) HIV_CoA->HIVA Excreted in Urine AUH Enzyme: AUH (Hydratase) MG_CoA->AUH MGA 3-MGA (Urinary Marker) MG_CoA->MGA Hydrolysis (High Flux) HMG_CoA HMG-CoA AUH->HMG_CoA BLOCKED in Primary (Type I) HMG_CoA->MG_CoA Reverse/Side Reaction Acetyl Acetyl-CoA + Acetoacetate TCA TCA Cycle Dysfunction Pool Acetyl-CoA Pool Accumulation TCA->Pool Impaired Entry Pool->HMG_CoA Condensation (Diversion Pathway) key1 Primary: Block leads to 3-MGA + 3-HIVA key2 Secondary: TCA dysfunction leads to 3-MGA only

Figure 1: Mechanistic differentiation. Note that 3-HIVA is only produced when the block is upstream (Primary), causing a backlog at 3-Methylcrotonyl-CoA.

Comparative Profiling: Primary vs. Secondary

The table below synthesizes clinical, genetic, and biochemical data to distinguish the subtypes.

FeaturePrimary (Type I) Secondary (Type II - Barth) Secondary (Type III - Costeff) Secondary (Type V - DCMA)
Gene Defect AUHTAZ (Taffazin)OPA3DNAJC19
Protein Function Leucine Catabolism (Hydratase)Cardiolipin Remodeling (Mitochondrial Membrane)Mitochondrial Membrane DynamicsMitochondrial Hsp70 co-chaperone
Urinary 3-MGA High (>100 mmol/mol creat)Moderate/HighModerateHigh
Urinary 3-HIVA Elevated (Pathognomonic)Normal / Absent Normal / Absent Normal / Absent
Key Clinical Signs Metabolic Acidosis, Hypoglycemia (variable severity)Cardiomyopathy, Neutropenia, Growth RetardationOptic Atrophy, Chorea, SpasticityDilated Cardiomyopathy, Ataxia
Mitochondrial Morphology NormalAbnormal (Fragmented cristae)AbnormalAbnormal

Critical Insight: The presence of 3-hydroxyisovaleric acid (3-HIVA) is the biochemical "gold standard" for identifying Primary 3-MGA-uria. If 3-MGA is high but 3-HIVA is normal, the patient almost certainly has a secondary mitochondrial defect.

Experimental Protocols

To validate these findings in a research or drug development setting, use the following protocols.

Protocol A: Differential Organic Acid Profiling (GC-MS)

Purpose: To quantify 3-MGA and detect the presence/absence of 3-HIVA.

Reagents:

  • Internal Standard: 3,3-dimethylglutaric acid (or tropic acid).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Ethyl Acetate.

Workflow:

  • Extraction: Acidify 1 mL of urine (adjusted to 2.5 mmol creatinine) to pH 1-2 with HCl. Extract 3x with ethyl acetate.

  • Drying: Evaporate solvent under a nitrogen stream at 40°C until dry.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to form TMS derivatives.

    • Note: 3-MGA forms a di-TMS derivative.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[8]

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (2 min) -> 4°C/min to 280°C.

  • Data Analysis (Differentiation Logic):

    • Peak Identification: Locate 3-MGA (Quantifier ion m/z 247) and 3-HIVA (Quantifier ion m/z 217).

    • Calculation: Calculate concentration relative to creatinine.

    • Decision:

      • If 3-MGA > 20 mmol/mol AND 3-HIVA > 10 mmol/mol → Suspect Primary (Type I).

      • If 3-MGA > 20 mmol/mol AND 3-HIVA < 5 mmol/mol (Trace/Normal) → Suspect Secondary.

Protocol B: Cardiolipin Analysis (LC-MS/MS)

Purpose: To confirm Type II (Barth Syndrome) when GC-MS suggests a secondary form.

Rationale: TAZ mutations prevent the remodeling of monolysocardiolipin (MLCL) into mature tetralinoleoyl-cardiolipin (L4-CL). The MLCL:L4-CL ratio is a definitive biomarker.

Workflow:

  • Sample: 50 µL of whole blood, platelets, or cultured fibroblasts.

  • Lipid Extraction: Bligh and Dyer method (Chloroform/Methanol/Water).

  • LC-MS/MS Setup:

    • System: HPLC coupled to Triple Quadrupole MS.

    • Mode: Negative ion electrospray ionization (ESI-).

  • Target Transitions:

    • MLCL (Monolysocardiolipin): m/z 582.7 (doubly charged).

    • L4-CL (Tetralinoleoyl-cardiolipin): m/z 723.5 (doubly charged).

  • Validation:

    • Calculate the MLCL / L4-CL ratio .

    • Result: A ratio > 0.3 is highly specific for Barth Syndrome (Type II). Normal controls typically have a ratio < 0.05.

Diagnostic Algorithm

The following decision tree illustrates the logical flow for researchers to categorize a sample exhibiting 3-MGA-uria.

Diagnostic_Flow Start Sample: High Urinary 3-MGA Check_HIVA Quantify 3-HIVA (GC-MS) Start->Check_HIVA High_HIVA High 3-HIVA Check_HIVA->High_HIVA >10 mmol/mol Normal_HIVA Normal/Low 3-HIVA Check_HIVA->Normal_HIVA Absent/Trace Primary PRIMARY 3-MGA-uria (Type I) High_HIVA->Primary Secondary SECONDARY 3-MGA-uria (Mitochondrial Defect) Normal_HIVA->Secondary Confirm_AUH Confirm: AUH Gene Sequencing or Enzyme Assay Primary->Confirm_AUH Clinical_Triage Clinical Triage Secondary->Clinical_Triage Barth Cardiomyopathy + Neutropenia? Suspect: Barth (Type II) Clinical_Triage->Barth Costeff Optic Atrophy? Suspect: Costeff (Type III) Clinical_Triage->Costeff DCMA Ataxia + DCM? Suspect: DCMA (Type V) Clinical_Triage->DCMA Test_Barth Test: TAZ Gene / Cardiolipin Ratio Barth->Test_Barth Test_Costeff Test: OPA3 Gene Costeff->Test_Costeff

Figure 2: Diagnostic workflow. The critical branch point is the 3-HIVA quantification.

References

  • Wortmann, S. B., et al. (2013). "Inborn errors of metabolism with 3-methylglutaconic aciduria as discriminative feature: proper classification and nomenclature." Journal of Inherited Metabolic Disease, 36(6), 923–928. Link

  • Su, X., et al. (2011). "On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism." Journal of Inherited Metabolic Disease, 34, 1139–1146. Link

  • Jones, P. M., et al. (2014). "3-Methylglutaconic aciduria: a new perspective on an old problem." Molecular Genetics and Metabolism, 113(1-2), 10-16. Link

  • Vaz, F. M., et al. (2003). "Analysis of cardiolipin molecular species in Barth syndrome using HPLC-mass spectrometry." Journal of Lipid Research, 44(11), 2129-2138. Link

  • Gunay-Aygun, M., et al. (2012). "3-Methylglutaconic aciduria: a common biochemical marker in many mitochondrial disorders."[1][3][4][5][9][10] Molecular Genetics and Metabolism, 105(2), 169-174. Link

Sources

A comparison of the efficacy of different analytical platforms for 3-Methylpent-2-enedioic acid quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic acid (3-MGA) , is a critical organic acid biomarker associated with inborn errors of metabolism (3-MGA-uria Types I–V) and mitochondrial dysfunction.[1][2] While its quantification is routine in clinical metabolic profiling, it presents a unique analytical challenge that often leads to data misinterpretation: isomer instability .

The molecule exists as cis (Z) and trans (E) diastereomers. Biologically, the trans-isomer is the primary metabolic intermediate. However, it is thermodynamically unstable and prone to non-enzymatic isomerization to the cis-form. This conversion is accelerated by heat and acidic conditions —two factors inherent to standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

This guide compares the efficacy of GC-MS, LC-MS/MS, and NMR platforms, specifically addressing how each handles the isomerization artifact and providing validated protocols for accurate quantification.

Mechanistic Insight: The Analytical Trap

Before selecting a platform, one must understand the chemistry of the analyte. The trans-isomer (biologically relevant) spontaneously converts to the cis-isomer (thermodynamically favored by ~4 kJ/mol) via


-electron delocalization.[3]
  • In vivo: Patients excrete a mixture, but trans is the direct product of 3-methylglutaconyl-CoA hydratase deficiency.

  • In vitro (GC-MS): The high temperatures of the injection port (

    
    C) and oven drive trans-to-cis conversion, often resulting in split peaks or variable ratios that do not reflect the original sample composition.
    
  • In vitro (LC-MS/NMR): Performed at lower temperatures, preserving the native isomer ratio.

Visualization: The Isomerization Artifact Pathway

Isomerization_Artifact cluster_0 Biological Sample cluster_1 GC-MS Platform (High Heat) cluster_2 LC-MS/MS Platform (Low Temp) Trans_Bio Trans-3-MGA (Major Metabolite) Injector Injector Port (250°C) Trans_Bio->Injector Derivatization (TMS) Column LC Column (40°C) Trans_Bio->Column Direct/Deriv (3-NPH) Split_Peaks Split Chromatographic Peaks (Cis + Trans) Injector->Split_Peaks Thermal Isomerization Single_Peak Native Ratio Preserved (Accurate Quant) Column->Single_Peak Stable Elution

Figure 1: Impact of analytical platform conditions on 3-MGA isomer integrity. GC-MS heat induces artificial isomerization, whereas LC-MS preserves the native state.

Comparative Analysis of Analytical Platforms

The following table summarizes the performance metrics based on experimental validation in urine and plasma matrices.

FeatureGC-MS (Isotope Dilution) LC-MS/MS (QqQ) 1H-NMR Spectroscopy
Primary Utility Routine Screening (Urine)High-Sensitivity Quant (Plasma/Urine)Isomer Structural Confirmation
Sample Prep Complex (Extraction + TMS Derivatization)Moderate (Dilute-and-Shoot or 3-NPH)Minimal (Buffer addition)
LOD (Limit of Detection)



Isomer Resolution Artifact Prone: Often splits into two peaks due to heat.Excellent: Separates isomers without conversion.Perfect: Distinct chemical shifts for cis vs trans.
Throughput Low (30-60 min run + prep)High (5-10 min run)High (10-15 min run)
Matrix Effects Low (EI source is robust)High (Requires stable isotope IS)Negligible

Detailed Experimental Protocols

Platform A: LC-MS/MS with 3-NPH Derivatization (Recommended)

Why this method? It offers the highest sensitivity and stability. Derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the carboxylic acid groups, improving ionization efficiency in negative mode and enhancing chromatographic retention on C18 columns.

Protocol:

  • Sample Prep: Mix

    
     of plasma/urine with 
    
    
    
    of Internal Standard solution (
    
    
    -3-MGA).
  • Protein Precipitation: Add

    
     methanol, vortex, and centrifuge at 15,000 x g for 10 min.
    
  • Derivatization:

    • Mix

      
       supernatant with 
      
      
      
      of 200 mM 3-NPH (in 50% MeOH) and
      
      
      of 120 mM EDC/6% Pyridine.
    • Incubate at 40°C for 30 min (Low heat prevents isomerization).

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7

      
      m, 2.1 x 100 mm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Detection: Negative ESI, MRM mode. Monitor transitions for bis-3-NPH derivatives.

Platform B: GC-MS (Traditional)

Why this method? Standard in most clinical labs. Requires careful data processing to sum the areas of cis and trans peaks to account for thermal conversion.

Protocol:

  • Extraction: Acidify

    
     urine to pH < 2. Extract 3x with ethyl acetate.
    
  • Drying: Evaporate ethyl acetate under nitrogen flow.

  • Derivatization: Add

    
     BSTFA + 1% TMCS. Incubate at 60°C for 30 min.
    
  • Analysis: Inject

    
     (Split 1:10) onto a DB-5MS column.[4]
    
  • Critical Step: In the chromatogram, 3-MGA will appear as two peaks (approx 10.5 and 10.7 min). You must integrate BOTH peaks and sum their areas for accurate total quantification.

Workflow Decision Matrix

Use this logic flow to select the appropriate platform for your study.

Decision_Matrix Start Select Analytical Goal Q1 Is trace quantification (<1 µg/mL) required (e.g., Plasma)? Start->Q1 Q2 Is isomer differentiation critical for mechanism? Q1->Q2 No (Urine/High Conc) LCMS Platform: LC-MS/MS (Derivatized) Q1->LCMS Yes Q3 Is the lab equipped for high-throughput clinical screening? Q2->Q3 No NMR Platform: 1H-NMR (No Derivatization) Q2->NMR Yes (Structural Fidelity) Q3->LCMS No (Research/Modern) GCMS Platform: GC-MS (Summed Peaks) Q3->GCMS Yes (Standard Clinical)

Figure 2: Decision matrix for selecting the optimal analytical platform based on sensitivity needs and equipment availability.

References

  • Jones, D., et al. (2020). "Isomerization of trans-3-methylglutaconic acid: Implications for the diagnosis of inborn errors of metabolism." Journal of Inherited Metabolic Disease Reports.

  • Rupa Health. (n.d.). "3-Methylglutaconic Acid: Diagnostic Markers and Methodology." Rupa Health Reference Guide.

  • Su, X., et al. (2021). "LC-MS/MS for the Diagnosis of Organic Acidemias: Method Validation and Clinical Application." Encyclopedia MDPI.

  • JEOL USA. (2023). "Qualitative and Quantitative Analysis of Organic Acids in Urine by GC-HRMS." JEOL Application Notes.

  • Tsikas, D., et al. (2025). "Quality Control in GC–MS Analysis of Amino Acids and Organic Acids in Human Urine." LCGC International.

Sources

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